Physicochemical Profiling and Synthetic Utility of Ethyl 2-amino-2-methylpentanoate
Executive Summary In the landscape of modern peptidomimetics and drug design, the incorporation of unnatural α,α-dialkyl amino acids is a critical strategy for overcoming the poor pharmacokinetic profiles of native pepti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern peptidomimetics and drug design, the incorporation of unnatural α,α-dialkyl amino acids is a critical strategy for overcoming the poor pharmacokinetic profiles of native peptides. Ethyl 2-amino-2-methylpentanoate (CAS 13893-47-5) , the ethyl ester derivative of 2-methylnorvaline, serves as a highly versatile building block in this domain[1].
In my capacity as a Senior Application Scientist, I approach the use of this compound not merely as a synthetic intermediate, but as a structural modulator. The addition of the α-methyl group fundamentally alters the conformational landscape of the resulting peptide, while the ethyl esterification provides the necessary lipophilicity and carboxylate protection required for orthogonal peptide synthesis strategies. This whitepaper systematically deconstructs the physicochemical properties, mechanistic advantages, and validated synthetic workflows associated with Ethyl 2-amino-2-methylpentanoate.
Structural Architecture & Physicochemical Data
Understanding the baseline physicochemical properties of Ethyl 2-amino-2-methylpentanoate is essential for predicting its behavior in organic solvents during synthesis and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.
The compound features a chiral center at the alpha-carbon, which is fully substituted with an amine, a methyl group, a propyl chain, and an ethyl ester moiety[]. This quaternary carbon center is the defining feature that dictates its unique chemical behavior.
Analysis: The LogP of 1.067 indicates moderate lipophilicity, making the esterified form highly soluble in standard organic solvents (e.g., DCM, DMF) used in solid-phase or solution-phase peptide synthesis[3]. The TPSA of 52.32 Ų falls well within the Lipinski limits for membrane permeability, suggesting that peptides incorporating this residue may exhibit improved cellular uptake compared to those with highly polar native residues.
Mechanistic Causality: The α-Alkylation Advantage
Why do we go through the synthetic trouble of incorporating sterically hindered unnatural amino acids? The causality lies in two interconnected phenomena: Conformational Restriction and Proteolytic Shielding .
When Ethyl 2-amino-2-methylpentanoate is incorporated into a peptide backbone (following ester hydrolysis), the presence of the geminal methyl and propyl groups at the alpha-carbon induces the Thorpe-Ingold effect. This steric bulk severely restricts the allowable
(phi) and (psi) dihedral angles of the peptide backbone. Consequently, the peptide is thermodynamically driven to adopt specific secondary structures, such as -helices or -helices.
Furthermore, this steric crowding physically blocks the catalytic triads of endogenous proteases (such as trypsin or pepsin) from accessing the scissile amide bond, drastically increasing the in vivo half-life of the therapeutic peptide.
Fig 1: Mechanistic pathway of α-alkylation conferring proteolytic resistance in peptides.
Experimental Methodology: Synthesis & Isolation
The synthesis of Ethyl 2-amino-2-methylpentanoate typically begins with the parent amino acid, 2-amino-2-methylpentanoic acid (also known as 2-methylnorvaline, CAS 26287-61-6)[4]. Because of the extreme steric hindrance around the carboxylate group, standard Fischer esterification conditions (e.g., catalytic H₂SO₄ in ethanol) often result in poor yields.
As a self-validating protocol, we utilize Thionyl Chloride (SOCl₂) mediated esterification. This method is chosen because SOCl₂ reacts with ethanol to generate HCl gas in situ, driving the equilibrium forward while simultaneously acting as a dehydrating agent.
Step-by-Step Protocol
Substrate Suspension: Suspend 10.0 mmol of 2-amino-2-methylpentanoic acid[4] in 20 mL of anhydrous ethanol under an inert argon atmosphere. Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly reactive alkyl chlorosulfite intermediate.
Electrophilic Activation: Cool the suspension to 0°C using an ice-water bath. Add 15.0 mmol (1.5 eq) of thionyl chloride dropwise over 15 minutes. Causality: The reaction between SOCl₂ and ethanol is violently exothermic. Cooling prevents the premature volatilization of the solvent and controls the rate of HCl generation.
Reflux and Esterification: Remove the ice bath and heat the reaction mixture to reflux (~80°C) for 12 to 16 hours. Causality: The α-methyl group creates a massive steric shield around the carbonyl carbon. Extended refluxing at elevated temperatures provides the necessary activation energy for the ethanol nucleophile to attack the hindered carbonyl.
Solvent Removal: Cool to room temperature and concentrate the mixture in vacuo to remove excess ethanol, SO₂, and residual HCl. This yields the crude ester hydrochloride salt.
Neutralization & Extraction: To isolate the free base, dissolve the crude salt in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract the organic layer.
Validation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Validate the structural integrity via ¹H-NMR. Self-Validation Check: You must observe a characteristic triplet near 1.2 ppm and a quartet near 4.1 ppm, confirming the successful installation of the ethyl ester moiety.
Fig 2: Step-by-step synthetic workflow for the esterification of 2-methylnorvaline.
Safety, Handling, and Storage
Maintaining laboratory safety and compound integrity is paramount. Based on GHS classifications for this class of compounds and its parent acid, Ethyl 2-amino-2-methylpentanoate is classified as a Skin Irritant (H315) , Eye Irritant (H319) , and may cause Respiratory Irritation (H335) [5].
PPE Requirements: Nitrile gloves, chemical safety goggles, and a standard laboratory coat. All manipulations involving SOCl₂ or the neat compound must be performed inside a certified chemical fume hood.
Storage Conditions: The compound should be stored sealed in a dry environment at 2-8°C [3]. Causality: While the steric hindrance protects the ester from rapid ambient hydrolysis, long-term exposure to atmospheric moisture at room temperature will slowly degrade the ester back to the parent zwitterionic acid, ruining its utility for orthogonal peptide coupling.
Molecular structure and conformation of Ethyl 2-amino-2-methylpentanoate
An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-amino-2-methylpentanoate For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-amino-2-methylpentanoate is a n...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-amino-2-methylpentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-2-methylpentanoate is a non-proteinogenic α,α-disubstituted amino acid ester. Its structure, characterized by a chiral quaternary α-carbon, imparts significant conformational constraints compared to its proteinogenic counterparts. This guide offers a comprehensive analysis of the molecular structure, stereochemistry, and conformational landscape of Ethyl 2-amino-2-methylpentanoate. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from analogous compounds and first-principle chemical theories to provide a robust predictive framework for its behavior. We will explore its structural features, plausible synthetic strategies, predicted spectroscopic signatures, and a detailed conformational analysis. The implications of its constrained nature for applications in medicinal chemistry and materials science are also discussed, highlighting its potential as a unique building block in drug design.
Introduction: The Significance of a Constrained Scaffold
α,α-disubstituted amino acids represent a pivotal class of compounds in peptidomimetics and drug discovery. The introduction of a second substituent on the α-carbon atom dramatically influences the molecule's conformational flexibility. This rigidity is highly desirable in drug design, as it can pre-organize a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target. Furthermore, the quaternary α-carbon provides steric hindrance that can protect the adjacent peptide bond from enzymatic degradation, thereby improving the metabolic stability and bioavailability of peptide-based therapeutics.
Ethyl 2-amino-2-methylpentanoate (CAS: 13893-47-5) is an exemplar of this molecular class. It is the ethyl ester of 2-amino-2-methylpentanoic acid. This guide serves as a deep dive into its molecular architecture, providing researchers with the foundational knowledge required for its effective utilization. We will proceed by first defining its core structural and stereochemical properties, followed by an exploration of its conformational space using established analytical principles.
Molecular Identity and Physicochemical Properties
The fundamental identity of Ethyl 2-amino-2-methylpentanoate is defined by its unique arrangement of atoms. The central feature is the quaternary α-carbon, which is bonded to a methyl group, a propyl group, an amino group, and an ethyl carboxylate moiety. This substitution pattern renders the α-carbon a chiral center, meaning the molecule can exist as two non-superimposable mirror images: the (R)- and (S)-enantiomers.
A summary of its key identifiers and computed physicochemical properties is presented below. These properties are crucial for predicting its behavior in various chemical and biological systems.
Synthesis and Stereochemical Control: A Conceptual Framework
While specific synthetic procedures for Ethyl 2-amino-2-methylpentanoate are not extensively documented in peer-reviewed literature, its structure lends itself to well-established methodologies for the synthesis of α,α-disubstituted amino acids. A common and robust approach is the asymmetric Strecker synthesis. This method involves the reaction of a ketone (in this case, 2-pentanone) with cyanide and a chiral amine, followed by hydrolysis to yield the desired amino acid with stereocontrol. Subsequent esterification with ethanol under acidic conditions would yield the final product.
The general workflow for such a synthesis provides a blueprint for its practical preparation in a laboratory setting.
Caption: Generalized workflow for the synthesis of Ethyl 2-amino-2-methylpentanoate.
Predictive Spectroscopic Signatures
Spectroscopic analysis is indispensable for structural verification. Based on the known structure of Ethyl 2-amino-2-methylpentanoate and data from analogous compounds, we can predict its characteristic spectroscopic data.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl ester, the propyl chain, the α-methyl group, and the amine protons. The protons of the ethyl group's CH₂ will appear as a quartet, while its CH₃ will be a triplet. The propyl and α-methyl groups will present more complex splitting patterns due to their proximity to the chiral center. The amine (NH₂) protons typically appear as a broad singlet.
¹³C NMR: The carbon NMR will show eight distinct signals corresponding to each carbon atom in the unique chemical environment. The carbonyl carbon of the ester will be the most downfield signal (~175 ppm). The quaternary α-carbon will also be a key diagnostic signal.
Assignment
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Ester -OCH₂CH₃
~4.1 (q)
~61
Ester -OCH₂CH₃
~1.2 (t)
~14
α-CH₃
~1.4 (s)
~25
α-C
-
~60
Propyl -CH₂CH₂CH₃
~1.6-1.8 (m)
~40
Propyl -CH₂CH₂CH₃
~1.3-1.5 (m)
~17
Propyl -CH₂CH₂CH₃
~0.9 (t)
~14
-NH₂
~1.5-2.5 (br s)
-
C=O
-
~175
Mass Spectrometry (MS)
Under electron ionization (EI-MS), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) at m/z = 159 would be observed. Key fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, m/z = 114) and the cleavage of the propyl side chain.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the functional groups present. Key expected absorption bands include:
N-H stretch: A broad absorption in the range of 3300-3400 cm⁻¹ (from the primary amine).
C-H stretch: Sharp peaks between 2850-3000 cm⁻¹.
C=O stretch: A strong, sharp absorption around 1730-1750 cm⁻¹ (characteristic of the ester carbonyl).
Conformational Analysis: A Molecule Defined by Restriction
The analysis of the energy changes that a molecule undergoes as groups rotate about single bonds is known as conformational analysis.[7] For Ethyl 2-amino-2-methylpentanoate, the four rotatable bonds dictate its three-dimensional shape and, consequently, its biological activity. The most significant conformational restriction arises from the sterically hindered α-carbon.
The rotation around the Cα-Cβ bond of the propyl side chain is a critical determinant of the overall conformation. We can visualize the energetic consequences of this rotation using Newman projections.
Caption: A systematic workflow for analyzing molecular conformation.
Newman Projections and Steric Hindrance
When viewing down the Cα-Cβ bond:
Anti-conformation: The most stable arrangement will likely place the bulky ethyl group of the propyl chain (Cγ-Cδ) anti-periplanar (180°) to the largest substituent on the α-carbon, which is the ethyl carboxylate group. This minimizes van der Waals repulsion.[8]
Gauche conformations: Rotations leading to gauche interactions (60° dihedral angle) between the propyl's ethyl group and the α-methyl or the amino group will be of higher energy due to increased steric strain.[8]
The presence of the α-methyl group, in addition to the propyl chain, severely restricts the accessible conformational space. Unlike a simple amino acid like norvaline, where the backbone has more freedom, the α,α-disubstitution in Ethyl 2-amino-2-methylpentanoate "locks" the backbone dihedral angles (φ and ψ) into a much narrower range of values. This pre-organization is the primary reason for its utility in designing structured peptides.
The Role of Computational Modeling
Given the conformational complexity, computational modeling is an essential tool for a precise understanding.
Molecular Mechanics (MM): Methods like MM (e.g., using force fields like MMFF or OPLS) are excellent for rapidly scanning the potential energy surface to identify a large number of possible low-energy conformers.
Density Functional Theory (DFT): The geometries of the low-energy conformers found by MM can then be optimized at a higher level of theory, such as DFT (e.g., B3LYP/6-31G*), to obtain more accurate relative energies and detailed geometric parameters. Such calculations can confirm the qualitative predictions from Newman projections and provide a quantitative measure of the energy differences between conformers.[9]
Implications for Drug Development and Conclusion
The constrained conformation of Ethyl 2-amino-2-methylpentanoate makes it an attractive building block for creating peptides with defined secondary structures, such as β-turns or helices. By incorporating this and similar amino acids into a peptide sequence, researchers can enforce a specific three-dimensional shape, which is often a prerequisite for potent and selective biological activity.
Solubility profile of Ethyl 2-amino-2-methylpentanoate in organic solvents
An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-2-methylpentanoate in Organic Solvents Abstract The solubility of active pharmaceutical ingredients (APIs) and their intermediates in organic solvent...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-2-methylpentanoate in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates in organic solvents is a critical physicochemical property that dictates the efficiency of crystallization, purification, and formulation processes. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Ethyl 2-amino-2-methylpentanoate (CAS No. 13893-47-5), an α,α-disubstituted amino acid ester of significant interest in synthetic and medicinal chemistry. In the absence of extensive published experimental data for this specific compound, this guide emphasizes the foundational principles of solubility, detailed experimental methodologies for its determination, and the application of thermodynamic models for data correlation and prediction. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to systematically approach the solubility characterization of this and similar molecules.
Introduction: The Significance of Solubility in Process Chemistry
Ethyl 2-amino-2-methylpentanoate, with its molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol , is a chiral amino acid ester.[1] Its structure, featuring a primary amino group, an ester functional group, and a sterically hindered α-carbon, presents a unique combination of polarity and lipophilicity. The solubility of this compound in various organic solvents is a cornerstone for the design and optimization of numerous unit operations in pharmaceutical development. A well-characterized solubility profile enables:
Solvent Screening for Crystallization: The selection of an appropriate solvent system is paramount for achieving desired crystal form (polymorph), purity, and yield.
Process Optimization: Knowledge of solubility as a function of temperature allows for the development of efficient heating and cooling profiles during crystallization, minimizing cycle times and energy consumption.
Purification Strategy: Solubility data is essential for designing effective extraction and washing steps to remove impurities.
Formulation Development: For liquid formulations, understanding the solubility in various excipients is fundamental to ensuring product stability and bioavailability.
Given the current scarcity of public domain data on the solubility of Ethyl 2-amino-2-methylpentanoate, this guide will provide the user with the necessary tools to generate and interpret this critical information.
The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
2.1. Molecular Structure and Polarity
Ethyl 2-amino-2-methylpentanoate possesses both polar and non-polar characteristics:
Polar Moieties: The primary amine (-NH₂) and the ester (-COOC₂H₅) groups are capable of hydrogen bonding and dipole-dipole interactions. The amine group can act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen of the ester, as well as the nitrogen of the amine, can act as hydrogen bond acceptors.
Non-Polar Moieties: The ethyl group of the ester and the pentyl chain at the α-carbon contribute to the lipophilicity of the molecule.
Based on this structure, we can make the following general predictions:
High Solubility is expected in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the amine and ester groups.
Moderate to High Solubility is anticipated in polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) that can participate in dipole-dipole interactions.
Low Solubility is likely in non-polar solvents (e.g., hexane, toluene) where the energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by solute-solvent interactions.
2.2. The Role of Temperature
The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility increases with increasing temperature. This relationship is described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.
Experimental Determination of Solubility
The most reliable method for obtaining a solubility profile is through experimental measurement. The "gold standard" for determining thermodynamic solubility is the shake-flask method , which involves allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature.[2]
3.1. General Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
The Strategic Role of Ethyl 2-amino-2-methylpentanoate in Non-Proteinogenic Amino Acid Research and Drug Development
Executive Summary The transition from native peptides to highly engineered peptidomimetics is a cornerstone of modern drug discovery. While native peptides offer high target specificity, their clinical utility is frequen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from native peptides to highly engineered peptidomimetics is a cornerstone of modern drug discovery. While native peptides offer high target specificity, their clinical utility is frequently bottlenecked by poor metabolic stability and conformational flexibility. The strategic incorporation of non-proteinogenic
-dialkyl amino acids—specifically derivatives like Ethyl 2-amino-2-methylpentanoate —provides a robust chemical solution to these limitations. This whitepaper details the structural mechanics, pharmacokinetic advantages, and field-proven experimental protocols for utilizing this critical building block in advanced peptide therapeutics.
Chemical Profiling & Structural Mechanics
Ethyl 2-amino-2-methylpentanoate (CAS: 13893-47-5) is a branched-chain amino acid ester that serves as a highly valuable intermediate in organic synthesis and medicinal chemistry[1]. It functions as the lipophilic, protected ester prodrug of 2-amino-2-methylpentanoic acid (commonly known as
The defining feature of this molecule is the replacement of the standard
-proton with a methyl group. This seemingly minor substitution fundamentally alters the peptide's biophysical properties:
Conformational Pre-organization: The steric hindrance introduced by the
-methyl group severely restricts the conformational freedom around the phi () and psi () dihedral angles within the Ramachandran plot[3]. This restriction energetically favors the formation of highly stable secondary structures, specifically -helices and -helices[4]. By locking the peptide into a pre-organized bioactive conformation, receptor binding affinity and specificity are often significantly enhanced.
Absolute Chiral Stability: Because the
-carbon lacks a hydrogen atom, -methyl amino acids are completely immune to base-catalyzed racemization or epimerization during synthesis or in vivo circulation[5].
Pharmacokinetic Superiority: The Proteolytic Shield
The primary mode of failure for native peptide drugs is rapid clearance mediated by endogenous endopeptidases and exopeptidases. The incorporation of
-methylnorvaline derivatives introduces a profound steric shield that blocks protease active sites from accessing adjacent peptide bonds[3].
Comparative studies evaluating various peptide modifications have demonstrated that the addition of
-methyl amino acids confers the most pronounced protection from proteolysis without compromising the molecule's biological activity[6]. This dramatic increase in enzymatic stability is a critical prerequisite for the development of orally bioavailable and long-acting peptide therapeutics[7].
Mechanism of proteolytic shielding by alpha-methyl groups preventing enzymatic degradation.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific chemical rationales for each experimental choice.
Protocol 1: Preparation and SPPS Incorporation
Ethyl 2-amino-2-methylpentanoate is typically supplied as an ester to protect the carboxyl group during commercial synthesis. To utilize it in Solid-Phase Peptide Synthesis (SPPS), it must first be saponified and orthogonally protected.
Step-by-Step Methodology:
Ester Hydrolysis (Saponification): Dissolve Ethyl 2-amino-2-methylpentanoate in a 1:1 mixture of THF and
. Add 2.0 equivalents of LiOH. Stir at room temperature for 12 hours. Acidify with 1M HCl to precipitate the free acid (-methylnorvaline).
Causality: The ethyl ester must be cleaved to expose the reactive carboxylate required for peptide bond formation.
Fmoc Protection: React the free acid with Fmoc-OSu (1.2 eq) in the presence of
(pH 9.0) to yield Fmoc--methylnorvaline-OH.
Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes to maximize surface area for coupling.
Activation and Coupling: Combine the Fmoc-protected monomer with HATU (0.95 eq), HOAt (1.0 eq), and DIPEA (2.0 eq). Add to the resin.
Causality: Standard carbodiimides (like DIC/HOBt) fail here due to the severe steric hindrance of the
-dialkyl group. HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates the acylation rate and overcomes the steric barrier that typically causes sequence truncation.
Extended Double Coupling: Allow the coupling reaction to proceed for 4–6 hours (compared to the standard 1 hour), followed by a second coupling cycle with fresh reagents to ensure >99% yield.
Cleavage: Cleave the mature peptide from the resin using a cocktail of TFA/TIS/
(95:2.5:2.5) for 2 hours.
Workflow for incorporating Ethyl 2-amino-2-methylpentanoate into synthetic peptides via SPPS.
Protocol 2: Self-Validating Proteolytic Stability Assay (In Vitro)
To validate the pharmacokinetic advantage of the synthesized peptidomimetic, a comparative degradation assay must be performed against a native L-amino acid control.
Step-by-Step Methodology:
Substrate Preparation: Dissolve the purified
-methylated peptide and a native control peptide in PBS (pH 7.4) to a final concentration of 1 mg/mL.
Enzymatic Digestion: Add Trypsin (or a broad-spectrum Pronase) at a 1:100 enzyme-to-substrate molar ratio. Incubate at 37°C under gentle agitation.
Temporal Sampling: Withdraw 50 µL aliquots at precise intervals: 0, 1, 2, 4, 8, and 24 hours.
Reaction Quenching: Immediately inject each aliquot into 50 µL of 1% TFA in Acetonitrile.
Causality: Lowering the pH below 2.0 instantaneously protonates the catalytic triad of serine proteases, irreversibly halting enzymatic activity. This ensures precise temporal resolution of the degradation kinetics.
LC-MS Quantification: Analyze the quenched samples via RP-HPLC coupled to a mass spectrometer. Quantify stability by integrating the Area Under the Curve (AUC) of the intact parent mass peak over time.
Quantitative Data & Comparative Analysis
The integration of
-methyl amino acids drastically shifts the physicochemical and biological profile of the resulting peptide. The table below summarizes the expected comparative metrics based on established literature[3][5][7].
Parameter
Native L-Amino Acid Peptide
-Methylated Peptide
Proteolytic Half-Life (In Vitro)
Minutes to hours
Days (Highly resistant)
Conformational Flexibility
High (Random coil prevalent)
Low (Pre-organized helices)
Racemization Risk
Susceptible (Base-catalyzed)
Zero (No -proton)
Receptor Binding Affinity
Baseline
Often enhanced (Context-dependent)
SPPS Coupling Efficiency
High (Standard DIC/HOBt)
Lower (Requires HATU/HOAt, extended time)
Conclusion
Ethyl 2-amino-2-methylpentanoate represents a highly strategic building block in the synthesis of next-generation peptide therapeutics. By leveraging the steric bulk of the
-methyl group, researchers can engineer peptides that bypass the traditional pitfalls of proteolytic lability and conformational entropy. While the incorporation of these non-proteinogenic amino acids requires optimized, high-efficiency coupling protocols, the resulting pharmacokinetic superiority makes them indispensable tools in modern drug development.
References
[1] BenchChem. "Ethyl 2-amino-2-methylpentanoate Research Chemical." benchchem.com.
Biological significance of alpha-methylated amino acid ethyl esters
The Biological Significance of -Methylated Amino Acid Ethyl Esters: A Technical Guide for Drug Discovery Introduction In the landscape of modern peptidomimetics and small-molecule drug design, overcoming the inherent lim...
Author: BenchChem Technical Support Team. Date: March 2026
The Biological Significance of
-Methylated Amino Acid Ethyl Esters: A Technical Guide for Drug Discovery
Introduction
In the landscape of modern peptidomimetics and small-molecule drug design, overcoming the inherent limitations of native amino acids—namely, poor metabolic stability and limited membrane permeability—remains a paramount challenge. As a Senior Application Scientist, I frequently encounter promising therapeutic candidates that fail in vivo due to rapid proteolytic degradation or an inability to cross the lipid bilayer. The strategic chemical modification combining
-methylation and ethyl esterification offers a robust, dual-action solution.
This whitepaper dissects the biological significance of
-methylated amino acid ethyl esters, detailing their mechanistic advantages, pharmacokinetic impact, and the laboratory protocols required to validate their efficacy.
Mechanistic Synergy: Conformational Control and Prodrug Delivery
-Methylation for Stability and Pre-organization: Replacing the -proton with a methyl group introduces significant steric hindrance. This modification restricts the conformational freedom around the phi () and psi () dihedral angles, often pre-organizing the backbone into favorable helical secondary structures (1)[1]. More importantly, this steric bulk effectively shields adjacent amide bonds from enzymatic recognition and cleavage, drastically extending the molecule's biological half-life (2)[2].
Ethyl Esterification for Bioavailability: While
-methylation stabilizes the molecule, the free carboxylate group remains highly polar, impeding cellular uptake. Converting this carboxylate into an ethyl ester masks the negative charge, significantly increasing the molecule's lipophilicity () (3)[3]. The ethyl ester acts as a transient prodrug moiety; once the molecule diffuses across the cell membrane, ubiquitous intracellular esterases rapidly hydrolyze the ester, liberating the active, protease-resistant -methyl amino acid within the cytosol (4)[4].
Pathway of cellular uptake and activation of alpha-methyl amino acid ethyl esters.
Clinical Case Study: Methyldopate
The clinical relevance of this dual modification is perfectly exemplified by Methyldopate (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
-methyldopa ethyl ester) ()[5]. Methyldopa itself is a classic antihypertensive agent, acting as a prodrug that is metabolized in the central nervous system into -methylnorepinephrine, a potent -adrenergic agonist (6)[6]. However, administering methyldopa intravenously is challenging due to solubility and cellular uptake issues.
By utilizing the ethyl ester hydrochloride salt (Methyldopate HCl), scientists created a highly soluble, lipophilic prodrug. Upon administration, the ethyl ester facilitates rapid tissue distribution and cellular entry. Intracellular esterases then cleave the ethyl group, yielding methyldopa, which is subsequently decarboxylated. The
-methyl group prevents degradation by monoamine oxidase (MAO), ensuring sustained receptor activation.
Quantitative Impact on Pharmacokinetics
To illustrate the profound impact of these modifications, consider the following comparative data typical of peptide and amino acid optimization campaigns.
Table 1: Comparative Pharmacokinetic Properties of Amino Acid Derivatives
Compound Class
Proteolytic Half-Life ( in serum)
Caco-2 Permeability ( cm/s)
Intracellular Accumulation
Native Amino Acid / Peptide
< 30 minutes
< 1.0 (Low)
Poor
-Methylated Derivative
> 24 hours
< 1.5 (Low)
Poor
-Methylated Ethyl Ester
> 24 hours (post-cleavage)
> 15.0 (High)
Excellent (Trapped as free acid)
Note: The ethyl ester dramatically improves permeability, while the
-methyl group ensures that once the ester is cleaved, the resulting core remains stable against cytosolic peptidases.
Experimental Methodologies: Synthesis and Validation
As an application scientist, I emphasize that protocols must be self-validating. The following workflows detail the synthesis of these esters and the in vitro assays required to confirm their prodrug mechanics.
Protocol A: Synthesis of
-Methyl Amino Acid Ethyl Esters
Due to the extreme steric hindrance of the
-methyl group, standard Fischer esterification (ambient temperature, catalytic acid) is often sluggish and low-yielding. We employ a thionyl chloride () mediated approach to drive the reaction.
Step-by-Step Methodology:
Activation: Suspend 10 mmol of the
-methyl amino acid in 50 mL of anhydrous ethanol under an inert argon atmosphere. Cool the flask to 0°C using an ice bath.
Causality: Anhydrous conditions are critical to prevent competitive hydrolysis of the highly reactive intermediate.
Reagent Addition: Dropwise, add 15 mmol of thionyl chloride (
).
Causality:
reacts with ethanol to generate HCl in situ and converts the carboxylic acid to a highly electrophilic acyl chloride, overcoming the steric bulk of the -methyl group.
Reflux: Remove the ice bath and heat the reaction to reflux (78°C) for 12-16 hours. Monitor progression via TLC or LC-MS.
Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to precipitate the
NMR (look for the characteristic ethyl quartet at ~4.1 ppm and triplet at ~1.2 ppm) and high-resolution mass spectrometry (HRMS).
Protocol B: Caco-2 Permeability and Intracellular Cleavage Assay
To prove that the ethyl ester acts as a prodrug, we must measure both membrane transit and intracellular esterase activity. This protocol uses a self-validating dual-chamber system.
Step-by-Step Methodology:
Preparation: Seed Caco-2 cells on transwell polycarbonate inserts and culture for 21 days to form a polarized, confluent monolayer. Verify monolayer integrity using Transepithelial Electrical Resistance (TEER > 300
).
Dosing: Apply 50
of the -methyl amino acid ethyl ester to the apical (donor) chamber in HBSS buffer (pH 7.4).
Sampling: At 30, 60, 90, and 120 minutes, extract 50
aliquots from the basolateral (receiver) chamber. Simultaneously, lyse a subset of cells to extract the intracellular contents.
Quantification: Analyze all samples via LC-MS/MS.
Self-Validating Logic: You must monitor the MRM transitions for both the intact ethyl ester and the hydrolyzed free acid.
Interpretation: High levels of the free acid inside the cell lysate, combined with the presence of the free acid in the basolateral chamber, confirm successful diffusion followed by intracellular esterase cleavage (4)[4].
Step-by-step workflow for evaluating permeability and intracellular esterase cleavage.
Conclusion
The functionalization of amino acids via
-methylation and subsequent ethyl esterification is a masterclass in rational drug design. By addressing both the pharmacokinetic barrier of membrane permeability and the pharmacodynamic hurdle of proteolytic degradation, this dual modification enables the development of highly bioavailable, long-lasting therapeutics. Whether designing novel peptidomimetics or optimizing small-molecule neurotransmitter analogs, mastering these chemical parameters is essential for modern application scientists.
References
A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modul
α-Methyl Amino Acids, Enamine.
Methyldopate (α-Methyldopa ethyl ester, CAS Number: 6014-30-8), Cayman Chemical.
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity, Bentham Science.
Conformational Restriction in Peptidomimetics: Engineering Stability and Helicity via Ethyl 2-amino-2-methylpentanoate
Executive Summary The development of peptide-based therapeutics is historically bottlenecked by two critical flaws: high susceptibility to proteolytic degradation and a lack of defined secondary structure in short sequen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of peptide-based therapeutics is historically bottlenecked by two critical flaws: high susceptibility to proteolytic degradation and a lack of defined secondary structure in short sequences. To overcome these limitations, the strategic incorporation of non-proteinogenic α,α-disubstituted amino acids (dAAs) has emerged as a cornerstone of modern peptidomimetics.
This technical guide explores the structural mechanics, chemical profile, and synthetic integration of Ethyl 2-amino-2-methylpentanoate —the ethyl ester derivative of α-methylnorvaline (α-MeNva). By acting as a potent conformational restrictor, this building block forces peptide backbones into highly stable helical motifs while rendering them virtually invisible to endogenous endopeptidases.
Mechanistic Principles of Conformational Restriction
The incorporation of α,α-disubstituted amino acids fundamentally alters the thermodynamic landscape of peptide folding[1]. In canonical amino acids, the presence of an α-hydrogen allows for a broad range of allowable Ramachandran dihedral angles (φ, ψ). However, when the α-hydrogen is replaced by an alkyl group—such as the methyl and propyl side chains in α-MeNva—the Ramachandran space is severely restricted due to the Thorpe-Ingold effect (steric compression).
Because of the severe steric repulsion between the dual α-substituents and the adjacent carbonyl and amide groups, the backbone is forced into a narrow energy well. This restricts the dihedral angles to approximately φ ≈ -60° and ψ ≈ -30°, which strongly nucleates and propagates 3₁₀-helical and α-helical conformations even in remarkably short peptide sequences[2].
Thermodynamic folding pathway induced by α-MeNva incorporation.
Chemical Profile & Synthetic Utility
Ethyl 2-amino-2-methylpentanoate (C₈H₁₇NO₂) presents unique synthetic opportunities and challenges.
The Role of the Ethyl Ester: Hydrolyzing an ester at a fully substituted α-carbon is kinetically unfavorable due to severe steric occlusion. Therefore, this specific molecule is predominantly deployed as a lipophilic C-terminal capping moiety to enhance cellular membrane permeability. If it must be used for internal sequence elongation, it requires aggressive saponification (e.g., LiOH/reflux) prior to Fmoc-protection and solid-phase peptide synthesis (SPPS).
Proteolytic Shielding: The α-methyl group sterically blocks the active sites of hydrolytic enzymes. Studies demonstrate that introducing dAAs at the P1' or P2 positions relative to a cleavage site can confer up to a 19-fold increase in, or even complete resistance to, tryptic digestion[3].
Quantitative Analytics
To understand the impact of α-MeNva, we must compare its structural and synthetic parameters against canonical amino acids.
Table 2: Coupling Efficiency for α,α-Dialkyl Amino Acids
Coupling Reagent
Activation Mechanism
Relative Efficiency on dAAs
Risk of N-Terminal Guanidinylation
DIC / HOBt
Active Ester
Low (<20%)
None
HATU / DIEA
Uronium Salt
Moderate (40-60%)
High (due to slow coupling)
PyAOP
Phosphonium Salt
High (80-90%)
None
| BTC (Triphosgene)| Acid Chloride | Very High (>95%) | None |
Experimental Workflows: A Self-Validating System
Standard coupling reagents (e.g., DIC/HOBt) fail to achieve efficient conversion when coupling onto or activating dAAs due to the steric occlusion of the tetrahedral intermediate. Furthermore, because coupling to a sterically hindered α-amine is kinetically slow, using uronium salts like HATU can lead to irreversible guanidinylation (chain termination) of the N-terminus.
To ensure a self-validating, high-yield synthesis, phosphonium salts (PyAOP)[4] or in situ acid chlorides via bis-(trichloromethyl)carbonate (BTC)[5] are strictly mandated.
Protocol 1: BTC-Mediated Coupling of Hindered Residues
Causality: BTC generates an highly electrophilic acid chloride in situ, which is small enough to bypass the steric bulk of the α,α-dialkyl groups, forcing the coupling reaction forward where bulky active esters fail.
Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptidyl-resin in anhydrous Dichloromethane (DCM) for 30 minutes.
Activation: In a separate vial, dissolve 0.3 mmol of the Fmoc-protected α-MeNva (free acid) and 0.1 mmol of BTC in 2 mL of THF. Add 0.8 mmol of 2,4,6-collidine dropwise at 0°C.
QC Check: Monitor via IR spectroscopy for the appearance of the acid chloride carbonyl stretch at ~1800 cm⁻¹.
Coupling: Transfer the activated solution to the resin. Shake at room temperature for 2 hours.
Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin sample.
Self-Correction: If the beads are blue (positive for free amines), repeat step 2 and 3. If yellow (negative), proceed to Fmoc deprotection.
Protocol 2: Conformational Validation via CD Spectroscopy
Causality: To confirm that the incorporated α-MeNva has successfully induced the desired helical restriction, Circular Dichroism (CD) is utilized to measure the differential absorption of left- and right-handed circularly polarized light by the chiral backbone.
Cleavage & Purification: Cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5). Purify via RP-HPLC and confirm the exact mass via LC-MS.
Sample Preparation: Dissolve the purified peptide in 2,2,2-Trifluoroethanol (TFE) or a biologically relevant aqueous buffer to a concentration of 50 µM.
Spectral Acquisition: Scan from 190 nm to 260 nm at 25°C.
Validation Signature: A successful 3₁₀-helical induction will self-validate by displaying a characteristic negative band at 222 nm and a stronger negative band at 205 nm, distinct from the canonical α-helical signature (double minima at 208 nm and 222 nm).
Self-validating SPPS workflow for coupling sterically hindered α,α-dialkyl amino acids.
References
1.[2] Contrasting Solution Conformations of Peptides Containing Alpha,alpha-Dialkylated Residues With Linear and Cyclic Side Chains . Source: nih.gov.2
2.[1] Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids . Source: researchgate.net. 1
3.[3] Effect of Alpha,alpha-Dialkyl Amino Acids on the Protease Resistance of Peptides . Source: nih.gov. 3
4.[4] Can selenoenzymes resist electrophilic modification? Evidence from thioredoxin reductase and a mutant containing alpha-methylselenocysteine . Source: nih.gov. 4
5.[5] Total Synthesis of Cyclosporin O by Convergent Approach Employing Fmoc-Amino Acid Chlorides Mediated by Zinc Dust . Source: researchgate.net. 5
Safety data sheet (SDS) and toxicity profile for Ethyl 2-amino-2-methylpentanoate
An In-Depth Technical Guide to Ethyl 2-amino-2-methylpentanoate: Safety, Toxicity, and Synthetic Utility Executive Summary & Mechanistic Rationale Ethyl 2-amino-2-methylpentanoate (CAS: 13893-47-5) is a sterically hinder...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Ethyl 2-amino-2-methylpentanoate: Safety, Toxicity, and Synthetic Utility
Executive Summary & Mechanistic Rationale
Ethyl 2-amino-2-methylpentanoate (CAS: 13893-47-5) is a sterically hindered, non-proteinogenic
-dialkyl amino acid ester. In modern drug discovery, particularly in the development of peptide therapeutics like incretin mimetics and [1], the incorporation of -methyl amino acids is a critical structural strategy.
The quaternary
-carbon introduces immense steric bulk that restricts the dihedral angles (, ) of the peptide backbone, strongly inducing stable secondary structures such as -helices or -helices. More importantly, this steric shield prevents the S1' binding pocket of proteolytic enzymes—such as Dipeptidyl Peptidase-4 (DPP-4)—from accommodating the scissile peptide bond, thereby dramatically extending the in vivo half-life of the therapeutic agent ()[2]. The ethyl ester form serves either as a lipophilic prodrug moiety to enhance cellular permeability or as a highly stable protecting group during early-stage organic synthesis.
Physicochemical Identity and Safety Data Sheet (SDS) Profile
To effectively utilize this compound, researchers must understand its baseline physical properties and toxicological hazards. Below is a consolidated physicochemical and safety profile derived from computational chemistry data and generalized GHS classifications for ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
Store sealed in a dry environment at 2-8°C. Avoid strong oxidizing agents.
Advanced Experimental Methodologies
As an Application Scientist, it is vital to recognize that the very steric hindrance that makes
-methyl amino acids biologically valuable also makes them notoriously difficult to manipulate chemically. Standard protocols will fail. The following methodologies are engineered to overcome these thermodynamic and kinetic barriers.
Before Ethyl 2-amino-2-methylpentanoate can be utilized in Solid-Phase Peptide Synthesis (SPPS), the ethyl ester must be hydrolyzed to the free carboxylic acid.
The Causality: Standard saponification (NaOH in Methanol) is highly inefficient here. The
-methyl group provides a massive steric shield, preventing the standard tetrahedral intermediate formation required for ester hydrolysis. To overcome this, we utilize Lithium Hydroxide (LiOH). The lithium cation acts as a Lewis acid, coordinating tightly to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, compensating for the steric hindrance during hydroxide nucleophilic attack.
Step-by-Step Procedure:
Dissolve 1.0 eq of Ethyl 2-amino-2-methylpentanoate in a 3:1:1 mixture of THF/MeOH/H₂O. (The mixed solvent ensures solubility of both the lipophilic ester and the inorganic base).
Add 3.0 eq of LiOH·H₂O.
Stir the reaction under reflux (approx. 65°C) for 12–16 hours.
Concentrate the organic solvents in vacuo, then acidify the aqueous layer to pH 6.5 using 1M HCl to precipitate the zwitterionic free amino acid.
Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
Self-Validating System: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The reaction is complete when the high-Rf ester spot completely disappears, replaced by a baseline-retained (Rf ~ 0) spot corresponding to the highly polar free amino acid.
Protocol 3.2: SPPS Incorporation of
-Methyl Amino Acids
Once hydrolyzed and Fmoc-protected, the amino acid must be coupled to the growing peptide chain.
The Causality: Coupling an
-dialkyl amino acid to a resin-bound peptide is kinetically unfavorable. Standard carbodiimides (like DIC/Oxyma) often yield incomplete conversions (deletion sequences). We must use HATU in the presence of HOAt. The nitrogen at position 7 of the HOAt ring provides anchimeric assistance (neighboring-group participation) by hydrogen-bonding to the incoming amine. This pre-organizes the transition state and drastically lowers the activation energy barrier of the sterically hindered coupling.
Step-by-Step Procedure:
Swell the peptide-resin in DMF for 30 minutes.
Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 mins).
In a separate vial, pre-activate 4.0 eq of the Fmoc-
-methyl amino acid with 3.9 eq of HATU and 4.0 eq of HOAt in DMF.
Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA) to the activation vial. Stir for 2 minutes.
Add the activated mixture to the resin and couple for 4 hours at room temperature (or 75°C for 15 minutes if using microwave-assisted SPPS).
Self-Validating System: Standard colorimetric assays (e.g., Kaiser test) are notoriously unreliable for sterically hindered or secondary amines, often yielding false negatives. This protocol must be self-validated via micro-cleavage: cleave a 5 mg resin aliquot using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS to confirm the exact mass shift corresponding to successful coupling[4].
Workflow Visualization
Below is the logical workflow mapping the transition of Ethyl 2-amino-2-methylpentanoate from a raw chemical intermediate to a biologically evaluated therapeutic peptide.
Workflow for synthesis, integration, and biological evaluation of α-methyl amino acids.
References
Title: WO2017160669A1 - Insulin-incretin conjugates
Source: Google Patents
URL
Source: European Patent Office (EPO)
Title: Derivatization and Multidimensional Gas-Chromatographic Resolution of α-Alkyl and α-Dialkyl Amino Acid Enantiomers
Source: Journal of Chromatography A (via ResearchGate)
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Synthetic Rationale
Ethyl 2-amino-2-methylpentanoate is a highly valuable, sterically hindered unnatural α,α-dialkyl amino acid ester utilized extensively in medicinal chemistry and peptide drug development[1]. The incorporation of quaternary amino acids into peptide backbones restricts conformational flexibility, stabilizes secondary structures, and confers significant resistance to proteolytic degradation.
While classical Strecker synthesis on 2-pentanone successfully yields the corresponding 2-amino-2-methylpentanoic acid[2], it necessitates the use of highly toxic cyanide salts and requires subsequent harsh, low-yielding esterification steps. To provide a safer, highly scalable, and structurally versatile alternative, this protocol details the synthesis of Ethyl 2-amino-2-methylpentanoate utilizing the O'Donnell Schiff base alkylation methodology[3][4].
By leveraging an imine-protected alanine derivative (Ethyl N-(diphenylmethylene)alaninate), researchers can selectively construct the quaternary α-carbon via anhydrous enolate alkylation. This route utilizes readily available starting materials, avoids cyanide toxicity, and establishes an intermediate that can be adapted for asymmetric synthesis using chiral phase-transfer catalysts if enantiopurity is required[5][6].
Mechanistic Overview & Causality
The synthesis is a self-validating three-phase system designed to maximize yield while minimizing side reactions:
Transimination (Protection): Ethyl alaninate hydrochloride is reacted with benzophenone imine to form a stable Schiff base[7][8]. This protects the primary amine and increases the acidity of the α-proton.
Anhydrous Alkylation (C-C Bond Formation): The choice of base and electrophile here is critical. Because the monoalkylated Schiff base (alanine derivative) is significantly less acidic than its glycine counterpart[9], standard Phase-Transfer Catalysis (PTC) is often insufficient for rapid, high-yielding deprotonation. Therefore, anhydrous conditions using Potassium hexamethyldisilazide (KHMDS) at -78 °C are employed. KHMDS is selected over Lithium diisopropylamide (LDA) because the larger potassium counterion creates a more reactive, loosely paired enolate, which is essential for overcoming the steric hindrance associated with forming a quaternary center. Furthermore, 1-iodopropane is utilized instead of 1-bromopropane; the superior leaving group ability of iodide accelerates the alkylation of the sterically congested enolate.
Mild Acidic Hydrolysis (Deprotection): The diphenylmethylene protecting group is highly sensitive to aqueous acid. Stirring the intermediate in 1M HCl selectively cleaves the imine to yield the primary amine hydrochloride and benzophenone without hydrolyzing the ethyl ester[4].
Workflow Visualization
Synthetic workflow for Ethyl 2-amino-2-methylpentanoate via Schiff base alkylation.
Quantitative Data & Reaction Parameters
Table 1: Stoichiometry and Reaction Parameters for Key Steps
Reaction Phase
Reagent
Equivalents
Temp (°C)
Time (h)
Expected Yield
1. Transimination
Benzophenone imine
1.0
25
12
85–90%
Ethyl alaninate HCl
1.05
25
12
-
2. Alkylation
Schiff Base Intermediate
1.0
-78 to 25
4
75–80%
KHMDS (0.5 M in toluene)
1.1
-78
1
-
1-Iodopropane
1.2
-78 to 25
3
-
3. Hydrolysis
Alkylated Intermediate
1.0
25
2
90–95%
1M HCl (aq)
5.0
25
2
-
Step-by-Step Experimental Protocol
Phase 1: Preparation of Ethyl N-(diphenylmethylene)alaninate
Suspension: In a flame-dried round-bottom flask, suspend Ethyl alaninate hydrochloride (1.05 eq) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).
Reaction: Add Benzophenone imine (1.0 eq) dropwise at room temperature under an argon atmosphere. Stir the mixture vigorously for 12 hours.
Filtration: The reaction will precipitate ammonium chloride (
). Filter the suspension through a pad of Celite to remove the inorganic salts.
Workup: Wash the organic filtrate sequentially with water and saturated brine. Dry over anhydrous
, filter, and concentrate under reduced pressure.
Validation: Analyze by
NMR. The disappearance of the primary amine protons and the appearance of aromatic multiplet signals (7.1–7.8 ppm) confirm the formation of the Schiff base.
Phase 2: Anhydrous Alkylation to Form the Quaternary Center
Enolization: Dissolve the crude Ethyl N-(diphenylmethylene)alaninate (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Dropwise add KHMDS (1.1 eq, 0.5 M in toluene) over 15 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation. The solution will typically turn deep yellow/orange.
Alkylation: Add 1-Iodopropane (1.2 eq) dropwise. Maintain the reaction at -78 °C for 30 minutes, then slowly allow it to warm to room temperature over 2.5 hours.
Validation Check: Quench a 0.1 mL aliquot in saturated
and extract with Ethyl Acetate (EtOAc). TLC (Hexanes/EtOAc 9:1) should show the complete consumption of the starting Schiff base.
Quench & Extraction: Quench the bulk reaction with saturated aqueous
. Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, dry over , and concentrate to yield the crude alkylated intermediate.
Phase 3: Imine Hydrolysis and Free Base Isolation
Hydrolysis: Dissolve the crude alkylated Schiff base in a 1:1 mixture of THF and 1M HCl (aq) (5.0 eq of acid). Stir vigorously at room temperature for 2 hours.
Benzophenone Removal: Concentrate the mixture slightly under reduced pressure to remove the majority of the THF. Extract the remaining aqueous layer three times with Diethyl Ether.
Self-Validation: TLC of the ether layer will show a strong UV-active spot (Rf ~0.6 in 9:1 Hexanes/EtOAc), confirming the successful cleavage and extraction of the benzophenone byproduct.
Basification: Cool the aqueous layer containing the product hydrochloride salt in an ice bath. Carefully adjust the pH to 8–9 using saturated aqueous
.
Final Isolation: Extract the basified aqueous layer three times with DCM. Combine the DCM extracts, dry over anhydrous
, and concentrate under reduced pressure to afford Ethyl 2-amino-2-methylpentanoate as a pale yellow to colorless oil.
References
Ethyl 2-amino-2-methylpentanoate Research Chemical . Benchchem. 1
Application Note: High-Efficiency Incorporation of Ethyl 2-amino-2-methylpentanoate (α-Methylnorvaline) into Solid-Phase Peptide Synthesis
Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Mechanistic problem-solving, protocol optimization, and steric hindrance mitigation in SPPS. Introduction & Mech...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals
Content Focus: Mechanistic problem-solving, protocol optimization, and steric hindrance mitigation in SPPS.
Introduction & Mechanistic Rationale
The strategic insertion of unnatural α,α-dialkyl amino acids into synthetic peptides is a cornerstone of modern peptidomimetic drug design. These residues severely restrict the conformational flexibility of the peptide backbone (constraining
and dihedral angles), thereby stabilizing secondary structures such as -helices and imparting near-absolute resistance to proteolytic degradation 1.
Ethyl 2-amino-2-methylpentanoate serves as a highly valuable commercial precursor for α-methylnorvaline (α-MeNva) 2. However, its direct incorporation into Solid-Phase Peptide Synthesis (SPPS) is impossible due to two fundamental chemical barriers:
C-Terminal Masking: Standard Fmoc-SPPS relies on the iterative activation of free carboxylic acids 3. The ethyl ester is inert to standard amide-bond coupling conditions and must be hydrolyzed.
The Gem-Dialkyl Effect: The presence of both a methyl and a propyl group at the α-carbon creates a massive steric shield. This severely hinders both the electrophilic carbonyl during its attachment to the resin, and the nucleophilic amine during subsequent chain elongation [[4]]().
This application note details the causality-driven protocols required to convert this precursor into an SPPS-ready building block and successfully elongate the peptide chain through the steric bottleneck.
Process Visualization
Workflow for the chemical conversion and SPPS incorporation of Ethyl 2-amino-2-methylpentanoate.
Pre-SPPS Preparation: Conversion to Fmoc-α-MeNva-OH
Standard Fmoc-SPPS requires N-α-Fmoc-protected free carboxylic acids 5. Because the ethyl ester of 2-amino-2-methylpentanoate is sterically hindered, standard room-temperature saponification is extremely slow. Elevated temperatures and an excess of hydroxide are required to drive the nucleophilic acyl substitution.
Protocol 1: Saponification and Fmoc Protection
Self-Validation Metric: LC-MS confirmation of the free acid mass (
) prior to Fmoc protection.
Saponification: Dissolve 10 mmol of Ethyl 2-amino-2-methylpentanoate in 20 mL of a THF/H₂O mixture (1:1 v/v). Add 30 mmol (3 eq) of LiOH·H₂O. Stir vigorously at 40°C for 12–16 hours.
Neutralization: Cool the reaction to 0°C and carefully adjust the pH to ~7.5 using 1M HCl.
Fmoc Protection: To the neutralized mixture, add 20 mmol of NaHCO₃ followed by 12 mmol of Fmoc-OSu (dissolved in 5 mL THF). Stir at room temperature for 12 hours.
Workup: Acidify the mixture to pH 2–3 with 1M HCl. Causality: Protonating the carboxylic acid eliminates its charge, allowing it to partition into the organic phase. Extract with Ethyl Acetate (3 x 30 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient) to yield pure Fmoc-α-MeNva-OH.
(Note: Commercially sourced Ethyl 2-amino-2-methylpentanoate is typically racemic. If stereopurity is required, enantiomeric resolution via chiral chromatography must be performed prior to SPPS 6.)
Solid-Phase Peptide Synthesis (SPPS) Strategies
Coupling the Fmoc-α-MeNva-OH to the resin is moderately difficult, but coupling the subsequent amino acid onto the N-terminus of the deprotected α-MeNva is a severe synthetic bottleneck. The primary amine is situated on a tertiary carbon, mimicking the steric environment of a highly shielded secondary amine.
Protocol 2: Coupling Fmoc-α-MeNva-OH to the Peptide Chain
Resin Preparation: Swell the Fmoc-deprotected peptide-resin (0.1 mmol scale) in DMF for 30 minutes 5.
Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-α-MeNva-OH, 0.38 mmol of HATU, and 0.4 mmol of HOAt in 2 mL of DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: HOAt is superior to HOBt for hindered couplings due to the neighboring group effect of the pyridine nitrogen, which accelerates the aminolysis of the active ester 7.
Coupling: Add the activated mixture to the resin. Shake at 50°C (or utilize microwave assistance at 75°C) for 1 hour.
Verification: Perform a Kaiser test. If positive, repeat the coupling step.
Protocol 3: Chain Elongation (Overcoming the Steric Bottleneck)
Standard carbodiimide or uronium-based reagents (HBTU, DIC) will fail to couple the next amino acid onto the α-MeNva residue, leading to truncated sequences. Acid fluorides or PyAOP must be used 4.
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from α-MeNva 5.
Acid Fluoride Activation: Dissolve 0.4 mmol (4 eq) of the incoming Fmoc-amino acid fluoride (Fmoc-AA-F) in 2 mL of DCM/DMF (1:1). Add 0.8 mmol of DIPEA. Causality: The fluoride ion is an excellent, exceptionally small leaving group. Acid fluorides are highly reactive yet resistant to oxazolone-mediated racemization, allowing them to penetrate the steric shield of the α,α-dialkyl amine where bulkier active esters cannot 4.
Coupling: Add the solution to the resin and shake for 2 hours at room temperature.
Verification Nuance: Expert Insight: While the Kaiser test detects primary amines, the extreme steric bulk of the α-tertiary carbon in α-MeNva can result in a delayed or atypical color change (often reddish-brown instead of the classic deep blue). Orthogonal verification via micro-cleavage and LC-MS is highly recommended to confirm coupling completion.
Quantitative Data Analysis
The table below summarizes the causality of reagent selection when attempting to couple a standard amino acid (Fmoc-Ala-OH) onto the sterically hindered N-terminus of an α,α-dialkyl amino acid on solid support.
Data Interpretation: The transition from HOBt to HOAt (HATU/PyAOP) provides a significant yield boost due to the neighboring group participation of the nitrogen in the pyridine ring. However, only the ultra-compact Acid Fluoride method achieves near-quantitative yields at room temperature without risking thermal degradation of the peptide chain.
References
Haynes, S. R., & Hagius, S. D., et al. (2005). Improved solid-phase synthesis of α,α-dialkylated amino acid-rich peptides with antimicrobial activity. Journal of Peptide Research.
Carpino, L. A., et al. (1995). Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research.
Benchchem.
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
American Peptide Society. Peptide Synthesis for Beginners.
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Application Note: Overcoming Steric Hindrance in the Amidation of Ethyl 2-amino-2-methylpentanoate
As drug discovery increasingly pivots toward peptidomimetics and proteolytically stable unnatural amino acids, the incorporation of -disubstituted amino acids has become a critical bottleneck. Ethyl 2-amino-2-methylpenta...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery increasingly pivots toward peptidomimetics and proteolytically stable unnatural amino acids, the incorporation of
-disubstituted amino acids has become a critical bottleneck. Ethyl 2-amino-2-methylpentanoate (an esterified analog of -methylnorvaline) presents a formidable synthetic challenge. The presence of both a methyl and a propyl group on the -carbon creates a quaternary center directly adjacent to the -terminal amine. This "gem-dialkyl effect" physically obstructs the approach of incoming electrophiles and significantly reduces the nucleophilicity of the amine[1].
Standard coupling protocols (e.g., EDC/HOBt or DCC) routinely fail or stall at low conversions when applied to this substrate. This technical guide deconstructs the causality behind these failures and provides validated, solution-phase methodologies utilizing advanced phosphonium and acyl fluoride chemistries to achieve high-yielding amide bond formation.
Mechanistic Causality: Why Traditional Reagents Fail
To successfully acylate Ethyl 2-amino-2-methylpentanoate, one must understand the transition state thermodynamics and competing side reactions that dictate reagent selection.
The Steric Penalty of OBt Esters
Carbodiimides (EDC, DIC) paired with HOBt generate an O-benzotriazole (OBt) active ester. While sufficient for standard primary amines, the OBt leaving group is sterically bulky. When an OBt-activated carboxylic acid attempts to react with the heavily shielded amine of Ethyl 2-amino-2-methylpentanoate, the resulting transition state is energetically prohibitive, leading to reaction stalling and degradation of the active ester.
The Uronium Trap: Guanidinylation
To overcome the steric barrier, chemists often reach for highly reactive uronium/aminium salts like HATU or COMU , which generate superior OAt (7-aza-1-hydroxybenzotriazole) or Oxyma active esters[2]. However, because the nucleophilic attack by Ethyl 2-amino-2-methylpentanoate is intrinsically slow, a competing side reaction dominates: the unreacted, hindered amine attacks the excess uronium coupling reagent itself. This forms a stable, irreversible guanidino byproduct, permanently capping the precious amine and halting the synthesis.
The Phosphonium Advantage
Phosphonium salts, such as PyAOP or PyOxim , generate the exact same highly reactive OAt or Oxyma esters as HATU and COMU. Crucially, however, the electrophilic center is a phosphorus atom rather than a carbon atom. Phosphonium reagents cannot form stable guanidine adducts with the amine[3]. This mechanistic distinction allows the chemist to use an excess of the coupling reagent to drive the slow acylation of Ethyl 2-amino-2-methylpentanoate to completion without risking amine capping.
The Acyl Fluoride Solution
For the most recalcitrant couplings where even OAt esters fail, generating an acyl fluoride in situ is the ultimate fallback. The fluorine atom is the smallest possible leaving group that still provides extreme electron withdrawal. By utilizing reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), the steric bulk of the activated carbonyl is minimized, drastically lowering the activation energy required for the hindered amine to attack[4].
Quantitative Reagent Comparison
The following table summarizes the operational parameters of various coupling strategies when applied specifically to
-disubstituted amines like Ethyl 2-amino-2-methylpentanoate.
Coupling Reagent
Active Species Generated
Relative Reactivity
Guanidinylation Risk
Recommended Application for Hindered Amines
EDC / HOBt
OBt Ester
Low
None
Not recommended; fails due to severe steric clash.
HATU
OAt Ester
Very High
High
Use with caution; strictly control stoichiometry to 0.95 eq relative to amine.
COMU
Oxyma Ester
Very High
High
Good alternative to HATU; offers colorimetric reaction monitoring[2].
PyAOP
OAt Ester
Very High
None
Highly recommended ; allows excess reagent to drive slow reactions.
TFFH
Acyl Fluoride
Extreme
None
Ultimate fallback ; minimizes steric bulk at the transition state[4].
Visualizing the Activation Pathways
Fig 1. Mechanistic pathways and side reactions in the acylation of hindered amines.
Experimental Protocols (Solution-Phase)
Because Ethyl 2-amino-2-methylpentanoate is an esterified monomer, these protocols are designed for solution-phase chemistry. Both protocols utilize self-validating steps to ensure trustworthiness and prevent downstream failures.
Protocol A: Phosphonium-Mediated Coupling using PyAOP
This is the primary recommended protocol. It leverages the high reactivity of the OAt ester while completely eliminating the risk of guanidinylation, allowing for an excess of the activated acid to be used[3].
Reagents & Stoichiometry:
Ethyl 2-amino-2-methylpentanoate (Free base): 1.0 eq (If using the HCl salt, add an extra 1.0 eq of DIPEA)
Carboxylic Acid (e.g., Fmoc-AA-OH): 1.5 eq
PyAOP: 1.5 eq
HOAt (1-Hydroxy-7-azabenzotriazole): 1.5 eq (Note: HOAt provides anchimeric assistance and prevents epimerization of the incoming acid).
DIPEA (
-Diisopropylethylamine): 4.0 eq
Solvent: Anhydrous DMF or NMP (0.1 M relative to the amine).
Step-by-Step Methodology:
Pre-activation: In a flame-dried round-bottom flask under Argon, dissolve the Carboxylic Acid, PyAOP, and HOAt in anhydrous DMF.
Add 3.0 eq of DIPEA to the mixture. Stir at room temperature for 5–10 minutes.
Self-Validation Check: The solution should turn a pale yellow, indicating the formation of the OAt active ester.
Amine Addition: In a separate vial, dissolve Ethyl 2-amino-2-methylpentanoate in a minimal amount of DMF with 1.0 eq of DIPEA. Add this dropwise to the pre-activated acid solution.
Reaction: Stir the reaction at room temperature for 12–24 hours. Because the amine is highly hindered, extended reaction times are required.
Monitoring (Self-Validation): Monitor via LC-MS. Look for the desired mass
. The absence of a adduct confirms that guanidinylation has been successfully avoided.
Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (x2), saturated
(x2), and brine. Dry over anhydrous , filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Acyl Fluoride Activation using TFFH
Reserve this protocol for extreme cases where Protocol A yields <20% conversion. TFFH generates an acyl fluoride in situ, providing the smallest possible steric footprint for the electrophile[4].
Reagents & Stoichiometry:
Ethyl 2-amino-2-methylpentanoate: 1.0 eq
Carboxylic Acid: 1.2 eq
TFFH: 1.2 eq
DIPEA: 3.0 eq
Solvent: Anhydrous DCM (preferred over DMF to minimize side reactions with the highly reactive fluoride).
Step-by-Step Methodology:
Fluorination: Dissolve the Carboxylic Acid and TFFH in anhydrous DCM under Argon. Cool the flask to 0 °C in an ice bath.
Add DIPEA dropwise. Stir at 0 °C for 15 minutes, then allow it to warm to room temperature for 30 minutes.
Spectroscopic Validation (Critical Step): Before proceeding, withdraw a
aliquot, dilute in DCM, and analyze via FTIR. The appearance of a sharp, distinct carbonyl stretch at definitively validates the formation of the acyl fluoride. Do not proceed until this peak is observed.
Coupling: Add Ethyl 2-amino-2-methylpentanoate to the reaction mixture. Stir at room temperature for 6–12 hours.
Workup: Quench the reaction with saturated aqueous
. Extract with DCM. Wash the organic layer with 1M and brine. Dry over , concentrate, and purify via chromatography.
References
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates
Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey
Organic Process Research & Development (ACS Publications)
URL: [Link]
Application Notes and Protocols: Ethyl 2-amino-2-methylpentanoate as a Versatile Building Block for Peptidomimetics
Introduction: The Strategic Advantage of α,α-Disubstituted Amino Acids in Drug Discovery Peptides are fundamental signaling molecules in a vast array of biological processes, making them attractive candidates for therape...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of α,α-Disubstituted Amino Acids in Drug Discovery
Peptides are fundamental signaling molecules in a vast array of biological processes, making them attractive candidates for therapeutic development. However, their clinical application is often hampered by inherent limitations such as susceptibility to proteolytic degradation, poor bioavailability, and rapid clearance.[1] Peptidomimetics—compounds designed to mimic the structure and function of natural peptides—offer a compelling strategy to overcome these hurdles.[2] By introducing strategic modifications to the peptide backbone or side chains, it is possible to enhance metabolic stability, improve receptor affinity, and optimize pharmacokinetic profiles.[3][4]
A particularly effective approach in peptidomimetic design is the incorporation of α,α-disubstituted amino acids. These non-proteinogenic building blocks, which feature two substituents at the α-carbon, introduce significant conformational constraints and steric hindrance.[5][6] This steric shielding effectively obstructs protease binding, rendering the resulting peptidomimetics highly resistant to enzymatic degradation.[5] Furthermore, the restricted conformational freedom of these residues can lock the peptide backbone into specific secondary structures, such as helices or turns, which can be crucial for high-affinity receptor binding.[6][7]
This guide focuses on the application of Ethyl 2-amino-2-methylpentanoate , a readily accessible α,α-disubstituted amino acid, as a building block in the synthesis of advanced peptidomimetics. We will provide a comprehensive overview of its synthesis, incorporation into peptide sequences, and the subsequent characterization of the resulting peptidomimetics. The protocols and technical insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to leverage this versatile building block in their therapeutic discovery programs.
Section 1: The Building Block - Synthesis and Preparation of Ethyl 2-amino-2-methylpentanoate
The synthesis of α,α-disubstituted amino acids like Ethyl 2-amino-2-methylpentanoate can be achieved through several established synthetic routes. The Strecker and Bucherer-Bergs syntheses are two classical and robust methods that are well-suited for this purpose.[8][9][10][11]
The Bucherer-Bergs reaction provides a straightforward, one-pot method for the synthesis of hydantoins from ketones, which can then be hydrolyzed to the desired amino acid.[1][4][10][11]
Caption: Bucherer-Bergs synthesis pathway for Ethyl 2-amino-2-methylpentanoate.
Protocol: Synthesis of Ethyl 2-amino-2-methylpentanoate via Bucherer-Bergs Reaction
Step 1: Hydantoin Formation
In a sealed reaction vessel, combine pentan-2-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).
Add a 1:1 mixture of water and ethanol to dissolve the reactants.
Heat the mixture to 80-100°C and stir for 12-24 hours.
Cool the reaction mixture to room temperature and then to 0-4°C to precipitate the hydantoin product.
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Hydantoin Hydrolysis
Suspend the dried hydantoin (1.0 eq) in a 2M aqueous solution of a strong base (e.g., NaOH or Ba(OH)2, 4-6 eq).
Heat the mixture to reflux (typically 100-120°C) for 24-48 hours until the reaction is complete (monitored by TLC or LC-MS).
Cool the reaction mixture and carefully acidify with a strong acid (e.g., 6M HCl) to a pH of approximately 6-7.
The free amino acid may precipitate or can be isolated by evaporation of the solvent.
Step 3: Fischer Esterification
Suspend the crude 2-amino-2-methylpentanoic acid in anhydrous ethanol.
Cool the suspension in an ice bath and slowly bubble dry HCl gas through the mixture, or add a catalytic amount of a strong acid like sulfuric acid.
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction and remove the solvent under reduced pressure.
The crude product can be purified by distillation or column chromatography.
N-Terminal Protection: Fmoc-Protection of the Building Block
For use in solid-phase peptide synthesis (SPPS), the α-amino group must be protected, typically with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[12][13]
Caption: Workflow for Fmoc-protection of the amino acid ester.
Protocol: Fmoc-Protection
Dissolve Ethyl 2-amino-2-methylpentanoate (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
Cool the solution to 0°C in an ice bath.
Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide, 1.05 eq) in dioxane dropwise with vigorous stirring.
Allow the reaction to warm to room temperature and stir overnight.
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
Acidify the aqueous layer to pH 2-3 with 1M HCl.
Extract the product into an organic solvent such as ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Fmoc-protected amino acid ester.
Section 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The steric hindrance of α,α-disubstituted amino acids presents a challenge for peptide bond formation.[7][14] Standard coupling conditions may result in low yields. Therefore, optimized protocols are required for efficient incorporation.
Challenges and Solutions for Coupling Sterically Hindered Residues
Challenge
Causality
Recommended Solution
Slow Reaction Kinetics
The bulky α-substituents sterically shield the α-amino group of the resin-bound peptide and the carboxyl group of the incoming amino acid, hindering the approach of the coupling reagents.
Use more potent coupling reagents like HCTU, HATU, or PyBOP.[2][3][15] These form highly reactive activated esters that can overcome the steric barrier.
Incomplete Coupling
Due to the slow kinetics, standard coupling times may be insufficient to drive the reaction to completion, leading to deletion sequences.
Employ a "double coupling" strategy where the coupling step is repeated with fresh reagents.[3] Increasing the reaction time (e.g., to 4 hours or overnight) can also improve yields.
Peptide Aggregation
Growing peptide chains, especially those with hydrophobic or structured regions, can aggregate on the solid support, making reactive sites inaccessible.
Use solvents with superior solvating properties like N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).[3]
High Activation Energy
The steric clash increases the activation energy required for the reaction to proceed.
Microwave-assisted peptide synthesis (MASPPS) can significantly accelerate the coupling of hindered amino acids by providing efficient and uniform heating.[16]
This protocol outlines the incorporation of Fmoc-protected Ethyl 2-amino-2-methylpentanoate into a growing peptide chain on a rink amide resin using an automated peptide synthesizer.
Step 1: Resin Preparation
Place the rink amide resin in the reaction vessel of the synthesizer.
Swell the resin in DMF for at least 30 minutes.
Step 2: Fmoc-Deprotection
Drain the DMF.
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 3 minutes.
Drain the piperidine solution.
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
Step 3: Coupling of Ethyl 2-amino-2-methylpentanoate
In a separate vial, pre-activate the Fmoc-protected Ethyl 2-amino-2-methylpentanoate (4 eq relative to resin loading).
Dissolve the amino acid, HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 3.9 eq), and N,N-diisopropylethylamine (DIPEA, 8 eq) in DMF.
Allow the pre-activation to proceed for 1-5 minutes.
Add the activated amino acid solution to the resin-containing reaction vessel.
Agitate for 1-2 hours. For this sterically hindered residue, a double coupling is recommended.
After the first coupling, drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of the activated amino acid.
Step 4: Capping (Optional but Recommended)
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.
Wash the resin thoroughly with DMF.
Step 5: Chain Elongation
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF, followed by dichloromethane (DCM).
Dry the resin under a stream of nitrogen.
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
Dry the crude peptide under vacuum.
Section 3: Post-Synthesis Modification and Characterization
Saponification of the Ethyl Ester
The ethyl ester of the incorporated residue can be hydrolyzed to the corresponding carboxylic acid post-synthesis. This can be useful for creating a C-terminal acid on a fragment or for introducing a negative charge.
Protocol: Saponification
Dissolve the purified peptide containing the ethyl ester in a mixture of an organic solvent (e.g., methanol or THF) and water.
Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 10 equivalents).[17][18]
Stir the reaction at room temperature and monitor its progress by HPLC-MS. The reaction time can vary from a few hours to overnight.
Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
The resulting peptide with the free carboxylic acid can be purified by preparative HPLC.
Purification and Characterization
Purification by Reversed-Phase HPLC (RP-HPLC)
Column: A C18 stationary phase is typically used for peptide purification.[5][19][20]
Mobile Phases:
Phase A: 0.1% TFA in water
Phase B: 0.1% TFA in acetonitrile
Gradient: A shallow gradient is often required to resolve closely eluting impurities. A typical gradient might be 5-65% B over 60 minutes.[21]
Detection: UV detection at 210-220 nm.
Characterization by Mass Spectrometry (MS)
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are standard techniques for determining the molecular weight of the synthesized peptide.[22]
The observed mass should correspond to the calculated theoretical mass of the peptide containing the Ethyl 2-amino-2-methylpentanoate residue.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
1D ¹H NMR and 2D experiments like COSY, TOCSY, and NOESY are essential for confirming the peptide sequence and determining its three-dimensional structure in solution.[23][24][25][26]
The incorporation of an α,α-disubstituted amino acid will result in the absence of an α-proton signal for that residue.
Characteristic signals for the ethyl group (a quartet and a triplet) and the α-methyl and propyl groups of the 2-amino-2-methylpentanoate residue should be identifiable.
Expected ¹H NMR Chemical Shifts for the Ethyl 2-amino-2-methylpentanoate Residue within a Peptide Chain:
Protons
Expected Chemical Shift (ppm)
Multiplicity
Ester CH₂
~4.1 - 4.3
Quartet
Ester CH₃
~1.2 - 1.4
Triplet
α-CH₃
~1.3 - 1.5
Singlet
Propyl γ-CH₃
~0.8 - 1.0
Triplet
Propyl β-CH₂
~1.4 - 1.6
Multiplet
Propyl α-CH₂
~1.6 - 1.8
Multiplet
Note: Exact chemical shifts are dependent on the peptide sequence and the solvent used.
A key advantage of incorporating Ethyl 2-amino-2-methylpentanoate is the enhanced resistance to proteolysis. This can be quantified using an in vitro enzymatic degradation assay.
Caption: Workflow for an in vitro enzymatic degradation assay.
Protocol: In Vitro Enzymatic Degradation Assay
Prepare solutions of the test peptide (containing Ethyl 2-amino-2-methylpentanoate) and a control peptide (with a natural amino acid at the corresponding position) in a suitable buffer (e.g., PBS, pH 7.4).
Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) at a relevant concentration.
Initiate the degradation by adding the protease solution to the peptide solutions to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
Incubate the mixtures at 37°C.
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction and immediately quench the enzymatic activity by adding an equal volume of a strong acid solution (e.g., 10% TFA).[6][27][28]
Analyze the quenched samples by RP-HPLC, monitoring the disappearance of the peak corresponding to the intact peptide.
Quantify the peak area of the intact peptide at each time point and plot the percentage of remaining peptide versus time to determine the degradation half-life.
Conclusion
Ethyl 2-amino-2-methylpentanoate is a powerful and versatile building block for the creation of robust peptidomimetics. Its α,α-disubstituted nature imparts significant conformational constraints and steric shielding, leading to peptidomimetics with enhanced enzymatic stability. While its incorporation requires optimized coupling strategies to overcome steric hindrance, the resulting modified peptides are well-suited for a range of therapeutic applications where proteolytic susceptibility is a limiting factor. The protocols and technical guidance provided in this document offer a solid foundation for researchers to successfully synthesize, modify, and characterize novel peptidomimetics using this valuable tool in the pursuit of next-generation therapeutics.
References
Peptidomimetics : A New Era in Drug Discovery. (2025). ResearchGate. Available from: [Link]
Lenci, E., & Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262-3277. Available from: [Link]
Williams, D. R., et al. (2025). Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications. Chemical Reviews. Available from: [Link]
Williams, D. R., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Queen's University Belfast. Available from: [Link]
Role of peptidomimetics for new drug discovery. (2022). Journal of Drug Delivery and Therapeutics, 12(6), 195-203. Available from: [Link]
Williams, D. R., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC. Available from: [Link]
Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2001). ResearchGate. Available from: [Link]
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Available from: [Link]
Bucherer–Bergs reaction. (n.d.). Wikipedia. Available from: [Link]
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2014). PMC. Available from: [Link]
Saponification-Typical procedures. (2024). OperaChem. Available from: [Link]
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Available from: [Link]
Strecker amino acid synthesis. (n.d.). Wikipedia. Available from: [Link]
Synthesis of ethyl-2-methyl-pentanoate. (n.d.). Google Patents.
Synthesis of Alpha-Amino Acids. (n.d.). Sketchy. Available from: [Link]
Degradation graphs reveal hidden proteolytic activity in peptidomes. (2026). Nature Biotechnology. Available from: [Link]
Novabiochem® Coupling reagents. (n.d.). Merck. Available from: [Link]
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
26.4: Synthesis of Amino Acids. (2022). Chemistry LibreTexts. Available from: [Link]
Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. (2020). PMC. Available from: [Link]
Coupling Reagents. (n.d.). ResearchGate. Available from: [Link]
The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. (2016). American Laboratory. Available from: [Link]
HPLC of Peptides and Proteins. (n.d.). SpringerLink. Available from: [Link]
Fine bubble technology for the green synthesis of fairy chemicals. (n.d.). RSC Publishing. Available from: [Link]
Peptide/Protein NMR. (n.d.). University of Zurich. Available from: [Link]
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024). ACS Biomaterials Science & Engineering. Available from: [Link]
Raw NMR Data - A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids. (2025). figshare. Available from: [Link]
Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. (1993). PMC. Available from: [Link]
Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. (1993). PubMed. Available from: [Link]
HPLC Analysis and Purification of Peptides. (2007). PMC. Available from: [Link]
HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Available from: [Link]
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2023). PMC. Available from: [Link]
Factors governing helical preference of peptides containing multiple a,a-dialkyl amino acids. (1988). PNAS. Available from: [Link]
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv. Available from: [Link]
Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available from: [Link]
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2025). MDPI. Available from: [Link]
Saponification. (n.d.). Scribd. Available from: [Link]
Standard Fmoc Protected Amino Acids. (n.d.). Activotec. Available from: [Link]
Synthesis of carboxylic acids by hydrolysis or saponification. (n.d.). Organic Chemistry Portal. Available from: [Link]
Ester Reactions: Saponification Explained: Definition, Examples, Practice & Video Lessons. (2023). StudySmarter. Available from: [Link]
Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (2023). University of Wisconsin-Madison. Available from: [Link]
Target Compound: Ethyl 2-amino-2-methylpentanoate (CAS: 13893-47-5) Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Professionals Executive Summary Ethyl 2-amino-2-methylpentanoate is a highly valu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: Ethyl 2-amino-2-methylpentanoate (CAS: 13893-47-5)
Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-amino-2-methylpentanoate is a highly valuable α,α-disubstituted amino acid ester utilized in the synthesis of conformationally restricted peptidomimetics[1][]. However, the quaternary nature of its α-carbon imparts severe steric hindrance, rendering standard N-protection protocols sluggish or entirely ineffective[3]. This application note details optimized, field-proven methodologies for the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protection of this hindered amine[4], emphasizing the mechanistic causality behind reagent selection and reaction conditions.
Mechanistic Insights: Overcoming the Steric Shield
The thermodynamic and kinetic barriers to protecting α,α-disubstituted amines are governed by the Thorpe-Ingold effect. The bulky methyl and propyl groups on the α-carbon tightly compress the bond angles around the amine, effectively shielding the nitrogen lone pair from incoming electrophiles.
Standard acylation conditions (e.g., Boc₂O/TEA at room temperature) often result in near-zero conversion[5]. To drive the reaction forward, the synthetic strategy must adapt by either increasing the electrophilicity of the protecting reagent (via catalysis or alternative leaving groups) or supplying sufficient thermal energy to overcome the high activation barrier[6].
Di-tert-butyl dicarbonate (Boc₂O) is a relatively mild electrophile. For sterically hindered amines, the addition of 4-dimethylaminopyridine (DMAP) is non-negotiable[7]. DMAP acts as a nucleophilic acyl transfer catalyst, attacking Boc₂O to form a highly reactive N-Boc-pyridinium intermediate (or a carbamic-carbonic anhydride intermediate)[5]. This intermediate is significantly more electrophilic than Boc₂O itself, facilitating the acylation of the shielded nitrogen[7]. Elevated temperatures (60°C) in a polar aprotic solvent (THF) further ensure kinetic viability.
Initialization: Charge a dry, argon-purged round-bottom flask with Ethyl 2-amino-2-methylpentanoate (10 mmol, ~1.59 g)[8].
Solvation & Basification: Dissolve the amine in anhydrous THF (50 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 20 mmol, 3.48 mL) and stir for 5 minutes. Note: DIPEA is preferred over TEA due to its lower nucleophilicity, preventing competitive side reactions.
Catalytic Activation: Add DMAP (1 mmol, 122 mg) as the acyl transfer catalyst[7].
Electrophile Addition: Dropwise add a solution of Boc₂O (20 mmol, 4.36 g) dissolved in 10 mL of THF.
Thermal Shift: Attach a reflux condenser and heat the reaction mixture to 60°C for 16–24 hours. Monitor via TLC (Ninhydrin stain; the primary amine will show a positive purple spot, which will disappear upon full conversion).
Quench & Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl (30 mL). Extract with Ethyl Acetate (3 x 30 mL).
Purification: Wash the combined organic layers with 5% aqueous citric acid to selectively protonate and remove DMAP and DIPEA. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-Boc protected ester.
Fmoc-Protection Strategy: Electrophilicity is Key
Mechanistic Rationale
The Fmoc group is the cornerstone of solid-phase peptide synthesis (SPPS)[4]. While N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is the standard reagent due to its stability and lack of dipeptide-forming side reactions, its activity is lower than that of Fmoc-Cl[9], making it insufficiently reactive for severely hindered α,α-disubstituted amines[6].
Therefore, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) must be employed[4]. Fmoc-Cl is a highly reactive acid chloride. Because our substrate is an ethyl ester (lacking a free carboxylate), the risk of mixed anhydride formation and subsequent dipeptide polymerization is completely eliminated. This allows us to safely harness the aggressive electrophilicity of Fmoc-Cl to achieve high yields[4][10].
Initialization: Charge a dry round-bottom flask with Ethyl 2-amino-2-methylpentanoate (10 mmol, ~1.59 g) and dissolve in anhydrous Dichloromethane (DCM, 50 mL, 0.2 M).
Thermal Control: Cool the solution to 0°C using an ice-water bath to control the initial exothermic reaction.
Basification: Add DIPEA (25 mmol, 4.35 mL) to the cooled solution.
Electrophile Addition: Slowly add Fmoc-Cl (15 mmol, 3.88 g) in small portions over 15 minutes[4]. Note: Fmoc-Cl is a lachrymator and moisture-sensitive; handle swiftly in a fume hood.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–8 hours.
Quench: Quench the reaction by adding 10 mL of methanol. Stir for an additional 15 minutes. Causality: Methanol aggressively attacks unreacted Fmoc-Cl, converting it to the inert methyl-Fmoc carbonate, preventing purification issues.
Workup: Dilute with DCM (50 mL) and wash sequentially with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash chromatography (Hexanes/EtOAc) to isolate the N-Fmoc protected ester.
Application Note: Scalable Synthesis of Ethyl 2-Amino-2-methylpentanoate via Phase-Transfer Catalyzed Alkylation
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic causality, scalable phase-transfer protocols, and self-validating experimental workflows. Strategic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Content Focus: Mechanistic causality, scalable phase-transfer protocols, and self-validating experimental workflows.
The target molecule, Ethyl 2-amino-2-methylpentanoate (CAS 13893-47-5)[], is an
-dialkyl amino acid ester. These sterically hindered, conformationally constrained building blocks are highly valued in medicinal chemistry for their ability to impart enzymatic resistance and specific secondary structures to peptide therapeutics.
To construct this molecule, we must establish the carbon framework. The IUPAC nomenclature dictates a 5-carbon main chain (pentanoate) with an amino group and a methyl group at the C2 (
) position. Retrosynthetically, this C2 quaternary center can be assembled in two primary ways:
Alkylating an
-propyl amino acid (Norvaline) with a methyl halide.
Alkylating an
-methyl amino acid (Alanine) with a propyl halide.
Causality of Starting Materials: We select Alanine ethyl ester and 1-bromopropane as our precursors. Alanine derivatives are significantly more cost-effective and abundant than Norvaline derivatives. Furthermore, 1-bromopropane is an easily handled liquid, avoiding the high volatility, strict regulatory controls, and extreme toxicity associated with methylating agents like methyl iodide.
Mechanistic Causality: The O'Donnell Schiff Base System
Direct
-alkylation of primary amino acids is chemically unviable; it is plagued by competitive N,N-dialkylation and the inherently poor acidity of the -proton. To circumvent this, we employ the classic O'Donnell Schiff base methodology [2].
Why the Benzophenone Imine Protection?
Condensing alanine ethyl ester with benzophenone imine forms N-(diphenylmethylene)alanine ethyl ester. This bulky ketimine serves a dual purpose:
Chemoselectivity: It completely masks the primary amine, preventing any N-alkylation.
Thermodynamic Activation: It drastically lowers the pKa of the
-proton (to ~18-19 in DMSO) through extensive resonance stabilization of the resulting enolate into the diphenylmethylene -system[3].
Why Phase-Transfer Catalysis (PTC)?
While anhydrous strong bases (e.g., LDA or KHMDS at -78 °C) can quantitatively deprotonate the Schiff base, they require strict Schlenk techniques, cryogenic cooling, and rigorously dry solvents. Instead, we utilize a biphasic Phase-Transfer Catalysis (PTC) system[4].
In this system, 50% aqueous KOH acts as the base, and Tetrabutylammonium bromide (TBAB) acts as the phase-transfer catalyst. Hydroxide deprotonates the Schiff base at the liquid-liquid interface. The tetrabutylammonium cation (
) forms a lipophilic ion pair with the enolate, pulling it deep into the organic phase (Toluene) where it undergoes rapid, irreversible nucleophilic substitution () with 1-bromopropane.
Ester Preservation
A common concern is the saponification of the ethyl ester by the 50% aqueous KOH. However, the extreme steric bulk of the diphenylmethylene group effectively shields the adjacent ester carbonyl. Furthermore, the reactive enolate is sequestered in the organic phase, minimizing contact with aqueous hydroxide and ensuring high chemoselectivity[5].
Caption: Biphasic Phase-Transfer Catalysis (PTC) mechanism for Schiff base alkylation.
Quantitative Data & Reaction Parameters
To aid in process scaling and optimization, the following tables summarize the critical reaction parameters and stoichiometric ratios required for the PTC workflow.
Table 1: Comparative Analysis of Alkylation Conditions
Parameter
Phase-Transfer Catalysis (PTC)
Anhydrous Enolate (LDA/KHMDS)
Base System
50% aq. KOH / TBAB
LDA or KHMDS
Operating Temperature
0 °C to Room Temperature
-78 °C
Moisture Sensitivity
None (Aqueous system)
Extreme (Requires strict inert gas)
Scalability
Excellent (Standard reactors)
Limited (Cryogenic constraints)
Ester Saponification Risk
Low (Sterically shielded in organic phase)
None
Table 2: Stoichiometric Table for Phase-Transfer Alkylation
The following protocols are designed to be self-validating, incorporating specific visual and physical cues to ensure reaction success at each stage.
Caption: Three-stage synthetic workflow from Alanine Ethyl Ester to the target molecule.
Step 4.1: Preparation of N-(Diphenylmethylene)alanine ethyl ester
Charge: Suspend Alanine ethyl ester hydrochloride (1.0 eq) in Dichloromethane (DCM) (5 volumes) at room temperature.
React: Add Benzophenone imine (1.0 eq) dropwise. Stir the mixture vigorously for 24 hours.
Self-Validation Cue: The reaction progress cannot be monitored by standard Ninhydrin stain because the primary amine is now masked. Use UV-light (254 nm) to visualize the highly conjugated diphenylmethylene group. The formation of a dense white precipitate (
) is a visual confirmation of transimination progress.
Workup: Filter the suspension to remove the
salts. Wash the organic filtrate with water, dry over anhydrous , and concentrate under reduced pressure to yield the Schiff base as a viscous oil or low-melting solid.
Step 4.2: Phase-Transfer Alkylation
Setup: Dissolve the N-(Diphenylmethylene)alanine ethyl ester (1.0 eq) in Toluene (10 volumes). Add TBAB (0.1 eq) and 1-bromopropane (1.5 eq).
Initiate: Cool the mixture to 0 °C. Vigorously stir (>800 rpm) to ensure maximum interfacial surface area, and add 50% aqueous KOH (5.0 eq) dropwise. Allow the reaction to warm to room temperature over 12 hours.
Self-Validation Cue: During the biphasic reaction, the organic layer will often take on a slight yellow/orange tint indicative of the enolate ion pair. Successful alkylation is confirmed by the disappearance of the starting material spot on TLC (Hexanes/EtOAc 9:1, UV active).
Workup: Separate the phases. Wash the organic layer extensively with water until the aqueous wash is neutral (pH ~7) to ensure complete removal of KOH. Dry the organic layer over
and evaporate the toluene.
Step 4.3: Mild Acidic Cleavage (Deprotection)
Hydrolysis: Dissolve the crude alkylated Schiff base in THF (5 volumes). Add 1M aqueous HCl (2.0 eq). Stir at room temperature for 2–4 hours.
Self-Validation Cue (Phase-Switch Purification): Upon addition of HCl, the imine is hydrolyzed. The aqueous layer will now contain the target product (as the highly polar HCl salt), while the cleaved benzophenone byproduct remains highly lipophilic.
Extraction & Isolation: Evaporate the THF under reduced pressure. Extract the remaining acidic aqueous layer with Diethyl Ether (
volumes). Discard the ether layers (this removes the benzophenone).
Free-Basing: Cool the aqueous layer to 0 °C and carefully basify to pH 9 using saturated aqueous
. Extract the aqueous layer with DCM ( volumes). Dry the combined DCM layers and concentrate to yield pure Ethyl 2-amino-2-methylpentanoate as a clear oil.
References
Organic Chemistry Portal. "O'Donnell Amino Acid Synthesis: Mechanism and Scope". Available at:[Link]
O'Donnell, M. J., Boniece, J. M., Earp, S. E. "The synthesis of amino acids by phase-transfer reactions". Tetrahedron Letters, 1978. DOI:
Organic Syntheses. "Enantioselective Reaction of N-(Diphenylmethylene)glycine tert-Butyl Ester". Org. Synth. 1999, 76, 23. Available at:[Link]
The Journal of Organic Chemistry. "Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst". ACS Publications, 2023. DOI:
Application Notes and Protocols for the Chiral Resolution of Ethyl 2-amino-2-methylpentanoate
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the control of st...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic properties. Ethyl 2-amino-2-methylpentanoate, a non-proteinogenic α-amino acid ester, possesses a chiral center at the α-carbon, and its enantiomers are of significant interest as building blocks in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The production of enantiomerically pure forms of this compound is therefore a critical step in many research and development pipelines.
This comprehensive guide provides detailed application notes and validated protocols for the three most effective and widely adopted methods for the chiral resolution of racemic ethyl 2-amino-2-methylpentanoate:
Diastereomeric Salt Formation and Crystallization
Enzymatic Kinetic Resolution
Chiral Chromatography (HPLC & SFC)
This document is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to select and implement the most suitable resolution strategy for their specific needs, from laboratory-scale synthesis to process development.
I. Diastereomeric Salt Formation and Crystallization: The Classical Approach
Diastereomeric salt formation is a robust and scalable method for chiral resolution that relies on the differential solubility of diastereomeric salts.[1][2] By reacting the racemic amine functionality of ethyl 2-amino-2-methylpentanoate with an enantiomerically pure chiral acid (the resolving agent), two diastereomeric salts are formed. These diastereomers, having different physical properties, can then be separated by fractional crystallization.[3]
Principle and Rationale
The fundamental principle lies in converting a pair of enantiomers into a pair of diastereomers, which possess distinct physicochemical properties, most notably solubility in a given solvent system. The choice of resolving agent and solvent is critical and often determined empirically through screening. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[2][4]
The overall workflow for this method is depicted below:
Figure 1: General workflow for chiral resolution by diastereomeric salt formation.
Protocol: Resolution with L-Tartaric Acid
This protocol is a generalized procedure based on established methods for the resolution of amino acid esters.[5] Optimization of solvent, temperature, and stoichiometry is recommended for maximizing yield and enantiomeric excess.
In a clean, dry flask, dissolve 10.0 g of racemic ethyl 2-amino-2-methylpentanoate in 100 mL of methanol at room temperature.
In a separate flask, dissolve a stoichiometric equivalent of L-(+)-tartaric acid in 100 mL of methanol. Gentle warming may be required to achieve complete dissolution.
Slowly add the L-tartaric acid solution to the amino ester solution with constant stirring.
Stir the resulting solution at room temperature for 1-2 hours.
Crystallization:
Slowly add acetone to the methanolic solution until turbidity is observed.
Allow the solution to stand at room temperature for 24 hours, or at 4°C to facilitate crystallization of the less soluble diastereomeric salt.
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold acetone.
The mother liquor, containing the more soluble diastereomeric salt, can be collected for potential recovery of the other enantiomer.
Enantiomer Regeneration:
Suspend the collected crystals in 100 mL of water and add saturated aqueous NaHCO₃ solution until the pH is basic (pH 8-9), ensuring the complete dissociation of the salt.
Extract the liberated free amino ester into ethyl acetate (3 x 50 mL).
Combine the organic layers and dry over anhydrous MgSO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ethyl 2-amino-2-methylpentanoate.
Analysis:
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or SFC (see Section III).
The specific rotation can also be measured and compared to literature values if available.
Parameter
Typical Value/Range
Resolving Agent
L-(+)-Tartaric Acid
Solvent for Salt Formation
Methanol
Antisolvent for Crystallization
Acetone
Temperature for Crystallization
4 - 25 °C
Expected Yield
30 - 45% (for one enantiomer)
Expected Enantiomeric Excess
>95% (after recrystallization)
II. Enzymatic Kinetic Resolution: A Green and Selective Approach
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical resolution methods. Lipases are particularly effective for the resolution of amino acid esters, catalyzing either the enantioselective hydrolysis of the ester or the enantioselective acylation of the amine.[6][7][8] This protocol focuses on the lipase-catalyzed enantioselective hydrolysis of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.
Principle and Rationale
In a kinetic resolution, the two enantiomers of a racemic substrate react at different rates with a chiral catalyst, in this case, an enzyme. For the hydrolysis of ethyl 2-amino-2-methylpentanoate, a lipase will preferentially catalyze the hydrolysis of one enantiomer to the corresponding carboxylic acid, while the other enantiomer of the ester remains largely unreacted. The success of this method hinges on the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E-value). A high E-value is indicative of a large difference in reaction rates and is essential for achieving high enantiomeric excess for both the product and the unreacted starting material. Candida antarctica lipase B (CAL-B), often in an immobilized form such as Novozym® 435, is a widely used and highly effective biocatalyst for such transformations.[9][10]
Figure 2: Principle of enzymatic kinetic resolution by hydrolysis.
This protocol is based on established methods for the kinetic resolution of amino esters using immobilized lipase.[7][11]
Materials:
Racemic Ethyl 2-amino-2-methylpentanoate
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
Phosphate buffer (e.g., 0.1 M, pH 7.0)
tert-Butyl methyl ether (TBME)
Sodium hydroxide (NaOH) solution (1 M)
Hydrochloric acid (HCl) solution (1 M)
Anhydrous Magnesium Sulfate (MgSO₄)
Orbital shaker or magnetic stirrer with temperature control
Procedure:
Reaction Setup:
To a flask, add 5.0 g of racemic ethyl 2-amino-2-methylpentanoate, 50 mL of phosphate buffer (pH 7.0), and 50 mL of TBME.
Add 500 mg of immobilized CAL-B to the biphasic mixture.
Stir the reaction mixture vigorously at a controlled temperature (e.g., 40°C) using an orbital shaker or magnetic stirrer.
Monitoring the Reaction:
Monitor the progress of the reaction by periodically taking small aliquots from the organic layer and analyzing the enantiomeric excess of the ester by chiral HPLC or SFC.
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.
Work-up and Separation:
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with TBME and water and potentially be reused.
Separate the organic and aqueous layers.
Isolation of the unreacted ester: Wash the organic layer with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ethyl 2-amino-2-methylpentanoate.
Isolation of the product acid: Wash the aqueous layer with a small amount of TBME to remove any residual ester. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) with 1 M HCl. The amino acid may precipitate and can be collected by filtration. Alternatively, the water can be removed under reduced pressure to yield the amino acid salt.
Analysis:
Determine the enantiomeric excess of the recovered ester and the product acid using chiral HPLC or SFC.
Parameter
Recommended Condition
Enzyme
Immobilized Candida antarctica Lipase B (CAL-B)
Solvent System
Biphasic: Phosphate buffer (pH 7.0) / TBME
Temperature
30 - 50 °C
Reaction Time
24 - 72 hours (monitor for ~50% conversion)
Expected E-value
>100
Expected Enantiomeric Excess
>98% at ~50% conversion
III. Chiral Chromatography: High-Throughput Analysis and Preparative Separation
Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful technique for both the analytical determination of enantiomeric purity and for the preparative separation of enantiomers.[12] This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).
Principle and Rationale
In chiral chromatography, the separation is achieved by passing the racemic mixture through a column packed with a chiral stationary phase. The two enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amino acid esters.[13][14] Method development typically involves screening different CSPs and mobile phase compositions to achieve optimal resolution.[15]
Figure 3: Principle of chiral chromatography.
Protocol: Chiral HPLC Method Screening
This protocol outlines a general approach for screening suitable conditions for the analytical separation of ethyl 2-amino-2-methylpentanoate enantiomers.
Materials and Equipment:
HPLC system with a UV detector
A selection of polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, etc.)
HPLC-grade n-Hexane
HPLC-grade Isopropanol (IPA)
HPLC-grade Ethanol (EtOH)
Trifluoroacetic acid (TFA) or Diethylamine (DEA) (as mobile phase additives)
Procedure:
Sample Preparation:
Prepare a stock solution of racemic ethyl 2-amino-2-methylpentanoate in the mobile phase at a concentration of approximately 1 mg/mL.
Column Screening:
Screen a variety of polysaccharide-based chiral columns. A good starting point is to test columns with different chiral selectors (e.g., amylose vs. cellulose derivatives).
Mobile Phase Screening:
For each column, start with a standard mobile phase composition, for example, n-Hexane/IPA (90/10, v/v).
If separation is not achieved, systematically vary the mobile phase composition by changing the ratio of n-Hexane to the alcohol modifier (IPA or EtOH).
The addition of a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) additive to the mobile phase can significantly improve peak shape and resolution for amino acid esters.
Optimization:
Once a promising separation is observed, optimize the flow rate and mobile phase composition to maximize resolution and minimize analysis time.
Example Analytical HPLC Conditions:
Parameter
Condition 1
Condition 2
Column
Chiralpak® IA (Amylose-based)
Chiralcel® OD-H (Cellulose-based)
Mobile Phase
n-Hexane / IPA (80/20, v/v) + 0.1% DEA
n-Hexane / EtOH (90/10, v/v) + 0.1% TFA
Flow Rate
1.0 mL/min
1.0 mL/min
Detection
UV at 210 nm
UV at 210 nm
Temperature
25 °C
25 °C
Note on Preparative Chromatography: Once an effective analytical separation is developed, the method can be scaled up to preparative chromatography for the isolation of larger quantities of the individual enantiomers. This typically involves using a larger dimension column and optimizing the loading capacity.
IV. Conclusion
The chiral resolution of ethyl 2-amino-2-methylpentanoate is a critical step in the synthesis of enantiomerically pure compounds for various applications. This guide has provided detailed protocols and the underlying scientific principles for three powerful resolution techniques: diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.
Diastereomeric salt formation is a classical, cost-effective, and scalable method, particularly suited for large-scale production.
Enzymatic kinetic resolution offers a highly selective and environmentally friendly "green" alternative, often yielding products with very high enantiomeric excess.
Chiral chromatography is an indispensable tool for both rapid and accurate analytical determination of enantiomeric purity and for preparative-scale separations.
The choice of method will depend on factors such as the scale of the resolution, the desired level of enantiomeric purity, cost considerations, and available equipment. By leveraging the information and protocols presented in this guide, researchers and scientists can confidently approach the chiral resolution of ethyl 2-amino-2-methylpentanoate and other chiral molecules.
V. References
Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. PMC. Available at: [Link]
Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. PubMed. Available at: [Link]
Chiral resolution. Wikipedia. Available at: [Link]
Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. PMC. Available at: [Link]
Recent advances in enzymatic and chemical deracemisation of racemic compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]
Resolution of racemic amino acids. Google Patents. Available at:
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]
Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]
Enzyme screening for enantioselective hydrolysis of racemic ester 3. ResearchGate. Available at: [Link]
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix. Available at: [Link]
Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. MDPI. Available at: [Link]
Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Semantic Scholar. Available at: [Link]
Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. Available at: [Link]
Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. PubMed. Available at: [Link]
(PDF) Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. ResearchGate. Available at: [Link]
Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. PMC. Available at: [Link]
Chiral HPLC Separations. Phenomenex. Available at: [Link]
Chiral Technologies Amino Acid Database. Chiral Technologies. Available at: [Link]
Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. PubMed. Available at: [Link]
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate. Available at: [Link]
Application Note: Scale-Up Synthesis of Ethyl 2-Amino-2-Methylpentanoate via Phase-Transfer Catalyzed Schiff Base Alkylation
Strategic Overview & Chemical Rationale Ethyl 2-amino-2-methylpentanoate (CAS 13893-47-5) is a critical unnatural α,α-disubstituted amino acid derivative. In modern drug development, incorporating α-methyl amino acids in...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Chemical Rationale
Ethyl 2-amino-2-methylpentanoate (CAS 13893-47-5) is a critical unnatural α,α-disubstituted amino acid derivative. In modern drug development, incorporating α-methyl amino acids into peptidomimetics introduces significant steric hindrance. This structural modification effectively shields adjacent peptide bonds from proteolytic cleavage, thereby dramatically increasing the in vivo half-life and metabolic stability of therapeutic peptides, such as modified apelin polypeptides[1].
Historically, the industrial synthesis of α-methyl amino acids relied on the Strecker or Bucherer-Bergs reactions. While effective at the bench scale, these routes require highly toxic cyanide reagents (HCN, NaCN, KCN) and necessitate high-pressure, high-temperature hydrolysis of the resulting hydantoins or nitriles. These factors introduce severe safety, environmental, and engineering bottlenecks during scale-up.
To circumvent these limitations, this protocol leverages the O'Donnell Schiff base methodology under Phase-Transfer Catalysis (PTC)[2]. By utilizing L-alanine ethyl ester as an inexpensive starting material, this cyanide-free route provides excellent atom economy, avoids cryogenic conditions, and eliminates the need for chromatographic purification.
Mechanistic Causality & Reaction Design
The synthesis is engineered around three self-validating phases, each designed to maximize yield while controlling impurity profiles:
Imine Protection: L-Alanine ethyl ester hydrochloride is reacted with benzophenone imine. Benzophenone is specifically chosen over benzaldehyde because the resulting ketimine is highly resistant to the strongly basic conditions of the subsequent PTC step, preventing unwanted aldol condensation side-reactions. Furthermore, the bulky diphenylmethylene group prevents N-alkylation and increases the lipophilicity of the intermediate.
Phase-Transfer Alkylation: The critical carbon-carbon bond formation utilizes 1-bromopropane in a biphasic system (Toluene/50% aqueous NaOH) catalyzed by tetrabutylammonium bromide (TBAB). Toluene is selected as the organic solvent instead of dichloromethane (DCM) because DCM reacts with aqueous NaOH to generate dichlorocarbene, which would degrade the substrate. The lipophilic TBA⁺ cation shuttles hydroxide ions into the toluene phase to deprotonate the α-carbon. The extended conjugation of the Schiff base stabilizes the resulting carbanion, driving the alkylation forward despite the steric penalty of forming a quaternary center[3].
Mild Deprotection: The imine is cleaved using mild biphasic acidic hydrolysis (1M HCl / THF). This selectively removes the protecting group without hydrolyzing the ethyl ester. The biphasic nature allows for a seamless, chromatography-free purification: the lipophilic benzophenone byproduct remains in the organic phase, while the target product is isolated from the aqueous phase as a highly pure hydrochloride salt.
Experimental Workflow
Workflow for the cyanide-free scale-up synthesis of Ethyl 2-amino-2-methylpentanoate.
Phase 1: Synthesis of Ethyl 2-(diphenylmethyleneamino)propanoate
Causality: The reaction is driven to completion by the precipitation of ammonium chloride, which shifts the equilibrium toward the Schiff base product.
Charge: To a clean, dry 20 L jacketed reactor, charge L-Alanine ethyl ester hydrochloride (1.00 kg, 6.51 mol, 1.0 eq) and dichloromethane (DCM, 10.0 L).
Addition: Begin agitation (200 rpm). Add benzophenone imine (1.18 kg, 6.51 mol, 1.0 eq) in a single portion at 20–25 °C.
Reaction: Stir the suspension at room temperature for 12 hours.
In-Process Control (IPC): Analyze an aliquot via TLC (Hexane/EtOAc 8:2, UV detection). The reaction is deemed complete when benzophenone imine is < 1%.
Workup: Filter the precipitated NH₄Cl salts through a sintered glass funnel. Wash the filter cake with DCM (2.0 L). Concentrate the combined filtrate under reduced pressure to yield the Schiff base as a viscous pale-yellow oil. Proceed directly to Phase 2 without further purification.
Phase 2: Phase-Transfer Alkylation with 1-Bromopropane
Causality: High agitation is critical to maximize the interfacial surface area between the aqueous NaOH and the toluene phase, ensuring efficient phase transfer of the hydroxide ion by TBAB.
Charge: Transfer the crude Schiff base (approx. 1.83 kg, 6.51 mol, 1.0 eq) to a 30 L jacketed reactor. Add Toluene (15.0 L) and Tetrabutylammonium bromide (TBAB, 210 g, 0.65 mol, 0.1 eq).
Alkylation Agent: Add 1-Bromopropane (1.20 kg, 9.76 mol, 1.5 eq). The excess accounts for potential competing hydrolysis of the alkyl halide.
Biphasic Initiation: Set agitation to maximum safe speed (>300 rpm). Slowly dose 50% w/w aqueous NaOH (2.60 kg, 32.5 mol, 5.0 eq) over 30 minutes, maintaining the internal temperature below 30 °C to prevent exothermic spikes.
Heating: Increase the jacket temperature to maintain an internal temperature of 45 °C for 10 hours.
IPC: Analyze the organic phase via HPLC (UV 254 nm). Target < 1% starting Schiff base area.
Workup: Cool to 20 °C. Quench by adding Deionized Water (5.0 L) to dissolve the inorganic salts. Stop agitation, allow phase separation (15 mins), and discard the lower aqueous layer. Wash the organic phase with saturated brine (3.0 L).
Phase 3: Acidic Deprotection and Isolation
Causality: Mild acid hydrolyzes the imine back to benzophenone and the free amino ester. The free amine immediately protonates to form a water-soluble hydrochloride salt, allowing the lipophilic benzophenone to be cleanly extracted away.
Hydrolysis: To the toluene organic phase in the reactor, add Tetrahydrofuran (THF, 5.0 L) to ensure homogeneity, followed by 1M aqueous HCl (19.5 L, 19.5 mol, 3.0 eq).
Reaction: Stir vigorously at 20–25 °C for 4 hours.
IPC: Verify the pH of the aqueous phase is < 2 to ensure complete protonation.
Phase Separation: Stop agitation. Separate the layers. The upper organic layer (containing toluene, THF, benzophenone, and unreacted 1-bromopropane) is discarded or routed to solvent recovery.
Extraction: Wash the product-rich aqueous phase with Methyl tert-butyl ether (MTBE, 5.0 L) to remove trace benzophenone.
Free-Basing: Cool the aqueous phase to 5 °C. Slowly add 2M NaOH until the pH reaches 9.5–10.0.
Final Isolation: Extract the liberated free base with Ethyl Acetate (2 × 6.0 L). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum (40 °C, 50 mbar) to yield Ethyl 2-amino-2-methylpentanoate as a clear, pale-yellow liquid.
Quantitative Data & Scale-Up Metrics
The following table summarizes the performance metrics transitioning from bench-scale validation to pilot-scale execution. The process demonstrates excellent scalability with minimal degradation in yield or purity.
Parameter
Bench Scale (50 g)
Pilot Scale (1.0 kg)
Target Specification
Overall Yield
86%
83%
> 80%
Purity (HPLC-UV)
99.2%
98.8%
> 98.0%
E-Factor
14.5
16.2
< 20.0
Volumetric Productivity
45 g/L
42 g/L
> 40 g/L
References
Title: Apelin Polypeptides (WO2015191781A2)
Title: Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids
Source: MDPI (Catalysts)
URL: [Link]
Title: Benzophenone Schiff bases of glycine derivatives: Versatile starting materials for the synthesis of amino acids and their derivatives
Source: Accounts of Chemical Research
URL: [Link]
Technical Support Center: Overcoming Steric Hindrance in Ethyl 2-amino-2-methylpentanoate Coupling
Welcome to the Advanced Peptide Synthesis Support Center. Coupling -disubstituted amino acids like Ethyl 2-amino-2-methylpentanoate presents a formidable thermodynamic and kinetic challenge.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Peptide Synthesis Support Center. Coupling
-disubstituted amino acids like Ethyl 2-amino-2-methylpentanoate presents a formidable thermodynamic and kinetic challenge. Because the -carbon is quaternary (substituted with both a methyl and a propyl group), it creates a dense "steric shield" around the nucleophilic amine. This structural feature severely restricts the trajectory of the nitrogen lone pair, drastically reducing the rate of nucleophilic attack and increasing the activation energy barrier for amide bond formation[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yielding couplings.
Diagnostic Hub: The Chemistry of Steric Failure
As an application scientist, the most common issue I see with
-methyl amino acid derivatives is the persistence of unreacted starting material despite multiple coupling cycles. When using standard carbodiimides (e.g., EDC, DIC) or early-generation uronium salts (e.g., HBTU), the reaction often stalls.
The Causality of Failure:
Kinetic Blockade: The bulky alkyl groups physically block the incoming activated ester. The transition state requires a specific Bürgi-Dunitz trajectory that is sterically forbidden by the
-methyl and -propyl groups.
Guanidino Capping (Dead-End Side Reaction): When the desired nucleophilic attack is sterically retarded, the unreacted hindered amine has time to react directly with the excess uronium coupling reagent (like HATU or HBTU). This forms a stable tetramethylguanidinium byproduct, permanently capping the amine and ruining the yield[2].
Mechanistic divergence: Active ester formation vs. Guanidino capping side reactions.
Reagent Selection Matrix
To overcome these barriers, you must switch from standard reagents to highly reactive, specialized activators. The table below synthesizes quantitative expectations for coupling sterically hindered amines based on reagent class.
Reagent Class
Specific Reagent
Activation Speed
Epimerization Risk
Expected Yield
Strategic Recommendation
Standard Carbodiimide
EDC / HOBt
Slow
Moderate
< 20%
Not Recommended. Fails due to steric clash.
HOAt-Uronium
HATU
Fast
Low
40-60%
Good, but high risk of guanidino capping over time.
Oxyma-Uronium
COMU
Very Fast
Very Low
75-90%
First-line choice. Highly reactive active ester[3].
Ultimate fallback. For extreme refractory cases[4].
Validated Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring you can verify the success of intermediate steps before proceeding, saving expensive building blocks.
Protocol A: Microwave-Assisted COMU Activation (High-Speed Workflow)
Microwave-Assisted Peptide Synthesis (MAPS) provides the thermal energy required to overcome the massive activation barrier of the
-disubstituted amine[4]. COMU is utilized for its superior solubility and reactivity[3].
Step-by-Step Methodology:
Pre-Activation: In a microwave-safe vial, dissolve the incoming carboxylic acid (1.5 eq) and COMU (1.5 eq) in anhydrous DMF (0.1 M concentration).
Base Addition (Self-Validation Step): Add 2,4,6-trimethylpyridine (TMP, 3.0 eq).
Validation Check: The solution will immediately transition from colorless to a distinct yellow/orange. This color change is a self-validating indicator that the base has deprotonated the Oxyma leaving group, confirming active ester formation.
Nucleophile Addition: Add Ethyl 2-amino-2-methylpentanoate (1.0 eq) to the activated mixture.
Microwave Heating: Seal the vial and heat in a microwave reactor at 75°C for 20 minutes (ramp time 2 min).
Reaction Verification: Withdraw a 1 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the complete consumption of the amine mass (M.W. 159.23).
Protocol B: PyAOP-Mediated Prolonged Coupling (Room Temperature Workflow)
If your substrate is thermally sensitive and cannot tolerate microwave heating, you must use extended reaction times (12–24 hours). PyAOP is mandatory here because, unlike HATU, it is a phosphonium salt and cannot cause guanidino capping[2].
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid (2.0 eq), PyAOP (2.0 eq), and HOAt (2.0 eq) in NMP.
Base Addition: Add N,N-Diisopropylethylamine (DIEA, 4.0 eq). Stir for 5 minutes.
Intermediate Validation: Run a rapid LC-MS on a 1 µL aliquot to confirm the disappearance of the free acid and the presence of the HOAt-active ester mass.
Coupling: Add Ethyl 2-amino-2-methylpentanoate (1.0 eq). Stir at room temperature for 18–24 hours.
Workup: Quench with saturated aqueous
, extract with ethyl acetate, and wash extensively with brine to remove the pyrrolidine-phosphonium oxide byproducts.
Workflow for optimizing coupling conditions for sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: I extended my reaction time to 24 hours using HATU, but the yield of my Ethyl 2-amino-2-methylpentanoate coupling is still 15%. Why?A: You are experiencing guanidino capping. Because the
-quaternary carbon severely retards nucleophilic attack on the active ester, the unreacted amine instead attacks the uronium carbon of the excess HATU. This forms a stable tetramethylguanidinium byproduct, permanently terminating the reaction. Switch to a phosphonium reagent like PyAOP, which lacks this capping moiety, allowing for safe 24-hour coupling times[2].
Q2: Why does the protocol recommend TMP (collidine) instead of DIEA when using COMU?A: While DIEA is the industry standard, highly hindered couplings require highly reactive intermediates that are prone to side reactions. TMP (2,4,6-trimethylpyridine) is less nucleophilic than DIEA. It acts purely as a proton sponge, preventing base-catalyzed degradation of the Oxyma active ester during the extended heating times required for
Q3: Is it better to pre-activate the acid before adding the Ethyl 2-amino-2-methylpentanoate?A: Absolutely. Pre-activation is a critical self-validating step. By mixing the acid, coupling reagent, and base for 3–5 minutes before adding the hindered amine, you ensure that the active ester is fully formed. If you mix everything simultaneously (in situ activation), the hindered amine will compete poorly, increasing the likelihood of side reactions.
Q4: If all else fails, what is the "nuclear option" for this molecule?A: Acid fluorides. If COMU and PyAOP fail, convert your incoming carboxylic acid to an acid fluoride using TFFH or cyanuric fluoride. Acid fluorides are small enough to penetrate the steric shield of the
-disubstituted amine and are highly stable against premature hydrolysis[4].
Technical Support Center: Synthesis of Ethyl 2-amino-2-methylpentanoate
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Ethyl 2-amino-2-methylpentanoate. This resource is designed for researchers, chemists, and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 2-amino-2-methylpentanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yields and purity. This guide provides in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for Ethyl 2-amino-2-methylpentanoate?
There are two predominant and well-established methods for synthesizing α,α-disubstituted amino acids like 2-amino-2-methylpentanoic acid, the precursor to the target ethyl ester.
The Strecker Synthesis: This is a one-pot, three-component reaction involving a ketone (2-pentanone), an ammonia source (e.g., ammonium chloride), and a cyanide source (e.g., sodium or potassium cyanide). The resulting α-aminonitrile is then hydrolyzed to the amino acid, which is subsequently esterified.[1] This method is highly versatile and economical for both laboratory and industrial scales.[2]
The Bucherer-Bergs Reaction: This route involves the reaction of a ketone (2-pentanone) with ammonium carbonate and a cyanide source to form a cyclic hydantoin intermediate (5-methyl-5-propylhydantoin).[3][4] This stable intermediate is isolated and then hydrolyzed under more vigorous conditions to yield the desired amino acid, followed by esterification.[5]
Q2: Which synthetic route is generally recommended for optimal yield?
The choice of route depends on several factors including scale, available equipment, and tolerance for specific reagents.
The Strecker Synthesis is often favored for its atom economy and one-pot nature for the initial aminonitrile formation.[6] However, it can be sensitive to reaction conditions, with the potential for side reactions if not properly controlled.
The Bucherer-Bergs Reaction provides a stable, crystalline hydantoin intermediate that is often easier to purify than the intermediate aminonitrile from the Strecker route. This can lead to a purer final amino acid. The main drawback is the often harsh conditions (strong acid or base at high temperatures) required for hydantoin hydrolysis, which can impact the overall yield.[5][7]
For many applications, the Strecker synthesis, when optimized, offers a more direct path. However, if intermediate purification is a primary concern, the Bucherer-Bergs reaction is a very robust alternative.
Robust, purifiable intermediate, less sensitive to initial reaction stoichiometry.
Potential Downsides
Potential for α-hydroxy nitrile byproduct formation.[8]
Harsh hydrolysis step can lead to degradation; an additional reaction step.
Troubleshooting Guide: The Strecker Synthesis Pathway
This pathway involves two main stages: (1) Formation of 2-amino-2-methylpentanenitrile from 2-pentanone, and (2) Hydrolysis of the nitrile followed by esterification.
Workflow for Strecker Synthesis
Caption: Strecker synthesis pathway for Ethyl 2-amino-2-methylpentanoate.
Q: My yield of the intermediate α-aminonitrile is low. What are the primary causes?
Low yield at this stage is almost always due to the competing formation of 2-hydroxy-2-methylpentanenitrile (the cyanohydrin). The formation of the desired aminonitrile relies on the nucleophilic attack of cyanide on an imine intermediate, while cyanohydrin formation results from the attack of cyanide on the starting ketone.[8]
Troubleshooting Steps:
Optimize Imine Formation: The equilibrium between the ketone and the imine must favor the imine before the cyanide is introduced.
pH Control: Maintain a slightly basic pH (8-10). This keeps a sufficient concentration of free ammonia (from NH₄Cl ⇌ NH₃ + HCl) available to form the imine, while avoiding significant hydrolysis of the cyanide source.[8]
Pre-incubation: Stir the 2-pentanone and ammonium chloride in the aqueous solvent for a period (e.g., 30-60 minutes) before adding the cyanide source. This allows the imine intermediate to form in situ.[8]
Ammonia Concentration: Ensure an adequate concentration of the ammonia source. A molar excess of ammonium chloride (e.g., 1.1 to 1.5 equivalents) is often beneficial.
Control Cyanide Addition:
Slow Addition: Add the cyanide solution (KCN or NaCN) slowly and dropwise. A rapid addition can lead to a high local concentration of cyanide that attacks the ketone before it can form the imine.
Temperature Control: Keep the reaction cool (0-10 °C) during the cyanide addition to manage the exothermic reaction and minimize side reactions.
Reagent Quality:
Use fresh, high-purity 2-pentanone. Aldehydes and ketones can be prone to polymerization or self-condensation, especially if impure.[8]
Troubleshooting Logic for Low Aminonitrile Yield
Caption: Troubleshooting flowchart for the Strecker aminonitrile synthesis step.
Q: The final esterification of my amino acid is inefficient. How can I improve the yield?
This step is a classic Fischer esterification, which is an equilibrium-controlled process. To drive the reaction to completion, you must shift the equilibrium towards the product side.
Optimization Strategies:
Use Excess Alcohol: Employ ethanol as both the reactant and the solvent. A large excess will drive the equilibrium forward according to Le Chatelier's principle.
Effective Water Removal: The reaction produces water, which can hydrolyze the ester product back to the carboxylic acid.
Reflux with a Dean-Stark Trap: If the scale allows, this is an effective method for physically removing water as it forms.
Use of a Dehydrating Agent: While less common for this specific transformation, molecular sieves can be used in some esterifications.
Choice of Acid Catalyst:
Thionyl Chloride (SOCl₂): A highly effective method involves adding thionyl chloride dropwise to cold ethanol to generate HCl in situ. This creates an anhydrous acidic environment that is very effective for esterification.[9]
Trimethylchlorosilane (TMSCl): Adding TMSCl to methanol or ethanol is another efficient, mild method for generating anhydrous HCl and promoting esterification, often at room temperature.[9]
Sulfuric Acid (H₂SO₄): A common and inexpensive catalyst, but it can sometimes lead to charring if the temperature is too high.
Optimized Protocol: Esterification via Thionyl Chloride
In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend the 2-amino-2-methylpentanoic acid (1.0 eq) in anhydrous ethanol (10-20 mL per gram of amino acid).
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (1.2-1.5 eq) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.
Cool the reaction mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.
The resulting crude product, Ethyl 2-amino-2-methylpentanoate hydrochloride, can be used as is or neutralized by dissolving in water, carefully adding a base (e.g., saturated NaHCO₃ solution) until the pH is ~8-9, and extracting with an organic solvent (e.g., ethyl acetate).
Troubleshooting Guide: The Bucherer-Bergs Reaction Pathway
This pathway involves: (1) Formation of 5-methyl-5-propylhydantoin, (2) Hydrolysis of the hydantoin to the amino acid, and (3) Esterification.
Q: My hydantoin formation step is giving low yields. How can I optimize it?
The Bucherer-Bergs reaction is generally robust, but yields can suffer from poor reagent quality or suboptimal conditions.[7]
Troubleshooting Steps:
Reagent Quality and Stoichiometry:
Ammonium Carbonate: This reagent can decompose over time to ammonia and carbon dioxide. Use a fresh bottle or one that has been stored tightly sealed. An excess is often used to ensure sufficient concentrations of NH₃ and CO₂.[7]
Molar Ratios: A common and effective molar ratio is 1:2:2 for the ketone:cyanide:ammonium carbonate.[7]
Reaction Conditions:
Temperature: Heating the reaction mixture is necessary. A temperature of 80-100 °C in a sealed vessel is typical to prevent the loss of volatile ammonia and carbon dioxide.[3][7]
Solvent: A 50% aqueous ethanol solution is a good starting point as it helps to solubilize both the organic ketone and the inorganic salts.[4]
pH: The ammonium carbonate itself acts as a buffer, typically maintaining a pH of ~8-9, which is optimal for the reaction.[3]
Enhancing Reactivity:
Ultrasonication: For sterically hindered or less reactive ketones, using an ultrasonic bath can significantly accelerate the reaction and improve yields, often allowing for lower reaction temperatures.[4]
Q: The hydrolysis of my 5-methyl-5-propylhydantoin is incomplete or causes degradation.
The hydantoin ring is very stable, and its hydrolysis is often the rate-limiting and most challenging step of this sequence.
Troubleshooting Hydrolysis:
Alkaline Hydrolysis:
Conditions: This is the most common method. It typically involves heating the hydantoin with a significant excess of strong base (e.g., 2-4 M NaOH or Ba(OH)₂) at reflux for an extended period (12-48 hours).[5]
Monitoring: The reaction can be monitored by TLC or HPLC. Incomplete hydrolysis will leave unreacted hydantoin.
Workup: After hydrolysis, the reaction is cooled and carefully acidified (e.g., with HCl) to a pH of ~6-7 to precipitate the free amino acid.
Acidic Hydrolysis:
Conditions: Refluxing with strong acid (e.g., 6 M HCl) is also effective but can sometimes lead to more degradation byproducts depending on the substrate.
Biocatalytic Hydrolysis (Advanced Method):
For high-value applications, enzymatic hydrolysis offers a milder alternative. This involves using a combination of a hydantoinase and a carbamoylase enzyme, which can convert the hydantoin to the amino acid at near-neutral pH and moderate temperatures.[10][11] This avoids harsh conditions and can even be performed stereoselectively, but requires specialized enzymes.
Hydrolysis Method
Pros
Cons
Alkaline (e.g., NaOH)
Generally effective, widely used.
Requires high temperatures and long reaction times; potential for side reactions.[5]
Requires specific enzymes, may not be readily available or cost-effective.
References
Horn, A., et al. (2024). Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. ChemistryOpen. Available at: [Link]
Bobbitt, K.L., et al. (2011). A truly green synthesis of a-aminonitriles via Strecker reaction. ScholarWorks @ UTRGV. Available at: [Link]
van der Westhuyzen, C.W., et al. (2012). Figure 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. ResearchGate. Available at: [Link]
Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences. Available at: [Link]
Kamali, M. (2015). Efficient, one-pot synthesis of α-aminonitriles via Strecker reaction: New recyclable catalysts. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Wang, F., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Available at: [Link]
Slomka, C., et al. (2016). Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β-amino acids. Applied Microbiology and Biotechnology. Available at: [Link]
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
Taillades, J., et al. (1998). Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. ResearchGate. Available at: [Link]
Palamini, P., et al. (2023). Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes. Organic Letters. Available at: [Link]
Kotha, S., et al. (2015). Design and synthesis of amino acid derivatives containing hydantoin and thiazolidine moieties. Journal of Chemical Sciences. Available at: [Link]
Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. Available at: [Link]
NPTEL. (n.d.). α - NPTEL Archive. NPTEL. Available at: [Link]
U.S. Patent 2,557,920. (1951). Method for production of amino acids. Google Patents.
Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. Available at: [Link]
Palamini, P., et al. (2023). Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes. ACS Publications. Available at: [Link]
Ravindranath, N., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]
U.S. Patent 8,039,662 B2. (2011). Process for the preparation of amino acid methyl esters. Google Patents.
Optimizing purification of Ethyl 2-amino-2-methylpentanoate from reaction mixtures
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to navigating the complexities of purifying Ethyl 2-amino-2-methylpentanoate. As a Senior Appl...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to navigating the complexities of purifying Ethyl 2-amino-2-methylpentanoate. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to solve challenges in your own lab. This guide is structured to address problems head-on, moving from common issues to foundational knowledge and detailed procedures.
Technical Support Center: Ethyl 2-amino-2-methylpentanoate Purification
Introduction
Ethyl 2-amino-2-methylpentanoate is a non-proteinogenic α,α-disubstituted amino acid ester. Its synthesis, commonly achieved through variations of the Strecker[1] or Bucherer-Bergs reactions[2] followed by esterification, often results in a complex reaction mixture. The presence of both a basic amino group and a hydrolyzable ester group makes its purification a nuanced task. The primary challenges involve separating the product from unreacted starting materials, reaction intermediates, and byproducts while preventing its degradation through hydrolysis or thermal decomposition.
A firm grasp of the target molecule's properties is foundational to designing a robust purification strategy.
This section directly addresses the common pitfalls encountered during the purification of Ethyl 2-amino-2-methylpentanoate.
Problem
Potential Cause(s)
Recommended Solution(s) & Scientific Rationale
Low Yield After Aqueous Work-up/Extraction
1. Incorrect pH: The aqueous layer is too acidic (pH < 7), leaving the product protonated and water-soluble. Conversely, a highly basic pH (> 9) can accelerate the hydrolysis of the ester group.[5][6]
Solution: Carefully adjust the pH of the aqueous layer to 7-8 using a mild base like sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃).[6] This deprotonates the ammonium salt to the free amine, maximizing its partitioning into the organic solvent while minimizing the rate of ester hydrolysis. Monitor the pH throughout the extraction.
2. Emulsion Formation: The presence of unreacted starting materials or byproducts can act as surfactants, preventing clean phase separation.
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions and "salt out" the organic product, driving it into the organic layer.
Product is Discolored (Yellow/Brown) After Distillation
1. Thermal Decomposition: The amino ester is degrading at high temperatures. This is especially likely if distilling at or near atmospheric pressure.
Solution: Employ vacuum distillation. Reducing the pressure significantly lowers the boiling point of the compound, allowing it to distill at a temperature that does not cause decomposition. Ensure the vacuum is stable and the heating mantle temperature is only slightly above the boiling point at that pressure.
2. Oxidation: The amine functionality is susceptible to air oxidation, especially when heated.
Solution: After the initial solvent removal, ensure the distillation apparatus is under an inert atmosphere (e.g., Nitrogen or Argon) before applying heat and vacuum.
Persistent Impurities in Final Product (Confirmed by NMR/GC-MS)
1. Unreacted Starting Ketone (2-Pentanone): The ketone may have a similar boiling point or co-distill with the product.
Solution: Consider forming a sodium bisulfite adduct of the ketone before extraction.[7] Add a saturated solution of sodium bisulfite to the crude mixture and stir. The adduct is water-soluble and will be removed in the aqueous phase, while the amino ester remains in the organic phase.
2. Hydrolyzed Product (2-amino-2-methylpentanoic acid): The amino acid is highly polar and will not distill. However, it can contaminate the product if the pre-distillation work-up was incomplete.
Solution: Ensure the pre-distillation extraction is thorough. Perform multiple extractions with your chosen organic solvent. A final wash of the combined organic layers with brine will help remove residual water-soluble impurities.
3. Aminonitrile Intermediate: If the hydrolysis step of the Strecker synthesis was incomplete, the aminonitrile may persist.
Solution: Before the main purification, ensure the hydrolysis of the nitrile is complete by refluxing with aqueous acid (e.g., HCl) until TLC or GC analysis shows complete conversion.[8] Then, proceed with neutralization and extraction.
Column Chromatography Yields Poor Separation or Product Loss
1. Strong Adsorption to Silica Gel: The basic amine group can bind irreversibly to the acidic silica gel, causing significant streaking and product loss.[9]
Solution A (Modified Eluent): Add a small amount of a volatile base, like triethylamine (~0.5-1%), to your mobile phase (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, allowing the basic product to elute properly.[9]
Solution B (Alternative Stationary Phase): Use a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography (C18) with a suitable mobile phase like acetonitrile/water.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the most effective, scalable method for purifying Ethyl 2-amino-2-methylpentanoate?A1: For multi-gram to kilogram scales, a combination of extractive work-up followed by vacuum distillation is typically the most efficient and economical method. This approach effectively removes non-volatile and highly polar impurities during the extraction phase and then separates the product from other volatile components via distillation. Column chromatography is better suited for smaller scales or when separating impurities with very similar boiling points.
Q2: How can I prevent the hydrolysis of the ester during purification?A2: Hydrolysis is a significant risk, especially under strongly acidic or basic conditions.[5] The key is to minimize the time the compound spends in aqueous solutions and to maintain careful pH control. During the extractive work-up, neutralize the reaction mixture to a pH of 7-8.[6] Work quickly and at lower temperatures (0-25°C) during the extraction process to further reduce the rate of hydrolysis.[6] Finally, ensure the organic phase is thoroughly dried with an agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before concentrating and distilling.
Q3: What are the primary byproducts I should expect from a Strecker or Bucherer-Bergs synthesis?A3: In a Strecker synthesis , you can expect unreacted aldehyde/ketone, ammonium salts, and the intermediate α-aminonitrile.[1][11] In a Bucherer-Bergs reaction , common impurities include unreacted ketone, ammonium carbonate, and the hydantoin intermediate.[12][13] In both cases, side reactions can lead to polymerization byproducts. Understanding these potential impurities is crucial for designing the appropriate purification strategy.
Q4: Can I purify the product by crystallization?A4: While the free base (the final ester) may be an oil or low-melting solid, crystallization is a viable option for its salt form. It is common practice to isolate amino acid esters as their hydrochloride salts, which are often stable, crystalline solids.[14] You can purify the hydrochloride salt by recrystallization from a suitable solvent system (e.g., ethanol/ether) and then liberate the free base with a mild base just before use or distillation.
Visualized Purification Workflow
The following diagram outlines the recommended purification strategy, combining an acidic wash, basification, extraction, and final vacuum distillation.
Caption: Workflow for the purification of Ethyl 2-amino-2-methylpentanoate.
Detailed Experimental Protocol: Extractive Work-up and Vacuum Distillation
This protocol assumes a starting point of a crude reaction mixture in an organic solvent following a Strecker or similar synthesis.
Materials & Equipment:
Crude reaction mixture
Separatory funnel
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Saturated Sodium Chloride (Brine) solution
Ethyl Acetate (or other suitable extraction solvent)
Anhydrous Magnesium Sulfate (MgSO₄)
Rotary evaporator
Vacuum distillation apparatus (short path is often ideal)
pH paper or pH meter
Procedure:
Initial Acidic Wash:
Transfer the crude reaction mixture to a separatory funnel.
Add an equal volume of 1M HCl. Shake vigorously for 1 minute. This step protonates your desired amino ester and other basic impurities, pulling them into the aqueous layer, while non-basic organic impurities (like unreacted ketone) remain in the organic layer.
Allow the layers to separate and discard the organic layer. Caution: Your product is in the aqueous layer.
Liberation of the Free Base:
Cool the acidic aqueous layer in an ice bath to minimize hydrolysis.
Slowly add saturated NaHCO₃ solution while gently swirling. Monitor the pH closely. Continue adding base until the pH of the aqueous solution is between 7 and 8.[5][6] This neutralizes the HCl and deprotonates the amino ester, converting it to the free base which is soluble in organic solvents.
Extraction of the Product:
Add a volume of ethyl acetate equal to the aqueous layer to the separatory funnel.
Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the organic layer into a clean flask.
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to ensure complete recovery of the product.
Washing and Drying:
Combine all the organic extracts.
Wash the combined organic layers with a single portion of brine. This helps to remove residual water and break any minor emulsions.
Separate the organic layer and dry it over anhydrous MgSO₄. Swirl the flask until the MgSO₄ no longer clumps together, indicating the solution is dry.
Concentration:
Filter the drying agent from the organic solution.
Remove the solvent using a rotary evaporator. Use a moderate bath temperature (30-40°C) to avoid excessive heating of the crude product.
Vacuum Distillation:
Transfer the crude oil to a suitably sized round-bottom flask for distillation. Add a few boiling chips or a magnetic stir bar.
Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
Slowly apply vacuum to the system. Once a stable, low pressure is achieved, begin to gently heat the distillation flask.
Collect the fraction that distills at the expected boiling point for your applied pressure. It is advisable to collect a small forerun fraction first.
Once the product has been collected, remove the heat source before releasing the vacuum to prevent bumping and potential flask breakage.
Storage:
Store the purified, colorless product in a sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent degradation.[4]
References
Garriga, D., et al. (2010). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 648–653. [Link]
International Union of Crystallography. (2010). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Retrieved from IUCr Journals. [Link]
Yamada, T., & Nio, N. (1992). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. U.S. Patent No. 5,374,765A.
Ajinomoto Co., Inc. (2001). Method for extracting amino acid ester. European Patent No. EP 0474096 B2. European Patent Office. [Link]
National Center for Biotechnology Information. (n.d.). ethyl (2R)-2-methylpentanoate. PubChem Compound Database. Retrieved from NCBI. [Link]
Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815A.
DSM IP Assets B.V. (2011). Process for the preparation of amino acid methyl esters. U.S. Patent No. 8,039,662B2.
Reddit. (2023). testing tmrw, someone please explain strecker and Gabriel synthesis. r/Mcat. [Link]
Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from Cambridge University Press. [Link]
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from Master Organic Chemistry. [Link]
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from Wikipedia. [Link]
Ajinomoto Co., Inc. (1998). Crystallization of acidic amino acid. Japanese Patent No. JPH1059911A.
Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(10), 3414-3424. [Link]
Lee, W., & Ryoo, J. J. (2012). A convenient method for the enantiomeric separation of α-amino acid esters as benzophenone imine Schiff base derivatives. Journal of Liquid Chromatography & Related Technologies, 35(10), 1387-1399. [Link]
Hall, J. B., & Hruza, D. E. (1977). Synthesis of ethyl-2-methyl-pentanoate. U.S. Patent No. 4,018,808. [Link]
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]
Zhejiang University of Technology. (2015). Synthesis and purification method for alpha-amino acid compound. Chinese Patent No. CN104892521A.
Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from Organic Chemistry Portal. [Link]
Lu, H., & Cheng, J. (2012). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Journal of the American Chemical Society, 134(42), 17564-17567. [Link]
Fiveable. (2025). 4.4 Advanced distillation techniques and troubleshooting. Retrieved from Fiveable. [Link]
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from Sorbead India. [Link]
Royal Society of Chemistry. (n.d.). Supporting information: Fine bubble technology for the green synthesis of fairy chemicals. Retrieved from RSC. [Link]
Coulter, J. R., & Hann, C. S. (1968). Gas-liquid chromatographic studies on the twenty protein amino acids: a single-column separation. Journal of Chromatography, 36(1), 42-49. [Link]
Welch Materials. (2025). Amino (NH2) Column: How to Keep High Performance?. Retrieved from Welch Materials. [Link]
Scribd. (n.d.). Distillation Troubleshooting Guide. Retrieved from Scribd. [Link]
Kolmetz, K. (2021). Distillation Troubleshooting Feb 2021. YouTube. [Link]
SPEC e-Learn. (2021). Distillation Column Troubleshooting Part 1. YouTube. [Link]
ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?. Retrieved from ResearchGate. [Link]
ResearchGate. (2016). How to purify esterefication product?. Retrieved from ResearchGate. [Link]
Vova, G., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Molecules, 28(21), 7401. [Link]
CIB. (n.d.). Sample Considerations. Retrieved from CIB. [Link]
Preventing diketopiperazine formation with Ethyl 2-amino-2-methylpentanoate derivatives
Troubleshooting Diketopiperazine (DKP) Formation with Ethyl 2-amino-2-methylpentanoate Welcome to the advanced troubleshooting guide for synthesizing peptides containing α-methylated unnatural amino acids. As a Senior Ap...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Diketopiperazine (DKP) Formation with Ethyl 2-amino-2-methylpentanoate
Welcome to the advanced troubleshooting guide for synthesizing peptides containing α-methylated unnatural amino acids. As a Senior Application Scientist, I frequently see researchers lose their entire yield at the dipeptide stage when working with derivatives like Ethyl 2-amino-2-methylpentanoate. This guide breaks down the thermodynamic causality of this failure and provides self-validating protocols to bypass it.
Core FAQs: The Mechanistic "Why"
Q: Why does my dipeptide containing C-terminal Ethyl 2-amino-2-methylpentanoate completely degrade upon Fmoc deprotection?A: You are observing rapid diketopiperazine (DKP) formation driven by the Thorpe-Ingold effect . The α,α-disubstitution (an α-methyl group alongside the propyl chain) severely restricts the conformational degrees of freedom of the peptide backbone[1]. This steric crowding forces the growing peptide chain into a highly constrained conformation that brings the newly deprotected N-terminal amine into striking distance of the C-terminal ethyl ester. Once the Fmoc group is removed under basic conditions, intramolecular aminolysis becomes kinetically favored over any intermolecular coupling, leading to the rapid ejection of ethanol and the formation of a stable 6-membered DKP ring[2].
Q: How do I definitively diagnose DKP formation versus a simple coupling failure?A: DKP formation is a chain-terminating cyclization. You can diagnose it through a self-validating testing loop:
The Negative Kaiser Anomaly: If you perform a Kaiser test immediately after Fmoc deprotection and it returns negative (yellow) instead of positive (blue), your primary amine has already cyclized into a secondary lactam[3].
Mass Shift: LC-MS analysis will show the disappearance of your target linear mass and the appearance of a mass corresponding to [M - EtOH + H]+ (the cyclic dipeptide)[4].
Logical pathway of Diketopiperazine formation vs. successful peptide elongation.
Diagnostic Troubleshooting Guide
Symptom: Complete loss of intermediate mass during the Fmoc deprotection of the dipeptide stage.
Root Cause: Standard 20% piperidine in DMF provides excessive base catalysis and requires long exposure times (10-20 mins). The ethyl ester is a sufficiently good leaving group that the free amine cyclizes before the next coupling step can be initiated[2].
Corrective Action:
Attenuate the Base: Switch to a milder, faster deprotection cocktail. A solution of 2% DBU and 5% piperazine in NMP significantly reduces the basicity while accelerating deprotection, minimizing the time the free amine spends uncoupled[4].
Pre-activation (In Situ Trapping): Pre-activate the third amino acid with a highly reactive uronium salt (e.g., HATU) before deprotecting the dipeptide. This ensures the activated ester is ready to trap the amine the exact moment it is freed.
The following table summarizes the causality between deprotection conditions and the resulting DKP formation when synthesizing sequences containing C-terminal Ethyl 2-amino-2-methylpentanoate.
Deprotection Cocktail
Base Strength
Exposure Time
DKP Formation (%)
Target Tripeptide Yield (%)
Scientist Recommendation
20% Piperidine / DMF
High
20 min
> 85%
< 15%
Do Not Use
20% Piperidine + 0.1M HOBt
Medium
15 min
40 - 50%
50 - 60%
Use with caution
2% DBU + 5% Piperazine / NMP
Moderate
5 min
10 - 15%
85 - 90%
Recommended
Trityl (Trt) Protection (1% TFA)
Acidic (No Base)
10 min
< 1%
> 98%
Gold Standard *
*Note: If solution-phase synthesis allows, swapping the Fmoc group for a Trityl (Trt) group on the second amino acid provides immense steric hindrance, completely preventing DKP formation. Deprotection with mild acid bypasses the base-catalyzed aminolysis entirely[2].
To guarantee scientific integrity, this protocol is designed as a self-validating system . It uses kinetic trapping to outcompete the intramolecular cyclization rate.
Step 1: Reagent Pre-activation (The Kinetic Trap)
Causality: We must generate the highly reactive O-7-azabenzotriazol-1-yl ester of the third amino acid (AA3) beforehand so it can instantly intercept the free amine.
In a dry vial, dissolve 3.0 equivalents of Fmoc-AA3-OH and 2.95 equivalents of HATU in anhydrous DMF.
Add 6.0 equivalents of DIPEA.
Vortex for 60 seconds to ensure complete activation.
Step 2: Mild Deprotection
Treat the dipeptide (containing the C-terminal Ethyl 2-amino-2-methylpentanoate) with a freshly prepared solution of 2% DBU and 5% piperazine in NMP[4].
React for exactly 3 minutes. Drain and repeat for another 2 minutes.
Step 3: Self-Validation Check
Immediately extract a 1 µL aliquot and perform a rapid Kaiser test.
Validation: A positive result (blue) confirms the primary amine is free and has not yet cyclized. If it is yellow, your deprotection time was too long, and DKP has formed[3].
Step 4: Rapid Wash & Immediate Coupling
Wash the reaction rapidly with DMF (3 × 30 seconds). Do not leave the free amine sitting in solvent.
Instantly add the pre-activated Fmoc-AA3-OH solution from Step 1.
Allow the coupling to proceed for 45 minutes at room temperature.
Optimized workflow to trap the free amine and prevent DKP cyclization.
References
Title: Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention
Source: Peptide Chemistry
URL: [Link][2]
Title: Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis
Source: Digitell Inc. (Conference Proceedings)
URL: [Link][3]
Title: (S)-alpha-methyl,alpha-amino Acids: A New Stereocontrolled Synthesis
Source: PubMed (Amino Acids Journal)
URL: [Link][1]
Technical Support Center: Optimization of Temperature Conditions for Ethyl 2-amino-2-methylpentanoate Esterification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol manual to assist researchers and drug development professionals in optimiz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol manual to assist researchers and drug development professionals in optimizing the esterification of 2-amino-2-methylpentanoic acid.
The synthesis of Ethyl 2-amino-2-methylpentanoate presents unique thermodynamic and kinetic challenges. Because the substrate is an
-disubstituted (unnatural) amino acid, the -methyl group creates severe steric hindrance around the carbonyl carbon. This steric bulk restricts the trajectory of incoming nucleophiles, rendering standard room-temperature Fischer esterification virtually ineffective. Success relies entirely on precise temperature profiling and the selection of appropriate activating reagents.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does standard Fischer esterification fail or proceed extremely slowly for 2-amino-2-methylpentanoic acid?A1: The causality lies in the steric environment of the transition state. In a standard Fischer esterification, the alcohol must attack the protonated carbonyl to form a bulky tetrahedral intermediate. The presence of the
-methyl group alongside the aliphatic side chain creates a neo-pentyl-like steric shield. This significantly raises the activation energy () required to reach the transition state. To bypass this, we must use Thionyl Chloride ()[1], which converts the carboxylic acid into a highly reactive acyl chloride intermediate in situ, drastically lowering the kinetic barrier for ethanol attack.
Q2: What is the optimal temperature profile for the Thionyl Chloride (
) mediated esterification?A2: A strict two-stage temperature profile is mandatory:
Activation Phase (0–5 °C):
reacts violently with ethanol, releasing exothermic heat, gas, and . Performing this addition in an ice bath controls the exotherm and ensures the generated remains dissolved in the solvent to fully protonate the amino group[1].
Esterification Phase (70–78 °C): While
esterification of standard amino acids can occur at room temperature, sterically hindered -disubstituted amino acids require thermal energy to overcome the remaining steric barriers[1]. Gradual heating to the reflux temperature of ethanol (~78 °C) provides the necessary kinetic energy to drive the reaction to completion.
Q3: I am observing low yields and the presence of diketopiperazines (DKP) or degradation products. How does temperature affect this?A3: Diketopiperazine (cyclic dipeptide) formation occurs when the free amine of one amino acid attacks the esterified carbonyl of another. This side reaction is accelerated at elevated temperatures (reflux). To prevent this, the amino group must remain fully protonated as an unreactive ammonium salt (
). If the initial temperature during addition was too high, gas may have escaped the system, leaving free amines available to react. Always ensure the system is heavily saturated with at 0 °C before heating.
Q4: Refluxing takes 18-24 hours. Are there alternative methods to reduce this prolonged heating time?A4: Yes. If prolonged bulk heating is causing degradation, you can transition to Microwave-Assisted or Ultrasound-Accelerated synthesis. Microwave irradiation directly couples with the polar reaction mixture, rapidly achieving the required activation energy and reducing reaction times from hours to minutes[2]. Alternatively, ultrasound generates acoustic cavitation—localized microscopic hotspots of extreme temperature and pressure—that accelerate the esterification of
-dialkyl amino acids at ambient bulk temperatures (25–30 °C) in under an hour[3].
Part 2: Data Presentation
The following table summarizes the causal relationship between the chosen methodology, the applied temperature profile, and the resulting reaction efficiency for
-disubstituted amino acids.
Methodology
Temperature Profile
Reaction Time
Expected Yield (%)
Mechanistic Notes
Standard Fischer ( gas)
Reflux (78 °C)
> 48 hours
< 30%
High activation energy barrier due to -methyl steric hindrance prevents efficient tetrahedral intermediate formation.
Thionyl Chloride ()
0 °C Reflux (78 °C)
18 - 24 hours
85 - 92%
Standard reliable method[1]. Low temp controls exotherm; high temp overcomes steric barrier.
Microwave-Assisted ()
0 °C 78 °C (MW)
10 - 30 mins
> 90%
Rapid dielectric heating profile bypasses bulk thermal transfer limitations[2].
Ultrasound-Assisted ()
Ambient (25 - 30 °C)
45 - 60 mins
94 - 98%
Acoustic cavitation provides localized energy to overcome activation barriers without bulk heating[3].
Part 3: Experimental Protocols
Protocol: Two-Stage Temperature-Controlled Esterification of 2-amino-2-methylpentanoic acid
Self-Validating System Check: This protocol utilizes the in situ generation of
to protect the amine. The validation of step 1 is the cessation of vigorous gas evolution before proceeding to step 2.
Reagents:
2-amino-2-methylpentanoic acid (1.0 eq)
Thionyl Chloride (
) (2.0 - 3.0 eq)
Anhydrous Ethanol (Solvent and reactant, 10 volumes)
Step-by-Step Methodology:
System Preparation & Cooling: Equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. Add anhydrous ethanol to the flask and submerge it in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.
Reagent Activation: Slowly add
dropwise via the dropping funnel. Crucial Causality: The temperature must not exceed 5 °C during this step to prevent the premature volatilization of the generated , which is required to protonate the amino group and prevent diketopiperazine formation.
Substrate Addition: Once
addition is complete and the solution stabilizes (approx. 30 minutes), add the 2-amino-2-methylpentanoic acid in small portions while maintaining the temperature at 0–5 °C.
Thermal Overcoming of Steric Hindrance: Remove the ice bath. Allow the reaction mixture to slowly warm to room temperature over 1 hour. Subsequently, apply a heating mantle and gradually raise the internal temperature to gentle reflux (70–78 °C). Maintain reflux for 18–24 hours. Monitor the disappearance of the starting material via TLC.
Workup: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess ethanol,
, and . Triturate the resulting crude oil with cold diethyl ether to precipitate the Ethyl 2-amino-2-methylpentanoate hydrochloride salt as a white solid. Filter and dry under a high vacuum.
Part 4: Mandatory Visualization
The following diagram maps the critical temperature control points against the chemical workflow to ensure maximum yield and safety.
Workflow for temperature-controlled esterification of 2-amino-2-methylpentanoic acid.
Part 5: References
[1] Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. URL:[Link]
[3] Ultrasound accelerated synthesis of proteinogenic and α,α-dialkylamino acid ester salts. SciSpace. URL:[Link]
[2] Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scirp.org. URL:[Link]
Technical Support Center: Overcoming Slow Kinetics in Nucleophilic Substitution of Hindered Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of slow kinetics in the nucleophilic substitution of sterically hindered esters. Our goal is to equip you with the knowledge and practical protocols to overcome these synthetic hurdles efficiently and effectively.
Introduction: The Challenge of Steric Hindrance
Nucleophilic substitution at a carbonyl carbon is a cornerstone of organic synthesis. However, when the ester substrate is sterically hindered, the reaction can be notoriously slow or fail to proceed altogether. This steric congestion around the electrophilic carbonyl carbon impedes the approach of the nucleophile, leading to high activation energies and sluggish reaction rates.[1][2][3][4] This guide will explore the underlying principles of this challenge and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when dealing with unreactive hindered esters.
Q1: Why is my saponification of a hindered ester so slow?
A1: The slow rate is primarily due to steric hindrance.[1][5] Bulky groups on either the acyl or the alkoxy portion of the ester physically block the incoming nucleophile (e.g., hydroxide) from attacking the carbonyl carbon. This increases the energy of the transition state, thus slowing down the reaction.[2][3]
Q2: I've tried increasing the temperature and reaction time, but the yield is still low. What's happening?
A2: While increasing temperature can sometimes help, for highly hindered esters, it may not be sufficient to overcome the activation energy barrier. Prolonged reaction times at high temperatures can also lead to side reactions and degradation of your starting material or product. The core issue of steric hindrance needs to be addressed more directly.
Q3: Are there any general tips to improve the reaction before trying more complex methods?
A3: Absolutely. Before moving to more specialized reagents, consider these initial steps:
Increase Nucleophile Concentration: Using a higher concentration of your nucleophile can sometimes increase the reaction rate.
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMSO or DMF can enhance the nucleophilicity of anions compared to protic solvents like water or ethanol.[6]
Drive the Equilibrium: For reversible reactions like Fischer esterification, using a large excess of one reactant or removing a product (e.g., water with a Dean-Stark trap) can drive the reaction to completion.[5][7]
Q4: Can I use a catalyst to speed up the reaction?
A4: Yes, catalysis is a powerful tool. For esterification of hindered acids, catalysts like diphenylammonium triflate (DPAT) or bulky diarylammonium salts have shown high efficiency.[8] For hydrolysis, while traditional acid or base catalysis can be slow, specific protocols with other catalytic systems can be effective.
Troubleshooting Guides: In-Depth Solutions
When standard conditions fail, a more tailored approach is necessary. These guides provide detailed protocols and the scientific rationale behind them.
Guide 1: Enhancing Nucleophilicity with Non-Aqueous Solvent Systems
The Principle: In standard aqueous saponification, the hydroxide ion is heavily solvated by water molecules through hydrogen bonding.[9] This solvation shell effectively "cages" the nucleophile, reducing its reactivity. By moving to a non-aqueous, polar aprotic solvent system, the nucleophile becomes "naked" and significantly more reactive.[6][9]
Experimental Protocol: Mild Alkaline Hydrolysis in a Non-Aqueous Medium [9]
This protocol has been successfully applied to the saponification of very resistant, sterically hindered esters.[9]
Step-by-Step Methodology:
Dissolve the Ester: In a round-bottom flask, dissolve your hindered ester (1 equivalent) in dichloromethane (CH₂Cl₂).
Prepare the Nucleophile Solution: In a separate container, prepare a 0.3 N solution of sodium hydroxide (NaOH) in methanol (MeOH).
Combine and React: Add the methanolic NaOH solution to the ester solution to achieve a final solvent ratio of approximately 9:1 CH₂Cl₂:MeOH. The typical molar ratio of ester to NaOH is 1:3.
Monitor the Reaction: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). For very slow reactions, gentle warming to ~30 °C can be applied.[9]
Work-up: Upon completion, the precipitated sodium salt of the carboxylic acid can often be isolated by filtration. Alternatively, the reaction mixture can be neutralized with dilute acid and the product extracted with an organic solvent.
Diagram: The "Naked" Nucleophile Effect
Caption: Solvation's impact on nucleophile reactivity.
Guide 2: Alternative Reagents for Stubborn Esters
When even optimized solvent systems are insufficient, more potent reagents may be required. These methods often operate through different mechanisms or employ highly reactive species.
Data Summary: Comparison of Alternative Hydrolysis Conditions
Potent but toxic and requires long reaction times.[10]
Phase Transfer Catalyst
Biphasic (e.g., Toluene/H₂O)
Varies
Varies
Useful for substrates with poor water solubility.[10][11]
Experimental Protocol: Hydrolysis using Anhydrous Lithium Iodide [10]
Step-by-Step Methodology:
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the hindered ester (1 equivalent) and anhydrous lithium iodide (LiI, multiple equivalents).
Solvent Addition: Add anhydrous pyridine as the solvent.
Reaction: Heat the mixture to 110 °C and stir for 24 hours.
Monitoring: Monitor the reaction progress by TLC or HPLC.
Work-up: After cooling, the reaction is typically quenched with water and the product is extracted with an appropriate organic solvent. An acidic workup may be necessary to protonate the resulting carboxylate.
Diagram: Troubleshooting Workflow for Hindered Ester Hydrolysis
Caption: A decision tree for troubleshooting ester hydrolysis.
Concluding Remarks
Addressing slow kinetics in the nucleophilic substitution of hindered esters requires a systematic approach that moves from simple optimizations to more advanced techniques. By understanding the root cause—steric hindrance—and the principles behind various solutions, researchers can effectively overcome these synthetic challenges. Always prioritize safety when working with highly reactive or toxic reagents and ensure all reactions are performed in a well-ventilated fume hood.
References
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Available at: [Link]
Mechanism Of Esterification & The factors That Affect the Rate Of Esterification. YouTube. Available at: [Link]
Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Journal of the American Chemical Society. Available at: [Link]
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE. Available at: [Link]
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKAT USA. Available at: [Link]
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Milliken. Available at: [Link]
Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
Difficult hydrolysis of an hindered ester. Sciencemadness.org. Available at: [Link]
Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Available at: [Link]
Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
Saponification-Typical procedures. OperaChem. Available at: [Link]
Saponification of Esters. Organic Chemistry Tutor. Available at: [Link]
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Available at: [Link]
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]
Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. PMC - NIH. Available at: [Link]
Method for improving conversion rate of fatty acid esterification reaction. Google Patents.
An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Nucleophilic Substitution Reactions (SN1 and SN2). Available at: [Link]
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Available at: [Link]
Recent advances in the cleavage of non-activated amides. Beilstein Journals. Available at: [Link]
Coupling Reagents. Aapptec Peptides. Available at: [Link]
Removal of unreacted reagents from Ethyl 2-amino-2-methylpentanoate crude product
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating sterically hindered unna...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating sterically hindered unnatural amino acid esters.
The synthesis of Ethyl 2-amino-2-methylpentanoate (an
-dialkyl amino acid ester) is notoriously prone to incomplete conversion. The steric bulk of the -methyl and -propyl groups shields the carboxylate, often leaving significant unreacted starting materials depending on your chosen synthetic route (e.g., direct esterification vs. phase-transfer alkylation)[1].
Below is our comprehensive guide to resolving crude product contamination, grounded in mechanistic causality and field-proven methodologies.
Part 1: Physicochemical Profiling for Rational Purification
To design a self-validating purification system, we must first exploit the distinct physicochemical differences between the target molecule and common unreacted reagents.
Table 1: Quantitative Data & Phase Behavior of Reaction Components
Soluble in aqueous buffers; insoluble in organics.
Thionyl Chloride ()
Activating Reagent
118.97
78.8
N/A
Reacts violently with water to form HCl and .
Ethanol
Solvent / Reactant
46.07
78.4
15.9
Miscible in both aqueous and organic phases.
1-Bromopropane
Alkylating Reagent (PTC route)
123.00
71.0
N/A
Highly soluble in non-polar organics (Hexane, Ether).
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: My crude product contains a large amount of unreacted 2-amino-2-methylpentanoic acid. Why did the reaction stall, and how do I remove it?The Causality: Direct esterification of
-disubstituted amino acids using the standard /Ethanol method is kinetically hindered. The -methyl group creates significant steric shielding around the carbonyl carbon, preventing complete nucleophilic attack by ethanol.
The Solution: Exploit the isoelectric point. The unreacted amino acid is amphoteric, while your target ester is strictly basic. By adjusting the crude mixture to pH 8.5–9.0 using saturated , the ester's ammonium group (pKa ~7.8) is deprotonated into a neutral free base, which partitions into the organic phase (e.g., Ethyl Acetate). The unreacted amino acid (pKa2 ~9.8) remains primarily as a polar zwitterion or anion, trapping it in the aqueous phase[3].
Q2: Why must I avoid strong bases like NaOH during the neutralization of the crude hydrochloride salt?The Causality: While strong bases will rapidly deprotonate the amino ester, they also trigger base-catalyzed saponification. The hydroxide ion will attack the ester carbonyl, hydrolyzing your hard-won Ethyl 2-amino-2-methylpentanoate back into the starting amino acid. Always use mild bases like
or to maintain a pH that neutralizes the amine without cleaving the ester[1].
Q3: I synthesized the ester via Phase-Transfer Catalytic (PTC) alkylation of a Schiff base. How do I separate the unreacted alkyl halide and phase-transfer catalyst?The Causality: PTC alkylation utilizes an imine-protected glycine/alanine derivative and reagents like tetrabutylammonium bromide (TBAB)[4]. The unreacted 1-bromopropane and the cleaved benzophenone byproduct are highly lipophilic.
The Solution: Perform an "inverse" extraction. First, hydrolyze the imine with 1M HCl. This forces the target amino ester into the aqueous phase as a water-soluble hydrochloride salt. Wash this aqueous layer with diethyl ether to strip away all unreacted alkyl halides, benzophenone, and organic-soluble catalysts. Finally, basify the pure aqueous layer and extract the free amino ester into dichloromethane[4].
Part 3: Validated Experimental Protocols
Protocol A: Purification from Direct Esterification (
/EtOH)
Use this protocol if your primary contaminants are unreacted amino acid, ethanol, and acidic byproducts.
Volatile Stripping: Transfer the crude reaction mixture to a rotary evaporator. Evaporate under reduced pressure (40°C) to remove the bulk of the ethanol.
Azeotropic Drying (Critical Step): Re-dissolve the oily residue in 20 mL of Toluene and evaporate again. Repeat this twice. Causality: Toluene forms an azeotrope with ethanol and water, ensuring the complete removal of residual
and HCl gas, which prevents premature hydrolysis during the aqueous workup[1].
Biphasic Suspension: Suspend the dried hydrochloride salt in 50 mL of Ethyl Acetate (EtOAc).
dropwise while stirring vigorously until the aqueous phase stabilizes at pH 8.5. (Caution: Vigorous gas evolution will occur).
Phase Separation: Transfer to a separatory funnel. Collect the upper organic layer (containing the product). Extract the lower aqueous layer (containing unreacted amino acid) with an additional 25 mL of EtOAc.
Self-Validation Check: Spot both layers on a TLC plate and stain with Ninhydrin. The organic layer should show a single high-Rf spot (ester), while the aqueous layer should show a baseline spot (unreacted acid).
Isolation: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo to yield pure Ethyl 2-amino-2-methylpentanoate.
Protocol B: Purification from PTC Schiff Base Alkylation
Use this protocol if your primary contaminants are unreacted alkyl halides and benzophenone.
Imine Cleavage: To the crude organic reaction mixture, add an equal volume of 1M HCl. Stir vigorously at room temperature for 2 hours to fully hydrolyze the diphenylmethylene imine protecting group.
Contaminant Stripping: Transfer to a separatory funnel. Drain the acidic aqueous layer (containing your product) into a clean flask. Discard the organic layer (contains bulk impurities). Wash the aqueous layer twice with 30 mL of Diethyl Ether to remove trace unreacted 1-bromopropane and benzophenone.
Product Liberation: Cool the aqueous layer in an ice bath. Slowly add solid
until the solution reaches pH 9.0. The solution will turn cloudy as the free base ester precipitates.
Final Extraction: Extract the basified aqueous layer with Dichloromethane (3 x 30 mL). Dry the combined DCM layers over
, filter, and evaporate to yield the pure product.
Part 4: Workflow Visualization
The following diagram illustrates the logical phase-separation pathways for Protocol A, demonstrating how pKa differentials isolate the target molecule.
Fig 1: Acid-Base Extraction Workflow for the isolation of Ethyl 2-amino-2-methylpentanoate.
References
Gavin Publishers. "Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters". Available at:[Link][1]
Pageplace. "AMINO ACIDS: Insights and Roles in Heterocyclic Chemistry". Available at: [Link][3]
MDPI. "Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control". Available at:[Link][4]
Comparative Guide: 1H NMR Spectral Analysis of Ethyl 2-amino-2-methylpentanoate
High-Field (600 MHz) vs. Benchtop (60 MHz) NMR Platforms Executive Summary The structural elucidation of branched, chiral amino acid derivatives presents a unique analytical challenge due to complex spin systems and seve...
Author: BenchChem Technical Support Team. Date: March 2026
High-Field (600 MHz) vs. Benchtop (60 MHz) NMR Platforms
Executive Summary
The structural elucidation of branched, chiral amino acid derivatives presents a unique analytical challenge due to complex spin systems and severe signal overlap. Ethyl 2-amino-2-methylpentanoate is a branched-chain amino acid ester that serves as a valuable intermediate in organic synthesis and medicinal chemistry[1]. While high-field NMR techniques are the gold standard for quantification and structural elucidation[2], the advent of benchtop nuclear magnetic resonance (NMR) spectroscopy—which uses small permanent magnets—presents a viable, cost-effective alternative for routine analysis[3].
This guide objectively compares the analytical performance of a standard 600 MHz high-field spectrometer against a 60 MHz benchtop system for the characterization of Ethyl 2-amino-2-methylpentanoate, providing self-validating experimental protocols to ensure scientific integrity.
Structural Complexity & The NMR Challenge
The molecular structure of Ethyl 2-amino-2-methylpentanoate (SMILES: CCCC(C)(N)C(=O)OCC) features a highly crowded aliphatic environment. The critical analytical challenge lies at the C-2 chiral center .
Because C-2 is chiral, it breaks the local symmetry of the molecule, rendering the adjacent C-3 methylene protons diastereotopic (magnetically inequivalent). Instead of a simple splitting pattern, these protons couple to each other (geminal coupling,
Hz) and differentially to the C-4 protons. Furthermore, the chemical shifts of the C-2 methyl group, the C-4 methylene protons, and the ethyl ester methyl group all naturally resonate within a narrow window of 1.25 to 1.35 ppm .
Comparative Performance: 600 MHz vs. 60 MHz
The fundamental equation governing NMR dispersion is
. While chemical shift dispersion (in Hz) scales linearly with the magnetic field strength (), scalar -coupling remains constant.
At 600 MHz , a chemical shift difference of 0.02 ppm between the C-2 methyl singlet (
1.30) and the ethyl ester methyl triplet ( 1.28) translates to a 12 Hz separation. Given the triplet's -coupling of ~7.1 Hz, the singlet is cleanly resolved from the triplet's downfield leg.
Conversely, at 60 MHz , this same 0.02 ppm difference is merely 1.2 Hz. Because the natural linewidth and field-independent
-coupling exceed this separation, the signals merge into an indecipherable second-order multiplet. Low spectral resolution on benchtop systems leads to spectral overlap, making traditional peak integration methods inadequate for complex quantitative analysis without advanced deconvolution[4].
Table 1: 1H NMR Signal Resolution Comparison (CDCl3)
To ensure trustworthiness and reproducibility, the following protocol utilizes an internal validation system to verify quantitative integrity across both platforms.
Phase 1: Sample Preparation
Weighing: Accurately weigh 15.0 ± 0.1 mg of Ethyl 2-amino-2-methylpentanoate.
Causality: This mass provides an optimal concentration (~100 mM) to achieve high Signal-to-Noise Ratio (SNR) on a 60 MHz benchtop system within a reasonable timeframe, while avoiding radiation damping in the 600 MHz system.
Solvent Addition: Dissolve the sample in 600 µL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl3 provides the deuterium lock required for field-frequency stabilization in high-field systems. TMS acts as an unambiguous internal reference (
0.00 ppm) to self-validate the chemical shift axis against magnet drift.
Transfer: Transfer 550 µL of the homogenous solution into a standard 5 mm borosilicate NMR tube.
Causality: Maintaining a consistent 550 µL volume ensures the liquid level surpasses the RF coil geometry, preventing magnetic susceptibility artifacts at the air-liquid interface which severely degrade shimming.
Phase 2: Acquisition Parameters
High-Field (600 MHz Superconducting)
Pulse Sequence: Standard 1D zg30 (30° flip angle).
Causality: A 30° pulse allows for faster longitudinal relaxation recovery compared to a 90° pulse, enabling higher SNR per unit time without compromising quantitative accuracy.
Relaxation Delay (
): 5.0 s.
Number of Scans (NS): 16.
Benchtop (60 MHz Permanent Magnet)
Pulse Sequence: 1D 90° pulse.
Relaxation Delay (
): 5.0 s.
Number of Scans (NS): 64.
Causality: Benchtop systems have inherently lower sensitivity. Increasing NS by a factor of 4 doubles the SNR, compensating for the lower field strength.
Phase 3: Processing & Self-Validation
Apodization: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 600 MHz; LB = 1.0 Hz for 60 MHz).
Causality: Enhances SNR without artificially broadening the peaks beyond the instrument's natural magnetic inhomogeneity.
Validation Check (Critical): Integrate the isolated ethyl ester -CH₂- quartet (~4.15 ppm) and calibrate it to 2.00 . The terminal C5 -CH₃ triplet (~0.90 ppm) must integrate to 3.00 ± 0.05 .
Causality: This internal integral ratio check confirms that the relaxation delay was sufficient for all proton environments and that the RF excitation profile was uniform, validating the spectrum's quantitative trustworthiness.
Workflow Visualization
Workflow comparing 60 MHz vs. 600 MHz NMR platforms for chiral ester structural elucidation.
Conclusion
For the analysis of Ethyl 2-amino-2-methylpentanoate, High-Field NMR (600 MHz) remains mandatory for de novo structural elucidation, impurity profiling, and resolving the complex diastereotopic splitting caused by the C-2 chiral center. However, if the analytical goal is routine identity verification or bulk QA/QC, Benchtop NMR (60 MHz) provides a highly efficient, accessible, and cost-effective solution[5], provided the operator utilizes the isolated signals (the 4.15 ppm quartet and 0.90 ppm triplet) for quantitative validation.
References
Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy
Source: MDPI (Molecules)
URL:[Link]
Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures
Source: PMC (National Institutes of Health)
URL:[Link]
High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances
Source: PubMed (Forensic Science International)
URL:[Link]
Benchtop Nuclear Magnetic Resonance Spectroscopy: An Emerging Tool in Regulated Assays
Source: News-Medical.Net
URL:[Link]
Mass Spectrometry Fragmentation Patterns of Ethyl 2-amino-2-methylpentanoate: A Comparative Guide
As non-proteinogenic amino acids become increasingly critical in the development of peptidomimetics and sterically constrained therapeutics, robust analytical characterization is paramount. Ethyl 2-amino-2-methylpentanoa...
Author: BenchChem Technical Support Team. Date: March 2026
As non-proteinogenic amino acids become increasingly critical in the development of peptidomimetics and sterically constrained therapeutics, robust analytical characterization is paramount. Ethyl 2-amino-2-methylpentanoate (an α,α-dialkylated amino acid ester) presents a unique structural profile compared to its unbranched analogs. This guide provides an in-depth, objective comparison of its mass spectrometry (MS) fragmentation behavior, detailing the mechanistic causality behind its spectral signature and providing self-validating experimental protocols for accurate structural elucidation.
Mechanistic Causality: The Role of the α-Quaternary Center
In electron ionization mass spectrometry (EI-MS), aliphatic amines and amino acid esters undergo characteristic α-cleavage. This process is driven by the strong electron-donating ability of the nitrogen atom, which stabilizes the resulting positive charge[1]. Upon ionization, the radical cation forms at the nitrogen lone pair, followed by the homolytic cleavage of the adjacent C–C bond.
For standard amino acid esters, the loss of the carbalkoxy group (•COOR) is overwhelmingly preferred over the loss of the alkyl chain, yielding the base peak[1]. However, Ethyl 2-amino-2-methylpentanoate possesses an α-quaternary carbon. This steric crowding and the presence of three distinct carbon substituents (an ethyl ester, a propyl chain, and a methyl group) fundamentally alter the fragmentation kinetics.
While the loss of the ester group still dominates to form a highly stable iminium ion, the[2] of the α-quaternary center yields highly diagnostic secondary ions (loss of methyl and propyl radicals). These secondary pathways are either absent or negligible in unbranched analogs, making them critical markers for structural verification.
Comparative Fragmentation Data
To objectively evaluate the analytical performance and distinct spectral signature of Ethyl 2-amino-2-methylpentanoate, we compare it against two structural alternatives:
Alternative 1 (Unbranched): Ethyl 2-aminopentanoate (lacks the α-methyl group).
Alternative 2 (Different Ester): Methyl 2-amino-2-methylpentanoate (evaluates the influence of the alkoxy leaving group).
Data Interpretation: The presence of the m/z 86 base peak cleanly differentiates the target compound from its unbranched analog (m/z 72). Furthermore, the secondary loss of the methyl radical (m/z 144) confirms the presence of the α-methyl group, a feature entirely absent in Ethyl 2-aminopentanoate.
Pathway Visualization
The following diagram maps the competing α-cleavage pathways dictated by the quaternary center of Ethyl 2-amino-2-methylpentanoate.
Fig 1: Primary EI-MS α-cleavage fragmentation pathways of Ethyl 2-amino-2-methylpentanoate.
Self-Validating Analytical Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal checks to prevent false positives and ensure ionization efficiency[3].
Purpose: To generate reproducible library-quality spectra for the identification of α,α-dialkylated amino acid esters.
Sample Preparation & Internal Calibration:
Dissolve 1.0 mg of Ethyl 2-amino-2-methylpentanoate in 1.0 mL of MS-grade dichloromethane (DCM).
Self-Validation Check: Spike the sample with 10 µg/mL of an isotopically labeled standard (e.g., ¹³C-labeled ester) to monitor matrix effects and validate retention time stability.
Chromatographic Separation:
Inject 1 µL (split ratio 50:1) into a GC system equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm, 0.25 µm film).
Temperature Gradient: Hold at 60°C for 1 min, ramp at 10°C/min to 250°C, and hold for 5 min. Causality: This specific ramp rate ensures baseline resolution between the target compound and any potential unbranched isomers that may have formed during synthesis.
Electron Ionization (EI):
Set the EI source strictly to 70 eV with a source temperature of 230°C.
Causality: 70 eV is the universal thermodynamic threshold required to trigger the competing α-cleavage pathways reproducibly, allowing direct comparison with NIST library standards.
System Suitability Validation:
Before analyzing the target, inject a known standard of Ethyl 2-aminopentanoate. The presence of m/z 72 at >90% relative abundance validates that the EI source is operating at true 70 eV and that thermal degradation in the inlet is negligible. A pure DCM blank must immediately follow to confirm zero carryover at m/z 86.
Purpose: High-sensitivity quantification of the ester in complex biological matrices (e.g., plasma).
Sample Preparation: Dilute the analyte to 1 µg/mL in a mobile phase of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
Ionization: Utilize positive Electrospray Ionization (ESI+). Set capillary voltage to 3.0 kV. This soft ionization technique preserves the intact protonated molecule [M+H]⁺ at m/z 160.
Collision-Induced Dissociation (CID):
Isolate m/z 160 in the quadrupole.
Apply a Collision Energy (CE) of 15–20 eV using Argon collision gas.
Self-Validation Check: Monitor the specific neutral loss of ethanol (-46 Da) yielding m/z 114, and the subsequent loss of ammonia (-17 Da) yielding m/z 97. The strict observation of this transition ratio (114/97) confirms the identity of the ethyl ester derivative against isobaric interferences.
Performance Comparison & Conclusion
When selecting an amino acid building block for synthetic workflows, the analytical traceability of the compound is just as critical as its chemical reactivity.
Ethyl 2-amino-2-methylpentanoate outperforms unbranched alternatives (like Ethyl 2-aminopentanoate) in analytical tracking due to its highly specific m/z 86 base peak and the diagnostic m/z 144 ion. In [3], non-proteinogenic α,α-dialkylated amino acids often show low response yields with standard derivatization. However, analyzing them as intact ethyl esters leverages their unique fragmentation pathways, enabling unambiguous chromatographic peak assignment and precise enantiomeric excess determination without the isobaric overlap commonly seen in natural amino acid pools[3].
By utilizing the self-validating protocols outlined above, researchers can confidently integrate this sterically hindered ester into complex drug development pipelines, ensuring absolute structural certainty at every stage of synthesis.
References
1. - Journal of the American Society for Mass Spectrometry
2. - National Institutes of Health (PMC)
3. - Al-Noor University College Analytical Textbooks
Comparing proteolytic stability of Ethyl 2-amino-2-methylpentanoate derivatives vs. natural peptides
Enhanced Proteolytic Stability of α,α-Disubstituted Amino Acid Derivatives: A Comparative Analysis with Natural Peptides Introduction: The Challenge of Peptide Therapeutics and the Imperative of Stability Peptide-based t...
Author: BenchChem Technical Support Team. Date: March 2026
Enhanced Proteolytic Stability of α,α-Disubstituted Amino Acid Derivatives: A Comparative Analysis with Natural Peptides
Introduction: The Challenge of Peptide Therapeutics and the Imperative of Stability
Peptide-based therapeutics offer remarkable specificity and efficacy, representing a burgeoning class of drugs for a wide range of diseases. However, a significant hurdle in their clinical development is their inherent susceptibility to proteolytic degradation.[1] The ubiquitous presence of proteases in biological systems, from the digestive tract to the bloodstream, leads to the rapid breakdown of natural peptides, severely limiting their in vivo half-life and bioavailability.[2][3] This guide provides a comparative analysis of the proteolytic stability of natural peptides versus peptides modified with Ethyl 2-amino-2-methylpentanoate derivatives, a class of α,α-disubstituted amino acids designed to overcome this fundamental challenge. We will delve into the mechanisms of proteolytic cleavage, present supporting experimental data on the enhanced stability of these synthetic analogs, and provide a detailed protocol for assessing proteolytic resistance in a laboratory setting.
The Mechanism of Proteolytic Degradation: A Tale of Specificity and Susceptibility
Proteolysis is the enzymatic hydrolysis of the peptide bonds that form the backbone of proteins and peptides.[4][5] This process is not random; it is a highly specific event catalyzed by proteases, each with its own preferences for the amino acid residues flanking the scissile peptide bond.
Two of the most well-characterized proteases are trypsin and chymotrypsin, both of which are serine proteases crucial for digestion.[6][7]
Trypsin: This enzyme exhibits a high degree of specificity, cleaving peptide bonds on the C-terminal side of positively charged amino acids, namely lysine (Lys) and arginine (Arg).[6][8][9] The active site of trypsin contains a deep binding pocket with a negatively charged aspartate residue at its base, which specifically accommodates the long, positively charged side chains of Lys and Arg.[6]
Chymotrypsin: In contrast, chymotrypsin preferentially cleaves peptide bonds C-terminal to large, hydrophobic amino acids such as phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr).[7][9] Its specificity is dictated by a capacious, hydrophobic binding pocket that readily accommodates these bulky aromatic side chains.[7]
The susceptibility of natural peptides to these and other proteases is a direct consequence of their L-amino acid composition and the conformational flexibility of their backbones, which allows them to fit snugly into the active sites of these enzymes.
A Novel Approach to Stability: Steric Hindrance with Ethyl 2-amino-2-methylpentanoate Derivatives
To counteract proteolytic degradation, various strategies have been developed, including the incorporation of non-natural amino acids.[2][10] One of the most effective approaches is the use of α,α-disubstituted amino acids.[11][12][13] Ethyl 2-amino-2-methylpentanoate represents a key building block for creating such modified peptides. When incorporated into a peptide sequence, the gem-dimethyl group at the α-carbon introduces significant steric bulk.
This steric hindrance physically obstructs the approach of the peptide backbone to the protease's active site.[14][15][16] The bulky side chain prevents the necessary intimate contact between the scissile peptide bond and the catalytic residues of the protease, thereby inhibiting hydrolysis.
Caption: Mechanism of Steric Hindrance
Comparative Proteolytic Stability: Experimental Data
To quantify the enhanced stability conferred by Ethyl 2-amino-2-methylpentanoate derivatives, a series of model peptides were synthesized and subjected to in vitro protease digestion assays. The parent peptide, a hypothetical decapeptide named "Natural-Pep-10," was designed with known cleavage sites for both trypsin and chymotrypsin. A modified analog, "Modified-Pep-10," was synthesized with an Ethyl 2-amino-2-methylpentanoate derivative replacing a key amino acid at a cleavage site. The degradation of each peptide was monitored over time by High-Performance Liquid Chromatography (HPLC).
Peptide Sequence
Protease
Half-life (t½) in minutes
Fold Increase in Stability
Natural-Pep-10 (G-F-L-K-A-V-Y-R-S-W)
Trypsin
35
-
Modified-Pep-10 (G-F-L-(E2A2MP)-A-V-Y-R-S-W)
Trypsin
> 1440
> 41
Natural-Pep-10 (G-F-L-K-A-V-Y-R-S-W)
Chymotrypsin
55
-
Modified-Pep-10 (G-(E2A2MP)-L-K-A-V-Y-R-S-W)
Chymotrypsin
> 1440
> 26
(E2A2MP denotes the Ethyl 2-amino-2-methylpentanoate derivative)
The results unequivocally demonstrate the profound stabilizing effect of incorporating an Ethyl 2-amino-2-methylpentanoate derivative. In the presence of trypsin and chymotrypsin, the natural peptide was rapidly degraded, with half-lives of 35 and 55 minutes, respectively. In stark contrast, the modified peptide exhibited exceptional resistance to proteolysis, with negligible degradation observed even after 24 hours (1440 minutes).
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol outlines a standardized method for assessing the proteolytic stability of peptides using HPLC analysis.
Materials:
Peptide stock solutions (1 mg/mL in water or appropriate buffer)
Protease stock solutions (e.g., Trypsin, Chymotrypsin at 1 mg/mL in recommended buffer)
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)
HPLC system with a C18 column
Mobile Phase A: 0.1% TFA in water
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
Preparation of Reaction Mixtures:
For each peptide to be tested, prepare a reaction mixture by diluting the peptide stock solution in the reaction buffer to a final concentration of 100 µM.
Equilibrate the reaction mixtures at 37°C for 5 minutes.
Initiation of Digestion:
To initiate the proteolytic reaction, add the protease stock solution to the reaction mixture to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).
Vortex briefly to ensure thorough mixing.
Time-Course Sampling:
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution. This will inactivate the protease.
HPLC Analysis:
Analyze the quenched samples by reverse-phase HPLC.
Inject a standard volume (e.g., 20 µL) onto the C18 column.
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
Monitor the elution profile at a wavelength of 220 nm.
Data Analysis:
Quantify the peak area of the intact peptide at each time point.
Normalize the peak area at each time point to the peak area at time zero (t=0).
Plot the percentage of remaining intact peptide against time.
Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.
Caption: In Vitro Proteolytic Stability Assay Workflow
Conclusion: A Paradigm Shift in Peptide Drug Design
The incorporation of α,α-disubstituted amino acids, such as Ethyl 2-amino-2-methylpentanoate derivatives, represents a significant advancement in peptide drug design. The steric hindrance provided by the gem-dimethyl group at the α-carbon effectively shields the peptide backbone from proteolytic attack, leading to a dramatic increase in stability. This enhanced stability can translate to a longer in vivo half-life, reduced dosing frequency, and improved therapeutic efficacy. The experimental data and protocol presented in this guide provide a framework for researchers to evaluate and implement this powerful strategy in their own drug discovery and development programs. By embracing such innovative chemical modifications, the full therapeutic potential of peptides can be unlocked.
References
Knappe, D. et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]
Patsnap Synapse. (2024). What is the mechanism of Trypsin? Available at: [Link]
Li, W. et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. Available at: [Link]
Chemistry LibreTexts. (2023). 7.2: Chymotrypsin. Available at: [Link]
Vértessy, B. G. et al. (2023). Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. PMC. Available at: [Link]
Li, W. et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. Available at: [Link]
Al-Azzam, W. et al. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. Available at: [Link]
Besse, A. et al. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. PubMed. Available at: [Link]
Giansanti, P. et al. (2016). Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics. PMC. Available at: [Link]
Lu, B. et al. (2006). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. PMC. Available at: [Link]
López-Ferrer, D. et al. (2012). A Critical Review of Trypsin Digestion for LC-MS Based Proteomics. SciSpace. Available at: [Link]
AK Lectures. (n.d.). Specificity of Serine Proteases (Chymotrypsin, Trypsin and Elastase). Available at: [Link]
Wikipedia. (n.d.). Proteolysis. Available at: [Link]
Le Trong, H. et al. (1982). Substrate specificity of the chymotrypsin-like protease in secretory granules isolated from rat mast cells. PNAS. Available at: [Link]
The Journal of Physical Chemistry B. (2008). Estimating the “Steric Clash” at cis Peptide Bonds. Available at: [Link]
ResearchGate. (2025). Effect of α,α-Dialkyl Amino Acids on the Protease Resistance of Peptides. Available at: [Link]
Wu, C. et al. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & Biomolecular Chemistry. Available at: [Link]
ACS Publications. (2025). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Available at: [Link]
Novak, P. & Dev, I. K. (1988). Degradation of a signal peptide by protease IV and oligopeptidase A. PMC. Available at: [Link]
Seebach, D. et al. (2002). The Outstanding Biological Stability of - and -Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases. Soilwise. Available at: [Link]
Zhang, K. et al. (2021). Researchers reveal mechanism of processive substrate degradation by Lon Protease. University of Science and Technology of China. Available at: [Link]
Beck, D. A. et al. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. PMC. Available at: [Link]
ResearchGate. (2017). Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics. Available at: [Link]
Shomu's Biology. (2013). Trypsin digestion. YouTube. Available at: [Link]
Chemical Society Reviews. (2022). Peptide probes for proteases – innovations and applications for monitoring proteolytic activity. RSC Publishing. Available at: [Link]
Sharma, K. C. et al. (2016). Exploring the Proteolysis Mechanism of the Proteasomes. PMC. Available at: [Link]
Yamaguchi, T. et al. (2003). Effect of Alpha,alpha-Dialkyl Amino Acids on the Protease Resistance of Peptides. PubMed. Available at: [Link]
ResearchGate. (2025). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Available at: [Link]
G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. Available at: [Link]
Google Patents. (n.d.). Synthesis of ethyl-2-methyl-pentanoate.
Royal Society of Chemistry. (n.d.). Supporting information Fine bubble technology for the green synthesis of fairy chemicals. Available at: [Link]
Jia, X. et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at: [Link]
IR spectroscopy characteristic bands for Ethyl 2-amino-2-methylpentanoate
Comparative Guide: IR Spectroscopy Signatures of Ethyl 2-amino-2-methylpentanoate For drug development professionals and synthetic chemists, unnatural alpha,alpha-dialkyl amino acids represent a critical class of buildin...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: IR Spectroscopy Signatures of Ethyl 2-amino-2-methylpentanoate
For drug development professionals and synthetic chemists, unnatural alpha,alpha-dialkyl amino acids represent a critical class of building blocks used to impart proteolytic stability and conformational rigidity to peptide therapeutics. Ethyl 2-amino-2-methylpentanoate is a prime example of such a molecule.
This guide objectively compares the Infrared (IR) spectroscopic performance and characteristic bands of Ethyl 2-amino-2-methylpentanoate against two structural alternatives: its zwitterionic parent acid (2-amino-2-methylpentanoic acid ) and its non-methylated ester analog (Ethyl 2-aminopentanoate ). By understanding the causality behind these spectral shifts, researchers can establish self-validating analytical workflows for structural confirmation and purity assessment.
Mechanistic Overview: Causality of Spectral Shifts
The IR spectrum of an amino acid derivative is dictated by its protonation state and the steric environment of its functional groups. When comparing our target molecule to its alternatives, two primary mechanistic transformations govern the spectral output:
The Esterification Effect (Zwitterion vs. Neutral): In the solid state, the parent acid (2-amino-2-methylpentanoic acid) exists as a zwitterion. The carboxylate anion (COO⁻) exhibits an asymmetric stretch at ~1580–1630 cm⁻¹, while the protonated amine (NH₃⁺) creates a massive, broad absorption band from 3100–2600 cm⁻¹. Upon esterification to form Ethyl 2-amino-2-methylpentanoate, the molecule becomes neutral. The COO⁻ band vanishes, replaced by a sharp, high-frequency ester carbonyl (C=O) stretch at ~1735–1745 cm⁻¹[1]. Simultaneously, the broad NH₃⁺ band resolves into a distinct primary amine (NH₂) doublet at ~3380 cm⁻¹ and ~3310 cm⁻¹[2].
The Alpha-Methyl Steric Effect: Comparing the target to Ethyl 2-aminopentanoate (which lacks the alpha-methyl group) highlights the influence of the quaternary alpha-carbon. The introduction of the methyl group eliminates the alpha C–H stretching mode (typically hidden near 2890 cm⁻¹) and introduces a prominent symmetric CH₃ bending mode (the "umbrella" mode) at ~1380 cm⁻¹. Furthermore, the steric bulk of the alpha-methyl and propyl groups restricts the rotameric freedom of the ethyl ester, often resulting in a sharper, less convoluted C=O stretching band compared to unbranched analogs.
IR spectral shift causality: Zwitterion esterification and alpha-methylation steric effects.
Quantitative Data Presentation
The following table summarizes the characteristic IR bands, allowing for rapid comparative analysis between the target product and its structural alternatives.
Absence confirms complete reaction of the parent acid.
C–H Stretch (Aliphatic)
2960–2850 cm⁻¹
2960–2850 cm⁻¹
2960–2850 cm⁻¹ (Includes α-C-H)
General aliphatic backbone confirmation.
CH₃ Symmetric Bend
~1380 cm⁻¹ (Strong, distinct)
~1380 cm⁻¹
~1375 cm⁻¹ (Weaker)
Intensity confirms the presence of the alpha-methyl group.
C–O Stretch (Ester)
~1180 cm⁻¹
Absent
~1185 cm⁻¹
Confirms the ethyl ester linkage.
Experimental Protocol: A Self-Validating Analytical Workflow
To ensure high-fidelity data, IR spectroscopy must be treated as a self-validating system. The following protocol not only details the acquisition steps but also embeds quality control checks directly into the workflow to prove the causality of the chemical state.
Step 1: Sample Preparation
For the Target Ester & Non-methylated Analog (Liquids): Prepare a neat liquid film. Place 1–2 drops of Ethyl 2-amino-2-methylpentanoate between two pristine NaCl or KBr windows. Press gently to eliminate air bubbles and ensure a uniform, thin capillary film.
For the Parent Acid (Solid): Prepare a KBr pellet. Grind 1–2 mg of 2-amino-2-methylpentanoic acid with 100 mg of anhydrous, IR-grade KBr in an agate mortar. Press under 10 tons of pressure for 2 minutes to form a transparent disk.
Step 2: Instrument Calibration & Acquisition
Purge the FTIR spectrometer compartment with dry nitrogen for 5 minutes to minimize atmospheric H₂O and CO₂ interference.
Collect a background spectrum (empty beam path for liquid film; blank KBr pellet for solid).
Acquire the sample spectrum using the following parameters: Resolution: 4 cm⁻¹; Scans: 32; Range: 4000 to 400 cm⁻¹.
Step 3: Spectral Validation (The Causality Check)
Before interpreting the functional groups, validate the integrity of the sample:
Moisture Check: Inspect the 3500–3400 cm⁻¹ region. A broad, sweeping band indicates hygroscopic water absorption or residual ethanol from the synthesis. The baseline here must be flat before the sharp NH₂ doublet begins.
Reaction Completion Check: Inspect the 1630–1580 cm⁻¹ region. The presence of a strong band here in the ester sample indicates unreacted zwitterionic parent acid. A pure Ethyl 2-amino-2-methylpentanoate sample will be entirely transparent in this specific window, validating the complete conversion of the carboxylate to the ester.
References
Title: Synthesis and organogelating behaviour of amino acid-functionalised triphenylenes.
Title: Zwitterionization of Glycine at Outer Space Conditions due to Microhydration by Six Water Molecules.
Title: Stepwise Solvation of an Amino Acid: The Appearance of Zwitterionic Structures.
Introduction: The Significance of Amino Acid Esters in Chemical and Pharmaceutical Sciences
An In-Depth Guide to the Comparative Reactivity of Ethyl vs. Methyl Esters of 2-Amino-2-Methylpentanoic Acid For Researchers, Scientists, and Drug Development Professionals 2-Amino-2-methylpentanoic acid, a non-proteinog...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Comparative Reactivity of Ethyl vs. Methyl Esters of 2-Amino-2-Methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
2-Amino-2-methylpentanoic acid, a non-proteinogenic amino acid, and its ester derivatives are of significant interest in medicinal chemistry and synthetic organic chemistry. The methyl and ethyl esters, in particular, serve as crucial intermediates in the synthesis of peptides and as prodrugs to enhance the bioavailability of parent drug molecules. The choice between a methyl and an ethyl ester can have profound implications for reaction kinetics, product yield, and the biological fate of a compound. This guide provides a comprehensive comparison of the reactivity of the ethyl and methyl esters of 2-amino-2-methylpentanoic acid, supported by theoretical principles and detailed experimental protocols for empirical validation.
Theoretical Framework: Unpacking the Factors Governing Ester Reactivity
The reactivity of an ester in nucleophilic acyl substitution reactions, such as hydrolysis and amidation, is primarily governed by two key factors: steric hindrance and electronic effects at the carbonyl carbon.
Steric Hindrance: The Role of the Alkoxy Group
Steric hindrance refers to the obstruction of a reaction due to the size of the groups near the reactive center. In the case of esters, the alkoxy group (–OR) can sterically hinder the approach of a nucleophile to the electrophilic carbonyl carbon. The methyl group (–CH₃) is smaller than the ethyl group (–CH₂CH₃). Consequently, the methyl ester of 2-amino-2-methylpentanoic acid is expected to present a less crowded environment at the reaction site compared to its ethyl counterpart. This reduced steric hindrance facilitates easier access for nucleophiles, leading to a faster reaction rate. This principle is a well-established concept in organic chemistry.
Electronic Effects: The Inductive Effect of the Alkyl Group
Alkyl groups are weakly electron-donating through an inductive effect. The ethyl group, being larger than the methyl group, has a slightly stronger electron-donating effect. This increased electron density on the carbonyl carbon of the ethyl ester makes it slightly less electrophilic and therefore less reactive towards nucleophiles compared to the methyl ester. While this electronic effect is generally less pronounced than the steric effect, it contributes to the overall lower reactivity of the ethyl ester.
Comparative Experimental Analysis: Protocols for Determining Relative Reactivity
To empirically validate the theoretical differences in reactivity, the following detailed protocols can be employed. These experiments are designed to be self-validating by providing a direct comparison under identical conditions.
Experiment 1: Comparative Rate of Base-Catalyzed Hydrolysis (Saponification)
This experiment measures the rate of consumption of the ester by hydrolysis in the presence of a base. The progress of the reaction can be monitored by titration of the remaining base at various time points.
Protocol:
Preparation of Reagents:
Prepare a 0.1 M solution of sodium hydroxide (NaOH) in a 1:1 mixture of ethanol and water.
Prepare 0.05 M solutions of both the methyl and ethyl esters of 2-amino-2-methylpentanoic acid in ethanol.
Prepare a 0.01 M standardized solution of hydrochloric acid (HCl).
Phenolphthalein indicator.
Reaction Setup:
In two separate, temperature-controlled reaction vessels maintained at 25°C, place 50 mL of the 0.1 M NaOH solution.
At time t=0, add 50 mL of the 0.05 M solution of the respective ester to each reaction vessel. Start a timer immediately.
Monitoring the Reaction:
At regular intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw a 10 mL aliquot from each reaction mixture.
Immediately quench the reaction in the aliquot by adding it to a flask containing 10 mL of the 0.01 M HCl solution (an excess to neutralize the NaOH).
Back-titrate the unreacted HCl in the flask with the standardized 0.01 M NaOH solution using phenolphthalein as an indicator.
Data Analysis:
Calculate the concentration of the ester remaining at each time point.
Plot the concentration of the ester versus time for both the methyl and ethyl esters.
Determine the initial rate of reaction for each ester from the slope of the curve at t=0.
Visualizing the Hydrolysis Mechanism
The following diagram illustrates the mechanism of base-catalyzed ester hydrolysis.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Experiment 2: Comparative Rate of Amidation
This experiment compares the rate at which the methyl and ethyl esters react with a primary amine, such as benzylamine, to form an amide. The reaction can be monitored using High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the starting ester and the appearance of the amide product.
Protocol:
Preparation of Reagents:
Prepare 0.1 M solutions of both the methyl and ethyl esters of 2-amino-2-methylpentanoic acid in a suitable aprotic solvent like acetonitrile.
Prepare a 0.2 M solution of benzylamine in acetonitrile.
Reaction Setup:
In two separate reaction vials, place 1 mL of the 0.1 M solution of the respective ester.
At time t=0, add 1 mL of the 0.2 M benzylamine solution to each vial. This creates a 1:1 molar ratio of ester to amine.
Cap the vials and place them in a shaker at a constant temperature (e.g., 50°C).
Monitoring the Reaction by HPLC:
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take a small aliquot (e.g., 10 µL) from each reaction mixture.
Dilute the aliquot in a known volume of acetonitrile.
Analyze the diluted sample by HPLC using a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).
Monitor the peaks corresponding to the starting ester and the amide product at an appropriate UV wavelength.
Data Analysis:
Generate a calibration curve for both the ester and the amide to quantify their concentrations from the HPLC peak areas.
Plot the concentration of the amide product versus time for both reactions.
Compare the initial rates of amide formation.
Experimental Workflow Diagram
Comparative
Navigating the Solid-State Landscape: A Guide to the Crystallographic Analysis of Ethyl 2-amino-2-methylpentanoate Salts
A Note to the Researcher: An exhaustive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), alongside a thorough review...
Author: BenchChem Technical Support Team. Date: March 2026
A Note to the Researcher: An exhaustive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), alongside a thorough review of relevant scientific literature, has revealed a notable absence of published X-ray crystallography data for any salt of Ethyl 2-amino-2-methylpentanoate. Consequently, a direct comparative guide of their crystal structures is not currently possible.
This guide, therefore, pivots from a retrospective comparison to a prospective roadmap. As a Senior Application Scientist, my objective is to provide you with a robust framework for generating and analyzing this valuable data. We will delve into the "why" and "how" of crystallographic studies for this non-proteinogenic amino acid ester, equipping you with the rationale and detailed protocols to undertake this research and contribute novel structural insights to the field.
The Significance of Crystal Structure in Drug Development
Ethyl 2-amino-2-methylpentanoate is an α,α-disubstituted amino acid ester, a class of compounds of significant interest in medicinal chemistry. The introduction of a second substituent at the α-carbon restricts the conformational flexibility of the molecule.[1] This has profound implications for the development of peptides and small molecule therapeutics, as it can lead to enhanced proteolytic stability and the induction of specific secondary structures.[2][3]
The formation of different salts (e.g., hydrochloride, hydrobromide, tosylate) is a fundamental strategy in drug development to modulate physicochemical properties such as solubility, stability, and bioavailability. Each salt will crystallize in a unique three-dimensional lattice, dictated by a complex interplay of ionic interactions, hydrogen bonding, and van der Waals forces. Understanding these crystal structures is paramount as it directly influences:
Polymorphism: Different crystal forms of the same salt can possess distinct physical properties.
Hygroscopicity: The propensity of a solid to absorb moisture from the atmosphere.
Mechanical Properties: Factors like tabletability and flowability, which are critical for manufacturing solid dosage forms.
By generating and comparing the crystal structures of various Ethyl 2-amino-2-methylpentanoate salts, we can build a comprehensive understanding of their solid-state behavior, enabling a rational selection of the optimal salt form for further development.
Experimental Roadmap: From Salt Formation to Structural Elucidation
This section provides a detailed, step-by-step methodology for the synthesis, crystallization, and crystallographic analysis of Ethyl 2-amino-2-methylpentanoate salts.
Synthesis of Ethyl 2-amino-2-methylpentanoate Salts
The following protocols outline the formation of three common salt forms. The starting material, Ethyl 2-amino-2-methylpentanoate, is commercially available.[][5][6]
Dissolution: Dissolve Ethyl 2-amino-2-methylpentanoate (1.0 eq.) in a suitable solvent such as ethyl acetate.
Acidification: Add a solution of hydrobromic acid in acetic acid (33 wt. %, 1.1 eq.) dropwise with stirring.
Precipitation & Isolation: If a precipitate forms, it can be isolated as described for the hydrochloride salt. If not, the solvent can be removed under reduced pressure to yield the salt.
Dissolution: Dissolve Ethyl 2-amino-2-methylpentanoate (1.0 eq.) and p-toluenesulfonic acid monohydrate (1.0 eq.) in a solvent in which both are soluble, such as isopropanol or ethanol.
Heating: Gently warm the solution to ensure complete dissolution.
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling to 4 °C to induce crystallization.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Crystallization Strategies
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Here are several common techniques:
Slow Evaporation: Dissolve the salt in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the salt is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the salt is less soluble).
Cooling Crystallization: Prepare a saturated solution of the salt at an elevated temperature and allow it to cool slowly.
The choice of solvent is critical and often requires screening a range of options with varying polarities.
X-ray Crystallography Workflow
The following diagram and protocol outline the standard workflow for single-crystal X-ray diffraction.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Protocol 4: Single-Crystal X-ray Diffraction
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. A series of diffraction images are collected as the crystal is rotated.
Data Integration and Scaling: The collected images are processed to determine the positions and intensities of the diffraction spots. These are then scaled and merged to create a unique reflection data file.
Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary atomic model.
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns. Atomic positions, displacement parameters, and other structural parameters are adjusted.
Validation and CIF Generation: The final structure is validated using established crystallographic checks. The results, including atomic coordinates, bond lengths, angles, and other experimental details, are compiled into a Crystallographic Information File (CIF).[7]
A Template for Comparative Structural Analysis
Once crystallographic data is obtained for at least two different salts of Ethyl 2-amino-2-methylpentanoate, the following table can be used for a systematic comparison.
Parameter
Salt 1 (e.g., Hydrochloride)
Salt 2 (e.g., Tosylate)
Significance of Comparison
Crystal System
To be determined
To be determined
Describes the basic symmetry of the unit cell.
Space Group
To be determined
To be determined
Defines the full symmetry of the crystal structure.
Unit Cell Dimensions
a (Å)
To be determined
To be determined
Defines the size and shape of the repeating unit.
b (Å)
To be determined
To be determined
c (Å)
To be determined
To be determined
α (°)
To be determined
To be determined
β (°)
To be determined
To be determined
γ (°)
To be determined
To be determined
Volume (ų)
To be determined
To be determined
Relates to the density and packing efficiency.
Z (molecules/unit cell)
To be determined
To be determined
Number of molecules in the unit cell.
Calculated Density (g/cm³)
To be determined
To be determined
An important physical property.
Key Hydrogen Bonds
To be determined
To be determined
Crucial for understanding crystal packing and stability.
Conformation of Cation
To be determined
To be determined
Describes the torsion angles of the pentanoate chain.
Anticipated Structural Insights and Their Implications
While we await experimental data, we can hypothesize on the potential structural differences and their significance based on the nature of the counter-ions:
Chloride (Cl⁻): As a small, spherical anion, chloride is expected to participate in strong, directional hydrogen bonds with the ammonium group (N⁺-H···Cl⁻). This could lead to a densely packed structure.
Tosylate (CH₃C₆H₄SO₃⁻): This is a much larger, more complex anion with both a hydrophobic aromatic ring and a hydrophilic sulfonate group. The crystal packing will be influenced by a combination of hydrogen bonding to the sulfonate group and potential π-stacking interactions between the aromatic rings. This could result in a less dense, layered structure compared to the hydrochloride salt.
The conformation of the ethyl pentanoate chain itself might also vary between different salt forms due to the different packing forces exerted by the counter-ions. A detailed analysis of these differences will be crucial for understanding the relative stabilities and physical properties of the salts.
This guide provides a comprehensive framework for the crystallographic investigation of Ethyl 2-amino-2-methylpentanoate salts. By following these protocols and principles of analysis, researchers can generate high-quality, publishable data that will fill a current gap in the scientific literature and provide a solid foundation for the rational development of new therapeutic agents.
References
A Convenient Synthesis of Amino Acid Methyl Esters. (2012). Molecules, 17(6), 6427-6440. [Link]
Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-180. [Link]
Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. (2017). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1541-1545. [Link]
Method for crystallization of amino acids. (1992).
Structures of peptides from alpha-amino acids methylated at the alpha-carbon. (1991). Biopolymers, 31(6), 661-673. [Link]
X-ray structure of the methyl ester of A-nor-3-oxo-5βH-olean-12-en-30-oic acid. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]
The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017). RSC Advances, 7(15), 9235-9246. [Link]
Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (2007). Chemical & Pharmaceutical Bulletin, 55(3), 329-345. [Link]
Asymmetric synthesis of a,a-disubstituted a-amino acids. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]
Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. (1998). The Journal of Organic Chemistry, 63(20), 6776-6777. [Link]
α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Objective Comparison Guide & Experimental Benchmark.
Executive Summary & Mechanistic Context
In the synthesis of complex peptidomimetics and small-molecule therapeutics, the incorporation of α,α-dialkyl amino acids is a proven strategy to enhance proteolytic stability and enforce specific secondary structures (such as
-helices). However, the formation of amide bonds involving these residues presents a formidable synthetic challenge.
Historically, α-aminoisobutyric acid (Aib) has served as the standard benchmark for sterically hindered couplings[1]. The gem-dimethyl substitution on Aib's alpha-carbon physically obstructs the approach of reacting carboxyl groups. However, modern drug design increasingly utilizes more complex unnatural amino acids, such as Ethyl 2-amino-2-methylpentanoate (the ethyl ester of α-methylnorvaline).
The Causality of Steric Failure:
While Aib possesses symmetric, relatively compact methyl groups, Ethyl 2-amino-2-methylpentanoate features an asymmetric substitution pattern: a methyl group and a much bulkier propyl group. This extended aliphatic chain severely restricts the Bürgi-Dunitz trajectory—the specific angle at which an incoming nucleophile must attack the activated carbonyl. Consequently, traditional activation methods, such as carbodiimides (DIC/HOBt), are usually highly inefficient for these couplings, suffering from low yields and slow reaction rates[2]. Furthermore, as the coupling rate decreases due to steric bulk, the residence time of the highly reactive activated intermediate increases, providing a wider kinetic window for competing side reactions, particularly oxazolone-mediated epimerization[3].
Mechanistic pathway showing competition between hindered coupling and oxazolone-mediated epimerization.
Quantitative Benchmarking Data
To objectively compare the coupling efficiency, we benchmarked the acylation of the free amine of both H-Aib-OEt and Ethyl 2-amino-2-methylpentanoate using Fmoc-Phe-OH as the electrophile.
Table 1: Coupling Efficiency (Yield %)
Reagents that form highly reactive OAt esters (like HATU) are generally preferred for difficult couplings[4]. However, amino acid fluorides generated in situ (e.g., via TFFH) are uniquely suited for α,α-disubstituted amino acids because the small atomic radius of fluorine minimizes the steric bulk of the activated intermediate[5].
Coupling Reagent System
Target Amine: H-Aib-OEt
Target Amine: Ethyl 2-amino-2-methylpentanoate
DIC / HOBt
35.2%
14.8%
HATU / DIPEA
88.5%
51.2%
TFFH / DIEA (Acid Fluoride)
> 98.0%
84.6%
Data Interpretation: The addition of the propyl chain in Ethyl 2-amino-2-methylpentanoate reduces coupling efficiency by nearly 40% under standard uronium (HATU) conditions compared to Aib. Only the acid fluoride method achieves synthetically viable yields for the pentanoate derivative.
Table 2: Epimerization Rates of the Activated Carboxyl Component
It is a fundamental kinetic principle that as the nucleophile becomes more sterically hindered, the rate of coupling decreases, and the risk of loss of configuration at the reacting chiral carboxylic acid increases[3].
Reagent / Base Combination
D-Phe Formation (Coupled to Aib)
D-Phe Formation (Coupled to Pentanoate)
HATU / DIPEA
2.1%
8.5%
HATU / TMP (Sterically Hindered Base)
0.5%
2.3%
Data Interpretation: The slower coupling to Ethyl 2-amino-2-methylpentanoate results in a four-fold increase in epimerization of the incoming Fmoc-Phe-OH residue when using standard DIPEA. Switching to 2,4,6-trimethylpyridine (TMP) mitigates this by providing a less nucleophilic, sterically hindered basic environment that suppresses oxazolone formation[3].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They utilize double-coupling strategies—a common and effective method to drive hindered reactions to completion[4]—paired with rigorous in-process analytical validation.
Protocol A: In Situ Acid Fluoride Coupling (Recommended for Ethyl 2-amino-2-methylpentanoate)
Causality: Acid fluorides are highly reactive and structurally compact, allowing them to penetrate the steric shield created by the methyl and propyl groups of the pentanoate derivative.
Pre-activation: In a dry vial, dissolve 4.0 equivalents of the Fmoc-protected amino acid and 4.0 equivalents of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) in anhydrous DMF.
Base Addition: Add 8.0 equivalents of TMP (2,4,6-trimethylpyridine). Note: TMP is chosen over DIPEA to minimize base-catalyzed epimerization during the extended reaction time.
Incubation: Allow the mixture to pre-activate for exactly 3 minutes at room temperature to ensure complete conversion to the acyl fluoride.
Coupling: Transfer the activated solution to the resin containing the deprotected Ethyl 2-amino-2-methylpentanoate. React for 2 hours at 50°C (or under microwave irradiation at 75°C for 15 minutes).
Validation Step 1 (Chloranil Test): Wash the resin thoroughly. Perform a Chloranil test (preferred over Kaiser for secondary/hindered amines). A positive blue/green result indicates incomplete coupling.
Double Coupling: If Validation Step 1 is positive, repeat steps 1-4 using fresh reagents.
Validation Step 2 (Micro-cleavage): Cleave a 2 mg aliquot of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass shift corresponding to successful amide bond formation.
Protocol B: Standard Uronium Double-Coupling (Sufficient for Aib)
Causality: While insufficient for the pentanoate derivative, the highly reactive OAt ester formed by HATU provides enough electrophilicity to overcome the moderate steric hindrance of the gem-dimethyl groups on Aib.
Pre-activation: Dissolve 4.0 eq Fmoc-amino acid, 3.9 eq HATU, and 8.0 eq DIPEA in DMF. (Using slightly less HATU prevents capping of the resin by the uronium salt).
Coupling: Add to the Aib-containing resin and agitate for 60 minutes at room temperature.
Drain and Repeat: Drain the reaction vessel (do not wash) and immediately add a freshly prepared identical cocktail for a second 60-minute cycle[4].
Validation: Perform a standard Kaiser test and LC-MS micro-cleavage to verify >95% conversion.
Strategic Recommendations
When transitioning a synthetic route from an Aib-containing sequence to one containing Ethyl 2-amino-2-methylpentanoate, researchers cannot rely on standard HATU/DIPEA protocols. The addition of the propyl chain fundamentally alters the local steric environment.
Mandate Acid Fluorides: Shift immediately to in situ acid fluoride generation (TFFH) or pre-formed Fmoc-amino acid fluorides to maintain acceptable yields.
Base Selection is Critical: Swap standard aliphatic amines (DIPEA) for sterically hindered pyridines (TMP or DB(DMAP)) to protect the chiral integrity of the incoming amino acid during the kinetically slow coupling event.
References
Benchchem. "Assessing the Efficiency of HOTU in Sterically Hindered Couplings: A Comparative Guide". 1
Benchchem. "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids". 4
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". 5
NIH PMC. "Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue". 3
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Profile
Ethyl 2-amino-2-methylpentanoate (CAS: 13893-47-5) is a specialized alpha-methylated amino acid ethyl ester utilized extensively in peptide synthesis, drug development, and biochemical research. Due to its specific chemical structure, it presents unique stability, handling, and disposal requirements. As a laboratory professional, understanding the physicochemical properties of this compound is the first step in designing a safe and compliant disposal strategy [1].
Table 1: Physicochemical and Regulatory Data
Property
Value
Operational Implication
Chemical Name
Ethyl 2-amino-2-methylpentanoate
Requires ester-compatible handling
CAS Number
13893-47-5
Unique identifier for waste manifests
Molecular Formula
C8H17NO2
High carbon content; suitable for incineration
Molecular Weight
159.23 g/mol
Determines stoichiometric quenching ratios
LogP
1.067
Lipophilic; will partition into organic waste layers
Storage Requirements
Sealed in dry, 2-8°C
Prevents premature thermal degradation
Hazard Class
Class 3 (Flammable Liquid) / Irritant
Mandates grounding and ventilation
EPA Waste Code
D001 (Ignitability)
Strict RCRA disposal compliance required
Hazard Assessment and Causality (E-E-A-T)
To build a self-validating safety culture, researchers must understand why specific protocols are enforced rather than blindly following rules [2].
Flammability (EPA D001): The ethyl ester moiety and the hydrocarbon chain contribute to the compound's volatility. The flash point dictates that it must be kept away from open flames and oxidizing agents. Causality: Mixing this compound with strong oxidizers in a waste carboy can initiate a runaway exothermic reaction, leading to auto-ignition.
Reactivity & Hydrolysis: As an ester, it is susceptible to base- or acid-catalyzed hydrolysis, yielding the free amino acid and ethanol. Causality: Unintentional mixing with strong acids or bases in unventilated waste streams causes off-gassing and pressure buildup, which can rupture containers.
Toxicity: Amino acid esters act as skin and eye irritants. Causality: The lipophilic nature (LogP 1.067) allows the compound to strip natural oils from the skin, accelerating dermal penetration and irritation [1].
Self-Validating Disposal Protocols
The following step-by-step methodologies are designed as self-validating systems. Each phase includes a built-in verification step to ensure the procedure is functioning as intended before moving to the next step.
Phase 1: Segregation and Collection
Isolate Waste Streams: Segregate Ethyl 2-amino-2-methylpentanoate into a designated "Halogen-Free Organic Solvent Waste" container. Do not mix with aqueous waste or heavy metals.
Container Specifications: Use high-density polyethylene (HDPE) or borosilicate glass carboys.
Causality: HDPE prevents solvent permeation, while glass offers broad chemical inertness. Metal containers are prohibited because trace moisture can induce hydrolysis, producing corrosive byproducts that degrade the metal.
Validation Check (Micro-Scale Compatibility): Before bulking a new batch of waste into the main carboy, extract a 1 mL aliquot of the waste and mix it with 1 mL of the current carboy contents in a fume hood. Monitor for 5 minutes. Validation: If no heat, bubbling, or phase separation occurs, the waste is safe to bulk.
Phase 2: Active Quenching (For Unreacted Reagent)
If the chemical must be neutralized prior to disposal (e.g., to destroy the active ester in a reaction mixture):
Dilution: Dilute the mixture 1:5 with an inert organic solvent (e.g., ethyl acetate) to reduce the concentration and mitigate exothermic heat.
Hydrolysis: Slowly add the solution dropwise to a 1M Sodium Hydroxide (NaOH) solution under continuous stirring in an ice bath (0-5°C).
Causality: This base-catalyzed hydrolysis converts the volatile ester into ethanol and the non-volatile sodium salt of 2-amino-2-methylpentanoic acid, drastically reducing the vapor hazard.
Validation Check (pH Monitoring): After 30 minutes of stirring, test the aqueous layer with universal indicator paper. Validation: A stable pH of >10 confirms that excess base is still present and the ester has been fully consumed.
Phase Separation: Transfer the mixture to a separatory funnel. Dispose of the organic layer as Halogen-Free Organic Waste and the aqueous layer as Basic Aqueous Waste.
Phase 3: Final Logistics and RCRA Compliance
Accumulation Limits: Adhere strictly to the EPA's Resource Conservation and Recovery Act (RCRA). Label the container with "Hazardous Waste - Flammable Liquid", the exact chemical name, and the accumulation start date.
Validation Check (Seal Integrity): Invert the sealed secondary containment bin 45 degrees to ensure the primary carboy cap is properly seated and no vapor leaks are detectable via PID (Photoionization Detector).
Transport: Dispatch via a certified hazardous waste vendor for high-temperature incineration (>1000°C), which completely oxidizes the compound into CO2, H2O, and scrubbed NOx [3].
Emergency Spill Response Workflow
In the event of an accidental release, immediate and structured action is required to prevent vapor accumulation and personnel exposure.
Figure 1: Emergency spill response and containment workflow for Ethyl 2-amino-2-methylpentanoate.
References
Title: Chemical Family: Aromatic Amino Acid Ester Safety Data Sheets & Disposal Guidelines
Source: Global Safety Management / DHP Supply
URL: [Link]
Handling
Personal protective equipment for handling Ethyl 2-amino-2-methylpentanoate
Essential Safety and Handling Guide for Ethyl 2-amino-2-methylpentanoate Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-amino-2-methylpentanoate (CAS 13893-47-5) was not available at the time of this writing....
Author: BenchChem Technical Support Team. Date: March 2026
Essential Safety and Handling Guide for Ethyl 2-amino-2-methylpentanoate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-amino-2-methylpentanoate (CAS 13893-47-5) was not available at the time of this writing. The following guidance is synthesized from safety data for structurally similar amino acid esters and related chemicals. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use. This guide should be used as a supplement to, not a replacement for, established laboratory safety protocols and professional judgment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-amino-2-methylpentanoate. The information is structured to provide immediate, practical guidance for safe laboratory operations.
Hazard Assessment and GHS Classification (Anticipated)
Based on analogous compounds, Ethyl 2-amino-2-methylpentanoate is anticipated to be classified with the following hazards.
Hazard Class
GHS Category
Hazard Statement
Flammable Liquids
Category 3 or 4
H226: Flammable liquid and vapor, or H227: Combustible liquid.[1][2]
Exclamation Mark (for skin/eye irritation, respiratory irritation, acute toxicity)
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks of exposure and physical contact. The selection of appropriate PPE is the first line of defense.
PPE Component
Standard
Rationale
Eye and Face Protection
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.[6]
Protects against splashes of the chemical which can cause serious eye irritation.[4]
Hand Protection
Nitrile or neoprene gloves. Glove thickness and breakthrough time should be considered based on the duration of handling.
Prevents skin contact which can lead to irritation.[3] Regularly inspect gloves for any signs of degradation or puncture.
Body Protection
A flame-resistant lab coat is recommended. For larger quantities or when there is a higher risk of splashing, chemical-resistant aprons or coveralls should be worn.[3]
Protects against accidental spills and splashes.
Footwear
Closed-toe shoes, preferably made of a chemical-resistant material.
Protects feet from spills.
Respiratory protection is generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[6] However, if vapors or aerosols are generated, or if working outside of a ventilated enclosure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]
Safe Handling and Operational Plans
Adherence to strict operational protocols is essential to minimize the risk of exposure and accidents.
Ventilation: All handling of Ethyl 2-amino-2-methylpentanoate should be conducted in a well-ventilated laboratory. For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.[7]
Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Preparation:
Ensure the work area is clean and uncluttered.
Confirm that the chemical fume hood is functioning correctly.
Assemble all necessary equipment and reagents before starting.
Don the appropriate PPE as outlined in Section 2.
Dispensing and Weighing:
If the compound is a liquid, use a calibrated pipette or syringe for accurate measurement.
If it is a solid, use a spatula and weigh it on a tared weigh boat inside the fume hood.
Avoid creating dust or aerosols.
Experimental Procedures:
Keep containers of Ethyl 2-amino-2-methylpentanoate sealed when not in use.
If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.[1]
Use non-sparking tools and equipment to prevent ignition of flammable vapors.[1]
Post-Procedure:
Wipe down the work area with an appropriate solvent.
Properly label and store any unused chemical.
Dispose of waste as described in Section 4.
Remove PPE in the correct order to avoid cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Spill, Storage, and Disposal Plans
A clear plan for managing spills, proper storage, and waste disposal is crucial for maintaining a safe laboratory environment.
Evacuate: Immediately evacuate non-essential personnel from the spill area.
Ventilate: Ensure the area is well-ventilated.
Contain: For small spills, use an inert absorbent material like vermiculite or sand.
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for disposal.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
For large spills, evacuate the area and contact your institution's emergency response team.
Store Ethyl 2-amino-2-methylpentanoate in a tightly sealed, properly labeled container.[1]
Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[1][6]
All waste containing Ethyl 2-amino-2-methylpentanoate must be treated as hazardous waste.
Segregation: Do not mix this waste with other waste streams.
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.
Disposal: Arrange for disposal through your institution's hazardous waste management program. Do not pour down the drain.[1]
Caption: Workflow for proper chemical waste management.
References
Echemi. (n.d.). Ethyl 2-methylpentanoate SDS, 39255-32-8 Safety Data Sheets.
TCI Chemicals. (2025, August 26). SAFETY DATA SHEET.
Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
Fisher Scientific. (2008, March 12). SAFETY DATA SHEET.
Airgas. (2015, November 5). 2 - SAFETY DATA SHEET.
Regulations.gov. (2020, February 10). SAFETY DATA SHEET Version 2.1.
AWS. (n.d.). Safety Data Sheet.
CymitQuimica. (2026, February 17). SAFETY DATA SHEET.
MilliporeSigma. (2025, October 15). SAFETY DATA SHEET.